Keap1-Nrf2-IN-10
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C25H22I2N4O7S2 |
|---|---|
Molecular Weight |
808.4 g/mol |
IUPAC Name |
2-[6,8-diiodo-4-oxo-3-(4-sulfamoylphenyl)quinazolin-2-yl]sulfanyl-N-(3,4,5-trimethoxyphenyl)acetamide |
InChI |
InChI=1S/C25H22I2N4O7S2/c1-36-19-10-14(11-20(37-2)23(19)38-3)29-21(32)12-39-25-30-22-17(8-13(26)9-18(22)27)24(33)31(25)15-4-6-16(7-5-15)40(28,34)35/h4-11H,12H2,1-3H3,(H,29,32)(H2,28,34,35) |
InChI Key |
AHGRGGWBXKWJMR-UHFFFAOYSA-N |
Origin of Product |
United States |
Foundational & Exploratory
Keap1-Nrf2-IN-10: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive technical overview of the mechanism of action of Keap1-Nrf2-IN-10 (also known as compound 15), a potent inducer of the Nrf2 signaling pathway. This compound has demonstrated significant cytoprotective effects through the upregulation of downstream targets of the Nrf2 transcription factor, most notably NAD(P)H Quinone Dehydrogenase 1 (NQO1). This guide synthesizes the available data on its mechanism, potency, and the experimental methodologies used in its characterization.
Introduction: The Keap1-Nrf2 Signaling Pathway
The Keap1-Nrf2 signaling pathway is a critical regulator of cellular defense against oxidative and electrophilic stress. Under homeostatic conditions, the Kelch-like ECH-associated protein 1 (Keap1) acts as a substrate adaptor protein for a Cullin-3 (CUL3)-based E3 ubiquitin ligase complex. Keap1 binds to the transcription factor Nuclear factor erythroid 2-related factor 2 (Nrf2) and facilitates its continuous ubiquitination and subsequent proteasomal degradation, thereby maintaining low intracellular levels of Nrf2.
Upon exposure to oxidative stress or electrophilic agents, reactive cysteine residues on Keap1 are modified. This modification leads to a conformational change in the Keap1-Nrf2 complex, inhibiting Nrf2 ubiquitination. As a result, newly synthesized Nrf2 bypasses Keap1-mediated degradation, accumulates in the cytoplasm, and translocates to the nucleus. In the nucleus, Nrf2 heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter regions of a wide array of cytoprotective genes, including NQO1, Heme Oxygenase-1 (HO-1), and various glutathione (B108866) S-transferases (GSTs). The induction of these genes constitutes a robust cellular defense mechanism.
This compound: Mechanism of Action
This compound is a potent, non-electrophilic inducer of NQO1. Its mechanism of action is centered on the activation of the Nrf2 signaling pathway. While the precise molecular interaction with Keap1 has not been fully elucidated in publicly available literature, its functional effect is the upregulation of Nrf2-dependent gene expression. As a non-electrophilic compound, it is suggested that this compound does not act by covalently modifying the cysteine sensors of Keap1, which is a common mechanism for many Nrf2 activators. The induction of NQO1, a canonical Nrf2 target gene, serves as a robust pharmacodynamic biomarker of its activity.
In vivo studies have demonstrated that this compound mitigates oxidative stress in gamma-irradiated mice. This is evidenced by a reduction in malondialdehyde (MDA), a marker of lipid peroxidation, and reactive oxygen species (ROS) in the liver. These protective effects are associated with an improvement in the survival rates of the irradiated mice.
Quantitative Data
Currently, there is no publicly available quantitative data, such as IC50 for the Keap1-Nrf2 protein-protein interaction or a binding affinity (Kd) value for this compound. The potency of this compound has been characterized through its cellular and in vivo effects on the induction of NQO1 and reduction of oxidative stress markers.
| Parameter | Value | Assay System | Reference |
| NQO1 Induction | Potent Inducer | In vivo (mouse liver) | (Soliman et al., 2020) |
| MDA Reduction | Significant | In vivo (mouse liver) | (Soliman et al., 2020) |
| ROS Reduction | Significant | In vivo (mouse liver) | (Soliman et al., 2020) |
| In vivo Efficacy | Improved survival | Gamma-irradiated mice | (Soliman et al., 2020) |
Experimental Protocols
The following are generalized protocols based on the methodologies typically employed for the characterization of Nrf2 activators, as described in the primary literature.
NQO1 Induction Assay (Cell-based)
This assay is used to determine the ability of a compound to induce the expression of NQO1 in a cellular context.
-
Cell Culture: Human or murine cell lines with a functional Keap1-Nrf2 pathway (e.g., Hepa-1c1c7, A549) are cultured in appropriate media and conditions.
-
Compound Treatment: Cells are seeded in multi-well plates and allowed to adhere. They are then treated with various concentrations of this compound or a vehicle control for a specified period (e.g., 24-48 hours).
-
Cell Lysis: After treatment, the cells are washed with phosphate-buffered saline (PBS) and lysed using a suitable lysis buffer.
-
NQO1 Activity Measurement: The NQO1 enzymatic activity in the cell lysates is determined using a colorimetric or fluorometric assay. A common method involves measuring the reduction of a specific substrate (e.g., menadione) coupled to the reduction of a tetrazolium dye (e.g., MTT) or resazurin.
-
Data Analysis: The NQO1 activity is normalized to the total protein concentration in each sample. The concentration of the compound that produces a two-fold increase in NQO1 activity (CD value) or the half-maximal effective concentration (EC50) is calculated.
In Vivo Radiomodulatory Effect and Biomarker Analysis
This protocol outlines the in vivo evaluation of this compound's protective effects against radiation-induced oxidative stress.
-
Animal Model: Male Swiss albino mice are used for the study.
-
Compound Administration: Mice are treated with this compound (e.g., via oral gavage or intraperitoneal injection) at a predetermined dose and schedule prior to irradiation. A control group receives the vehicle.
-
Irradiation: The mice are exposed to a sublethal dose of whole-body gamma radiation.
-
Survival Study: A cohort of animals is monitored for a set period (e.g., 30 days) to assess the effect of the compound on survival rates.
-
Biomarker Analysis: At a specified time point post-irradiation, a separate cohort of animals is euthanized, and liver tissues are collected.
-
NQO1 Activity: Liver homogenates are prepared, and NQO1 activity is measured as described in the cell-based assay.
-
MDA Levels: Lipid peroxidation is assessed by measuring the levels of malondialdehyde (MDA) in the liver homogenates using a thiobarbituric acid reactive substances (TBARS) assay.
-
ROS Levels: Reactive oxygen species levels are determined in liver homogenates using a fluorescent probe such as 2',7'-dichlorofluorescin diacetate (DCFDA).
-
-
Data Analysis: The data from the treated groups are compared to the irradiated control group using appropriate statistical methods.
Conclusion
This compound is a promising non-electrophilic activator of the Nrf2 signaling pathway. Its ability to potently induce the expression of the cytoprotective enzyme NQO1 and mitigate oxidative stress in vivo highlights its therapeutic potential. Further studies are required to elucidate the precise molecular mechanism of its interaction with the Keap1-Nrf2 complex and to fully characterize its pharmacological profile. The experimental frameworks provided in this guide offer a basis for the continued investigation and development of this and similar compounds.
Keap1-Nrf2-IN-10: A Technical Guide to a Novel NQO1 Inducer
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides a comprehensive overview of Keap1-Nrf2-IN-10, a potent, non-electrophilic inducer of NAD(P)H:quinone oxidoreductase 1 (NQO1). This compound, also identified as compound 15 in the primary literature, belongs to a novel class of 6,8-diiodoquinazolin-4(3H)-ones carrying a sulfonamide moiety.[1] This document details the mechanism of action, quantitative data, and experimental protocols relevant to the characterization of this compound as a modulator of the Keap1-Nrf2 signaling pathway. The Keap1-Nrf2 pathway is a critical regulator of cellular defense against oxidative and electrophilic stress, and its modulation is a promising therapeutic strategy for a range of diseases.[2][3]
Core Concepts: The Keap1-Nrf2 Signaling Pathway
Under basal conditions, the transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2) is sequestered in the cytoplasm by its negative regulator, Keap1 (Kelch-like ECH-associated protein 1). Keap1 facilitates the ubiquitination and subsequent proteasomal degradation of Nrf2, keeping its cellular levels low.[2][3] Upon exposure to oxidative or electrophilic stress, reactive cysteine residues on Keap1 are modified, leading to a conformational change that disrupts the Keap1-Nrf2 interaction. This allows Nrf2 to translocate to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes, including NQO1, heme oxygenase-1 (HO-1), and various glutathione (B108866) S-transferases (GSTs).[2][3] This cascade of gene expression upregulates the cell's antioxidant and detoxification capacity.
Mechanism of Action of this compound
This compound is a non-electrophilic inducer of the Keap1-Nrf2 pathway. Unlike many Nrf2 activators that function by covalently modifying cysteine residues on Keap1, this compound is believed to act as a protein-protein interaction inhibitor. Molecular docking studies suggest that it binds to the Nrf2-binding site of Keap1, thereby preventing the sequestration and degradation of Nrf2.[1] This leads to the accumulation of Nrf2, its translocation to the nucleus, and the subsequent induction of NQO1 and other cytoprotective genes.
Quantitative Data
The following tables summarize the available quantitative data for this compound (compound 15) from in vitro and in vivo studies.
In Vitro NQO1 Induction
| Compound | Concentration to Double NQO1 Activity (CD) | Cell Line | Reference |
| This compound (Compound 15) | 0.23 ± 0.01 µM | Murine Hepatoma (Hepa1c1c7) |
In Vivo Effects in a Murine Model of Gamma Irradiation
The following data were obtained from liver tissues of mice subjected to gamma irradiation, with or without treatment with this compound.[1]
| Biomarker | Effect of this compound in Irradiated Mice (Compared to Irradiated Control) | Reference |
| Nrf2 Levels | 19% Increase | [1] |
| NQO1 Levels | 30% Decrease (amelioration of radiation-induced depletion) | [1] |
| Reactive Oxygen Species (ROS) | 23% Decrease | [1] |
| Malondialdehyde (MDA) | 28% Decrease | [1] |
Signaling Pathways and Experimental Workflows
Keap1-Nrf2 Signaling Pathway
Caption: The Keap1-Nrf2 signaling pathway under basal and stress conditions.
Proposed Mechanism of this compound
Caption: Proposed mechanism of this compound as a protein-protein interaction inhibitor.
Experimental Workflow: NQO1 Induction Assay
Caption: Workflow for determining NQO1 induction activity in vitro.
Experimental Protocols
In Vitro NQO1 Induction Assay
This protocol is based on the methods described by Soliman et al. (2020) and general NQO1 activity assay kits.
1. Cell Culture and Treatment:
- Cell Line: Murine Hepatoma (Hepa1c1c7) cells are used due to their robust and inducible NQO1 expression.
- Plating: Seed Hepa1c1c7 cells in 96-well plates at a density that allows for logarithmic growth during the experiment.
- Incubation: Culture the cells for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
- Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the medium containing the test compound or vehicle control (e.g., DMSO). Include a positive control such as sulforaphane.
- Incubation: Incubate the treated cells for 48 hours to allow for the induction of NQO1 expression.
2. Cell Lysis:
- After the incubation period, wash the cells with phosphate-buffered saline (PBS).
- Lyse the cells using a suitable lysis buffer (e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100).
- Centrifuge the lysate to pellet cellular debris and collect the supernatant.
- Determine the protein concentration of the cell lysates using a standard method (e.g., BCA or Bradford assay) for normalization of NQO1 activity.
3. NQO1 Activity Measurement:
- Reaction Mixture: Prepare a reaction mixture containing a buffer (e.g., 25 mM Tris-HCl, pH 7.4), an NQO1 substrate (e.g., menadione), a cofactor (NADH), and a colorimetric indicator (e.g., WST-1 or another tetrazolium salt).
- Assay: In a new 96-well plate, add the cell lysate. To determine the specific NQO1 activity, prepare parallel wells with the NQO1 inhibitor dicoumarol.
- Initiate the reaction by adding the reaction mixture to each well.
- Measurement: Immediately measure the change in absorbance at 440 nm (or the appropriate wavelength for the chosen dye) over time using a microplate reader in kinetic mode.
4. Data Analysis:
- Calculate the rate of reaction (change in absorbance per minute) for each well.
- The NQO1-specific activity is the difference between the rate in the absence and presence of dicoumarol.
- Normalize the NQO1 activity to the protein concentration of the cell lysate.
- Plot the fold induction of NQO1 activity relative to the vehicle control against the concentration of this compound to determine the CD value (concentration required to double NQO1 activity).
In Vivo Radiomodulatory Effect Assessment
This protocol is a generalized representation based on the in vivo studies described by Soliman et al. (2020).
1. Animal Model and Treatment:
- Animals: Use a suitable strain of mice (e.g., Swiss albino mice).
- Acclimatization: Allow the animals to acclimatize to the laboratory conditions for at least one week before the experiment.
- Grouping: Divide the animals into groups: (1) Control (no treatment), (2) this compound only, (3) Gamma irradiation only, and (4) this compound + Gamma irradiation.
- Compound Administration: Administer this compound or vehicle via a suitable route (e.g., intraperitoneal injection) at a predetermined dose.
- Irradiation: Expose the animals in the relevant groups to a single dose of whole-body gamma irradiation.
2. Sample Collection and Processing:
- At a specified time point post-irradiation (e.g., 3 days), euthanize the animals.
- Collect blood samples for hematological analysis (complete blood count).
- Perfuse and excise the liver tissues.
- Homogenize the liver tissues in an appropriate buffer for subsequent biochemical assays.
3. Biochemical Assays on Liver Homogenates:
- Nrf2 and NQO1 Levels: Measure the protein levels of Nrf2 and NQO1 using techniques such as Western blotting or ELISA.
- Reactive Oxygen Species (ROS) Levels: Assess the levels of ROS using a suitable fluorescent probe-based assay (e.g., DCFDA).
- Lipid Peroxidation (MDA) Assay: Quantify the levels of malondialdehyde (MDA), a marker of lipid peroxidation, using a colorimetric assay (e.g., TBARS assay).
4. Survival Study:
- For survival analysis, monitor a separate cohort of animals for a period of 30 days post-irradiation.
- Record daily the number of surviving animals in each group.
5. Data Analysis:
- Analyze the biochemical data using appropriate statistical tests (e.g., ANOVA followed by a post-hoc test) to compare the different treatment groups.
- Generate survival curves (e.g., Kaplan-Meier) and analyze for statistical significance (e.g., log-rank test).
References
Discovery and Synthesis of a Potent Keap1-Nrf2 Protein-Protein Interaction Inhibitor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the discovery, synthesis, and characterization of a potent inhibitor of the Keap1-Nrf2 protein-protein interaction (PPI), herein exemplified by the well-characterized compound KI-696. This document details the scientific background, experimental methodologies, and key data related to this class of inhibitors, which are of significant interest for the therapeutic intervention in diseases associated with oxidative stress.
Introduction: Targeting the Keap1-Nrf2 Pathway
The Keap1-Nrf2 signaling pathway is a critical regulator of cellular defense against oxidative and electrophilic stress. Under basal conditions, the Kelch-like ECH-associated protein 1 (Keap1) acts as a substrate adaptor for a Cullin-3-based E3 ubiquitin ligase, targeting the transcription factor Nuclear factor erythroid 2-related factor 2 (Nrf2) for ubiquitination and subsequent proteasomal degradation. This process maintains low intracellular levels of Nrf2. In response to oxidative stress, reactive cysteines within Keap1 are modified, leading to a conformational change that disrupts the Keap1-Nrf2 interaction. This stabilizes Nrf2, allowing it to translocate to the nucleus, where it binds to Antioxidant Response Elements (AREs) in the promoter regions of a host of cytoprotective genes, including NAD(P)H quinone dehydrogenase 1 (NQO1) and glutamate-cysteine ligase modifier subunit (GCLM).
The direct inhibition of the Keap1-Nrf2 PPI with small molecules presents a promising therapeutic strategy to harness the protective effects of Nrf2 activation. KI-696 is a potent, non-electrophilic inhibitor that directly binds to the Kelch domain of Keap1, competitively displacing Nrf2 and initiating the downstream antioxidant response.
Quantitative Data Summary
The following tables summarize the key quantitative data for the inhibitor KI-696, demonstrating its high affinity and cellular potency.
| Parameter | Value | Method |
| Binding Affinity (Kd) | 1.3 nM | Isothermal Titration Calorimetry (ITC) |
| IC50 (OATP1B1) | 2.5 µM | Off-target binding assay |
| IC50 (BSEP) | 4.0 µM | Off-target binding assay |
| IC50 (PDE3A) | 10 µM | Off-target binding assay |
Table 1: Binding Affinity and Off-Target Activity of KI-696. [1][2]
| Target Gene | EC50 (in COPD patient-derived bronchial epithelial cells) |
| NQO1 | 22 nM |
| GCLM | 36 nM |
| HMOX1 | 16 nM |
| TXNRD1 | 27 nM |
Table 2: Cellular Potency of KI-696 in Inducing Nrf2 Target Gene Expression. [3]
| Gene | In Vivo EC50 (rat model) |
| Nqo1 | 44.0 µmol/kg |
| Ho-1 | 25.7 µmol/kg |
| Txnrd1 | 42.6 µmol/kg |
| Srxn1 | 33.8 µmol/kg |
| Gsta3 | 28.4 µmol/kg |
| Gclc | 44.1 µmol/kg |
Table 3: In Vivo Potency of KI-696. [1][2]
Experimental Protocols
Synthesis of KI-696 (A Representative Pyrazolopyrimidine Acetic Acid Derivative)
The synthesis of KI-696 and related pyrazolopyrimidine derivatives generally involves a multi-step process culminating in the formation of the core heterocyclic structure and subsequent functionalization. The following is a representative synthetic scheme.
General Procedure for the Synthesis of Pyrazolo[1,5-a]pyrimidine (B1248293) Derivatives:
-
Formation of the Aminopyrazole Intermediate: A substituted aminopyrazole is synthesized through the cyclocondensation of a suitable hydrazine (B178648) with a β-ketonitrile derivative.
-
Cyclocondensation with a 1,3-Dielectrophile: The aminopyrazole intermediate is reacted with a 1,3-dielectrophilic reagent, such as an enaminone or a β-dicarbonyl compound, in a suitable solvent like acetic acid under reflux conditions. This reaction forms the pyrazolo[1,5-a]pyrimidine core.
-
Functional Group Interconversion and Final Coupling: The core structure undergoes necessary functional group manipulations, such as halogenation or borylation, to enable a final cross-coupling reaction (e.g., Suzuki or Buchwald-Hartwig coupling) with a suitably functionalized side chain to yield the final product.
-
Purification: The final compound is purified by column chromatography on silica (B1680970) gel, followed by recrystallization or preparative HPLC to yield the pure inhibitor.
Note: The specific reagents and reaction conditions would be optimized for the synthesis of KI-696 as detailed in the primary literature.
Isothermal Titration Calorimetry (ITC)
ITC is employed to directly measure the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the inhibitor binding to the Keap1 Kelch domain.
Protocol:
-
Sample Preparation: Recombinant human Keap1 Kelch domain is dialyzed extensively against the ITC buffer (e.g., 25 mM HEPES pH 7.5, 150 mM NaCl, 0.5 mM TCEP). The inhibitor is dissolved in the final dialysis buffer to ensure a perfect buffer match.
-
ITC Instrument Setup: The ITC instrument (e.g., a MicroCal PEAQ-ITC) is thoroughly cleaned and equilibrated at the desired temperature (e.g., 25 °C).
-
Loading: The Keap1 protein solution (e.g., 10 µM) is loaded into the sample cell, and the inhibitor solution (e.g., 100 µM) is loaded into the injection syringe.
-
Titration: A series of small injections (e.g., 2 µL) of the inhibitor solution are titrated into the protein solution with adequate spacing between injections to allow for thermal equilibration.
-
Data Analysis: The heat changes associated with each injection are measured and plotted against the molar ratio of inhibitor to protein. The resulting binding isotherm is fitted to a suitable binding model (e.g., one-site binding model) to determine the thermodynamic parameters (Kd, n, ΔH).
Nrf2 Nuclear Translocation Assay (Immunofluorescence)
This assay visualizes and quantifies the translocation of Nrf2 from the cytoplasm to the nucleus upon treatment with the inhibitor.
Protocol:
-
Cell Culture and Treatment: Human bronchial epithelial cells (BEAS-2B) are cultured on glass coverslips. The cells are then treated with various concentrations of the inhibitor or vehicle control (DMSO) for a specified time (e.g., 4 hours).
-
Fixation and Permeabilization: The cells are fixed with 4% paraformaldehyde, followed by permeabilization with 0.25% Triton X-100 in PBS.
-
Blocking: Non-specific binding sites are blocked with a blocking buffer (e.g., 5% BSA in PBS) for 1 hour at room temperature.
-
Antibody Incubation: The cells are incubated with a primary antibody against Nrf2 overnight at 4 °C, followed by incubation with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488) for 1 hour at room temperature in the dark.
-
Counterstaining and Mounting: The nuclei are counterstained with DAPI. The coverslips are then mounted onto microscope slides.
-
Confocal Microscopy and Analysis: The subcellular localization of Nrf2 is visualized using a confocal microscope. The nuclear and cytoplasmic fluorescence intensities are quantified to determine the extent of Nrf2 nuclear translocation.
Quantitative Real-Time PCR (qPCR) for Nrf2 Target Gene Expression
qPCR is used to measure the change in mRNA levels of Nrf2 target genes (e.g., NQO1, GCLM) following inhibitor treatment.
Protocol:
-
Cell Treatment and RNA Extraction: Cells are treated with the inhibitor at various concentrations. Total RNA is then extracted using a suitable RNA isolation kit.
-
cDNA Synthesis: The extracted RNA is reverse-transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme.
-
qPCR Reaction: The qPCR reaction is set up with the cDNA template, gene-specific primers for the target genes (NQO1, GCLM) and a housekeeping gene (e.g., GAPDH), and a SYBR Green master mix.
-
Thermal Cycling: The reaction is performed in a real-time PCR system with an appropriate thermal cycling program.
-
Data Analysis: The relative gene expression is calculated using the 2-ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene.
Visualizations
Caption: Keap1-Nrf2 signaling pathway and mechanism of KI-696.
Caption: Workflow for the discovery and characterization of KI-696.
References
An In-Depth Technical Guide to Keap1-Nrf2-IN-10 (CAS: 2445349-54-0)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Keap1-Nrf2-IN-10 (CAS: 2445349-54-0), a potent inducer of NAD(P)H: quinone oxidoreductase 1 (NQO1). This document collates available quantitative data, details experimental protocols for its characterization, and visualizes the underlying biological pathways and experimental workflows. This compound has demonstrated significant antioxidant and radiomodulatory effects, positioning it as a valuable research tool and a potential lead compound for therapeutic development in conditions associated with oxidative stress.
Introduction to the Keap1-Nrf2 Pathway and this compound
The Kelch-like ECH-associated protein 1 (Keap1)-Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway is a critical regulator of cellular defense against oxidative and electrophilic stress.[1][2][3] Under basal conditions, Keap1, a substrate adaptor protein for a Cullin 3-based E3 ubiquitin ligase complex, targets Nrf2 for ubiquitination and subsequent proteasomal degradation.[4][5] This process maintains low intracellular levels of Nrf2.[4] In response to oxidative stress, reactive cysteine residues on Keap1 are modified, leading to a conformational change that disrupts the Keap1-Nrf2 interaction.[6] This allows newly synthesized Nrf2 to accumulate, translocate to the nucleus, and bind to the Antioxidant Response Element (ARE) in the promoter regions of its target genes. This transcriptional activation leads to the expression of a battery of cytoprotective genes, including NQO1, heme oxygenase-1 (HO-1), and glutamate-cysteine ligase (GCL).[4][7]
This compound, also referred to as compound 15 in the primary literature, is a novel, non-electrophilic small molecule identified as a potent inducer of NQO1.[8] Its chemical name is 2-((6,8-diiodo-4-oxo-3-(4-sulfamoylphenyl)-3,4-dihydroquinazolin-2-yl)thio)-N-(3,4,5-trimethoxyphenyl)acetamide.[8] By activating the Nrf2 pathway, this compound enhances the cellular antioxidant capacity, offering a potential therapeutic strategy for mitigating damage from oxidative insults, such as those induced by gamma irradiation.[8]
Quantitative Data
The following tables summarize the key physicochemical and biological activity data for this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 2445349-54-0 |
| Molecular Formula | C25H22I2N4O7S2 |
| Molecular Weight | 808.40 g/mol |
Table 2: In Vitro Activity of this compound
| Assay | Cell Line | Parameter | Result | Reference |
| NQO1 Induction | Murine Hepatoma (Hepa1c1c7) | Concentration to double NQO1 activity (CD) | Potent (Specific value not provided) | [8] |
Table 3: In Vivo Effects of this compound in a Gamma-Irradiated Mouse Model
| Parameter | Effect of this compound Treatment | Reference |
| Survival | Improved survival of gamma-irradiated mice | [8] |
| Oxidative Stress Markers (MDA, ROS) in Liver | Decreased levels compared to irradiated controls | [8] |
| NQO1 Levels in Liver | Decreased levels in treated irradiated mice compared to irradiated controls | [8] |
| Complete Blood Count | Amelioration of radiation-induced changes | [8] |
Signaling and Experimental Workflow Visualizations
The following diagrams, generated using Graphviz, illustrate the Keap1-Nrf2 signaling pathway, the proposed mechanism of this compound, and a general workflow for characterizing such inhibitors.
Caption: The Keap1-Nrf2 signaling pathway under normal and stress conditions.
Caption: General experimental workflow for characterizing Keap1-Nrf2 inhibitors.
Caption: Proposed mechanism of action for this compound.
Experimental Protocols
The following are detailed, representative methodologies for key experiments relevant to the characterization of this compound.
NQO1 Induction Assay in Murine Hepatoma (Hepa1c1c7) Cells
This assay quantifies the ability of a test compound to induce the activity of the Nrf2 target gene, NQO1.
Materials:
-
Hepa1c1c7 cells
-
Alpha-MEM (Minimum Essential Medium Eagle - Alpha Modification)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
96-well cell culture plates
-
Test compound (this compound) and positive control (e.g., sulforaphane)
-
Lysis buffer (e.g., 0.8% digitonin (B1670571) in 2 mM EDTA)
-
Assay reaction mix: 25 mM Tris-HCl (pH 7.4), 0.67 mg/mL BSA, 0.01% Tween-20, 5 µM FAD, 1 mM glucose-6-phosphate, 2 U/mL glucose-6-phosphate dehydrogenase, 30 µM NADP+, 50 µg/mL 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), and 50 µM menadione.
-
Plate reader capable of measuring absorbance at 610 nm.
Procedure:
-
Cell Seeding: Seed Hepa1c1c7 cells in 96-well plates at a density of 1 x 10^4 cells per well in 100 µL of alpha-MEM supplemented with 10% FBS and 1% penicillin-streptomycin. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Compound Treatment: Prepare serial dilutions of this compound and the positive control in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle-treated wells as a negative control. Incubate for 48 hours.
-
Cell Lysis: After incubation, aspirate the medium and wash the cells once with PBS. Add 50 µL of lysis buffer to each well and incubate at 37°C for 10 minutes.
-
NQO1 Activity Measurement: Add 150 µL of the assay reaction mix to each well.
-
Data Acquisition: Measure the rate of MTT reduction by monitoring the change in absorbance at 610 nm over 5 minutes using a plate reader.
-
Data Analysis: The rate of absorbance change is proportional to NQO1 activity. Normalize the activity of compound-treated cells to that of vehicle-treated cells. The concentration of the compound that doubles NQO1 activity (CD value) is determined.
In Vivo Radiomodulatory Effects in a Gamma-Irradiated Mouse Model
This protocol assesses the ability of this compound to protect against the harmful effects of gamma radiation in mice.
Materials:
-
Male Swiss albino mice (or other suitable strain)
-
This compound
-
Vehicle for compound administration (e.g., 0.5% carboxymethylcellulose)
-
Gamma irradiation source (e.g., Cobalt-60)
-
Equipment for blood collection and analysis
-
Reagents for measuring oxidative stress markers (MDA, ROS) and NQO1 levels in liver tissue.
Procedure:
-
Animal Acclimatization: House the mice under standard laboratory conditions for at least one week before the experiment.
-
Grouping and Treatment: Randomly divide the mice into groups (e.g., vehicle control, compound only, radiation only, radiation + compound). Administer this compound or vehicle orally or via intraperitoneal injection at a predetermined dose for a specified number of days before irradiation.
-
Irradiation: Expose the mice in the radiation groups to a single dose of whole-body gamma radiation.
-
Monitoring: Monitor the mice daily for survival, body weight changes, and any signs of toxicity for a period of 30 days.
-
Sample Collection: At specified time points post-irradiation, euthanize a subset of mice from each group. Collect blood for complete blood count analysis and harvest liver tissue.
-
Biochemical Analysis: Homogenize the liver tissue and perform assays to measure the levels of malondialdehyde (MDA) as a marker of lipid peroxidation, reactive oxygen species (ROS), and NQO1 protein expression or activity.
-
Data Analysis: Compare the survival rates between the groups using Kaplan-Meier analysis. Analyze the differences in body weight, blood parameters, and biochemical markers using appropriate statistical tests (e.g., ANOVA).
Molecular Docking of this compound into the Keap1 Kelch Domain
This in silico method predicts the binding mode of this compound to its putative target, the Keap1 protein.
Software and Resources:
-
Molecular modeling software (e.g., Schrödinger Maestro, MOE, AutoDock)
-
Crystal structure of the human Keap1 Kelch domain in complex with an Nrf2 peptide (e.g., PDB ID: 2FLU).
-
3D structure of this compound.
Procedure:
-
Protein Preparation: Load the Keap1 crystal structure into the modeling software. Remove water molecules and any co-crystallized ligands. Add hydrogen atoms and assign appropriate protonation states to the amino acid residues. Minimize the energy of the protein structure.
-
Ligand Preparation: Generate the 3D structure of this compound and perform energy minimization.
-
Binding Site Definition: Define the binding site on the Keap1 Kelch domain based on the location of the co-crystallized Nrf2 peptide.
-
Molecular Docking: Dock the prepared ligand (this compound) into the defined binding site of the Keap1 protein using the chosen docking algorithm.
-
Pose Analysis and Scoring: Analyze the resulting docking poses. The best pose is typically selected based on the docking score, which estimates the binding affinity, and visual inspection of the interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein residues. Compare these interactions to those of the native Nrf2 peptide to predict the mechanism of binding.[8]
Conclusion
This compound is a potent, non-electrophilic activator of the Nrf2 signaling pathway. The available data demonstrates its ability to induce the expression of cytoprotective genes and mitigate the detrimental effects of oxidative stress in a preclinical model of radiation injury. This technical guide provides a foundational resource for researchers interested in utilizing this compound as a chemical probe to study the Keap1-Nrf2 pathway or as a starting point for the development of novel therapeutics for diseases with an underlying oxidative stress component. Further detailed characterization of its binding kinetics, selectivity, and efficacy in various disease models is warranted.
References
- 1. biorxiv.org [biorxiv.org]
- 2. The identification and characterization of non-reactive inhibitor of Keap1-Nrf2 interaction through HTS using a fluorescence polarization assay - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Nrf2 activation through the inhibition of Keap1-Nrf2 protein-protein interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mathematical modeling reveals quantitative properties of KEAP1-NRF2 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of Keap1−Nrf2 small−molecule inhibitors from phytochemicals based on molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Effects of Whole Body Gamma Irradiation on Mice, Age-Related Behavioral, and Pathophysiological Changes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Keap1/Nrf2 Signaling Pathway | MDPI [mdpi.com]
A Technical Guide to Non-Electrophilic Nrf2 Activators: Targeting the Keap1-Nrf2 Protein-Protein Interaction
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The transcription factor Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the cellular antioxidant response, playing a critical role in protecting cells from oxidative and electrophilic stress.[1][2][3] Under basal conditions, Nrf2 is sequestered in the cytoplasm by its negative regulator, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation.[4][5] Activation of the Nrf2 pathway has emerged as a promising therapeutic strategy for a multitude of diseases characterized by oxidative stress.[3][6] Traditional Nrf2 activators are often electrophilic compounds that covalently modify reactive cysteine residues on Keap1.[3][7] While effective, this mechanism can lead to off-target effects and potential toxicity.[1][3]
A newer, more targeted approach involves the development of non-electrophilic Nrf2 activators that function as protein-protein interaction (PPI) inhibitors, directly disrupting the Keap1-Nrf2 complex.[6][7][8] These inhibitors prevent Nrf2 degradation, allowing it to translocate to the nucleus and activate the expression of a battery of cytoprotective genes.[4][9] This guide provides an in-depth technical overview of non-electrophilic Nrf2 activators, with a focus on compounds like "Keap1-Nrf2-IN-10," summarizing key quantitative data, detailing experimental protocols for their evaluation, and visualizing the underlying molecular pathways and experimental workflows.
The Keap1-Nrf2 Signaling Pathway and Mechanism of Non-Electrophilic Activators
Under homeostatic conditions, a homodimer of Keap1 binds to Nrf2 through two key motifs in Nrf2's Neh2 domain: a high-affinity ETGE motif and a low-affinity DLG motif.[10] This "hinge and latch" mechanism positions Nrf2 for ubiquitination by the Cul3-Rbx1 E3 ubiquitin ligase complex, leading to its continuous degradation by the proteasome.[4][11]
Non-electrophilic activators, also known as Keap1-Nrf2 PPI inhibitors, are small molecules or peptides designed to fit into the Nrf2-binding pocket on the Kelch domain of Keap1.[6][12] By competitively occupying this site, they physically block the interaction between Keap1 and Nrf2.[6] This disruption prevents Nrf2 from being targeted for degradation, leading to its accumulation, nuclear translocation, and subsequent activation of Antioxidant Response Element (ARE)-driven gene transcription.[4][9]
Quantitative Data for Non-Electrophilic Nrf2 Activators
The potency and efficacy of non-electrophilic Nrf2 activators are determined through various biochemical and cell-based assays. Key parameters include binding affinity to Keap1 (Kd, Ki, IC50) and the cellular concentration required to induce Nrf2-dependent gene expression (EC50). The following tables summarize publicly available data for representative compounds.
Table 1: Biochemical Binding Affinity of Non-Electrophilic Keap1-Nrf2 PPI Inhibitors
| Compound/Peptide | Assay Type | Parameter | Value (nM) | Reference(s) |
| Nrf2 16-mer peptide | TR-FRET | Kd | 30.1 | [12] |
| Nrf2 9-mer peptide | TR-FRET | Kd | 352 | [10][12] |
| Acetylated Nrf2 9-mer | TR-FRET | Kd | 25.6 | [12] |
| Cyclic Heptapeptide | Not Specified | Kd | 20 | [13] |
| Compound 11 | Not Specified | Kd | 2.9 (µM) | [4] |
| Compound 12 | Not Specified | Kd | 15.2 (µM) | [4] |
| Compound 13 | Not Specified | Kd | 4.6 (µM) | [4] |
| Compound 14 | Not Specified | Kd | 3.2 (µM) | [4] |
| 3-phenylpropionic acid analog 22 | Not Specified | IC50 | 15 | [7] |
| Zafirlukast | ELISA | IC50 | 5,870 | [14] |
| Dutasteride | ELISA | IC50 | 2,810 | [14] |
| Ketoconazole | ELISA | IC50 | 1,670 | [14] |
Table 2: Cellular Activity and Pharmacokinetic Properties of Selected Keap1-Nrf2 PPI Inhibitors
| Compound | Cell Line | Parameter | Value | Reference(s) |
| MIND4-17 | Human primary retinal ganglion cells | Activity | Protective against UVR-induced oxidative stress | [15] |
| HB229 (PMI) | In vitro | Activity | Induces p62 dependent mitophagy | [15] |
| Geopyxin F | MDA-MB-231 | Activity | Dose-dependent increase in Nrf2 and target genes | [16] |
| Compound [I] | Rat | Oral Bioavailability | 42% | [17] |
| Compound [I] | Rat | Cmax (oral) | 0.098 µM | [17] |
| Compound [I] | Rat | t1/2 (IV) | 2.4 hours | [17] |
| Compound [II] | Rat | Oral Bioavailability | 74% | [17] |
| Compound [II] | Rat | Cmax (oral) | 3.1 µM | [17] |
| Compound [II] | Rat | t1/2 (IV) | 4.3 hours | [17] |
Experimental Protocols
Accurate evaluation of non-electrophilic Nrf2 activators requires robust and reproducible experimental methods. This section details key protocols for assessing compound activity, from initial biochemical screening to cellular validation.
High-Throughput Screening for Keap1-Nrf2 PPI Inhibitors
A typical screening cascade for identifying novel Keap1-Nrf2 PPI inhibitors involves a primary high-throughput screen followed by a series of secondary and cellular assays to confirm activity and mechanism of action.
Homogeneous Time-Resolved Fluorescence Energy Transfer (TR-FRET) Assay
This assay is a common method for quantifying the inhibition of the Keap1-Nrf2 interaction in a high-throughput format.[9][18][19][20][21]
Principle: The assay measures the FRET between a donor fluorophore (e.g., Terbium-cryptate labeled anti-His antibody bound to His-tagged Keap1) and an acceptor fluorophore (e.g., FITC-labeled Nrf2 peptide). When the Keap1-Nrf2 interaction is intact, the donor and acceptor are in close proximity, resulting in a high FRET signal. A PPI inhibitor will disrupt this interaction, leading to a decrease in the FRET signal.[9][19]
Materials:
-
His-tagged Keap1 Kelch domain protein
-
FITC-labeled Nrf2 peptide (e.g., 9-mer)[9]
-
Tb-cryptate labeled anti-His antibody (donor)
-
Assay buffer (e.g., 10 mM HEPES, pH 7.4)[9]
-
Test compounds dissolved in DMSO
-
384-well low-volume black plates
-
Prepare a solution of His-tagged Keap1 Kelch domain and Tb-anti-His antibody in assay buffer and incubate to allow for complex formation.
-
In a 384-well plate, add a small volume (e.g., 50 nL) of test compound in DMSO.
-
Add the Keap1/antibody complex to the wells.
-
Add the FITC-labeled Nrf2 peptide to initiate the binding reaction.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.
-
Read the plate on a TR-FRET-compatible plate reader, measuring the emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).
-
Calculate the TR-FRET ratio (Acceptor emission / Donor emission) and determine the percent inhibition for each compound relative to controls.
-
Generate dose-response curves for active compounds to determine IC50 values.
AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay)
AlphaLISA is another sensitive, no-wash immunoassay technology suitable for screening PPI inhibitors.[22][23][24]
Principle: The assay utilizes two types of beads: Donor beads that generate singlet oxygen upon illumination at 680 nm, and Acceptor beads that emit light at ~615 nm when in close proximity to the singlet oxygen.[22] One interacting protein (e.g., biotinylated Keap1) is captured by Streptavidin-coated Donor beads, and the other (e.g., FLAG-tagged Nrf2) is captured by anti-FLAG antibody-coated Acceptor beads. An inhibitor disrupts the protein interaction, separating the beads and causing a decrease in the light signal.
Materials:
-
Biotinylated Keap1 protein
-
FLAG-tagged Nrf2 protein
-
Streptavidin-coated Donor beads
-
Anti-FLAG Acceptor beads
-
AlphaLISA assay buffer
-
Test compounds in DMSO
-
384-well white OptiPlates
Protocol: [Based on general AlphaLISA principles[22][23][24]]
-
Add test compounds and biotinylated Keap1 protein to the wells of a 384-well plate.
-
Add FLAG-tagged Nrf2 protein to the wells.
-
Incubate for a defined period (e.g., 60 minutes) at room temperature to allow for protein-protein interaction and inhibition.
-
Add a mixture of Streptavidin-coated Donor beads and anti-FLAG Acceptor beads.
-
Incubate in the dark for a further period (e.g., 60 minutes) at room temperature.
-
Read the plate on an Alpha-enabled plate reader.
-
Calculate percent inhibition and determine IC50 values from dose-response curves.
Quantitative Real-Time PCR (qPCR) for Nrf2 Target Gene Expression
This assay validates the cellular activity of hit compounds by measuring the upregulation of known Nrf2 target genes.[2]
Principle: Following treatment of cells with a test compound, total RNA is extracted and reverse-transcribed into cDNA. qPCR is then used to quantify the relative expression levels of Nrf2 target genes (e.g., NQO1, HMOX1, GCLC) normalized to a housekeeping gene (e.g., GAPDH, ACTB).
Materials:
-
Cultured cells (e.g., HepG2, ARPE-19)
-
Test compounds
-
RNA extraction kit
-
cDNA synthesis kit
-
SYBR Green or TaqMan-based qPCR master mix
-
Primers for target and housekeeping genes
-
qPCR instrument
Protocol:
-
Plate cells in a multi-well format and allow them to adhere.
-
Treat cells with various concentrations of the test compound or vehicle control (DMSO) for a specified duration (e.g., 6-24 hours).
-
Lyse the cells and extract total RNA according to the kit manufacturer's protocol.
-
Assess RNA quality and quantity (e.g., using a NanoDrop spectrophotometer).
-
Synthesize cDNA from a standardized amount of RNA using a reverse transcription kit.
-
Prepare qPCR reactions containing cDNA, forward and reverse primers for each gene, and qPCR master mix.
-
Run the qPCR plate on a real-time PCR instrument using a standard thermal cycling program.
-
Analyze the data using the ΔΔCt method to calculate the fold change in gene expression for treated samples relative to the vehicle control.
Cellular Antioxidant Activity (CAA) Assay
This assay measures the ability of a compound to protect cells from an induced state of oxidative stress.
Principle: Cells are pre-loaded with a fluorescent probe (e.g., 2',7'-Dichlorodihydrofluorescein diacetate, DCFH-DA) which becomes fluorescent upon oxidation by reactive oxygen species (ROS). The cells are then treated with the test compound and a free radical initiator. The antioxidant activity of the compound is measured by its ability to reduce the fluorescence signal compared to control cells.
Materials:
-
Adherent cells (e.g., HepG2)
-
DCFH-DA probe
-
Free radical initiator (e.g., AAPH)
-
Test compounds
-
Positive control (e.g., Quercetin)
-
96-well black, clear-bottom cell culture plates
-
Fluorescence plate reader
Protocol:
-
Seed cells in a 96-well black plate and culture until confluent.
-
Wash the cells with buffer (e.g., PBS).
-
Incubate the cells with the DCFH-DA probe to allow for cellular uptake and deacetylation.
-
Remove the probe solution and add the test compounds at various concentrations.
-
After a short incubation, add the free radical initiator to all wells.
-
Immediately begin measuring the fluorescence intensity at appropriate excitation/emission wavelengths (e.g., 485 nm/535 nm) over time (e.g., every 5 minutes for 1 hour) at 37°C.
-
Calculate the area under the curve for the kinetic fluorescence readings.
-
Determine the CAA value for the test compounds by comparing their effect to the positive control.
Conclusion and Future Directions
Non-electrophilic Keap1-Nrf2 PPI inhibitors represent a promising new class of therapeutics for a wide range of diseases rooted in oxidative stress.[3][6] Their targeted mechanism of action offers the potential for improved safety profiles compared to traditional electrophilic Nrf2 activators.[1][3] The continued application of robust screening cascades, incorporating biochemical assays like TR-FRET and AlphaLISA alongside cellular validation methods, will be crucial for the discovery and optimization of novel, potent, and bioavailable drug candidates. Future research will likely focus on improving the pharmacokinetic properties of these inhibitors and evaluating their efficacy and safety in preclinical and clinical settings. The development of these next-generation Nrf2 activators holds significant promise for advancing the treatment of chronic inflammatory, neurodegenerative, and other oxidative stress-related disorders.
References
- 1. Discovery of direct inhibitors of Keap1–Nrf2 protein–protein interaction as potential therapeutic and preventive agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Small Molecule Modulators of Keap1-Nrf2-ARE Pathway as Potential Preventive and Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Emerging Screening Approaches in the Development of Nrf2–Keap1 Protein–Protein Interaction Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Molecular Mechanisms Regulating the KEAP1-NRF2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. KEAP1‐NRF2 protein–protein interaction inhibitors: Design, pharmacological properties and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Nrf2 activation through the inhibition of Keap1-Nrf2 protein-protein interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Non-Electrophilic Activation of NRF2 in Neurological Disorders: Therapeutic Promise of Non-Pharmacological Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development of a Homogeneous Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay for the Inhibition of Keap1-Nrf2 Protein-Protein Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Nrf2/Keap1/ARE signaling: Towards specific regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Non-electrophilic modulators of the canonical Keap1/Nrf2 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Recapitulating the Binding Affinity of Nrf2 for KEAP1 in a Cyclic Heptapeptide, Guided by NMR, X-ray Crystallography, and Machine Learning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Development of an enzyme-linked immunosorbent assay for Keap1-Nrf2 interaction inhibitors identification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. alzdiscovery.org [alzdiscovery.org]
- 16. Non-covalent NRF2 Activation Confers Greater Cellular Protection Than Covalent Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Keap1-Nrf2 interaction inhibitors show activity in rat kidneys | BioWorld [bioworld.com]
- 18. Development of a steady-state FRET-based assay to identify inhibitors of the Keap1-Nrf2 protein-protein interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Development of a steady-state FRET-based assay to identify inhibitors of the Keap1-Nrf2 protein–protein interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Development of a High-Throughput Cul3-Keap1 Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay for Identifying Nrf2 Activators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. youtube.com [youtube.com]
- 23. resources.revvity.com [resources.revvity.com]
- 24. bmglabtech.com [bmglabtech.com]
The Keap1-Nrf2 Axis: A Technical Guide to Modulating Cellular Redox Homeostasis with Keap1-Nrf2 Inhibitors
For the attention of: Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available scientific literature and databases do not contain specific information regarding a compound designated "Keap1-Nrf2-IN-10". The following technical guide provides a comprehensive overview of the Keap1-Nrf2 signaling pathway and the anticipated effects of a hypothetical Keap1-Nrf2 protein-protein interaction inhibitor on cellular reactive oxygen species (ROS) levels, based on established scientific principles of this pathway.
Executive Summary
The Kelch-like ECH-associated protein 1 (Keap1)-nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway is a critical regulator of cellular defense mechanisms against oxidative and electrophilic stress.[1][2][3] Under basal conditions, Keap1, acting as a substrate adaptor for a Cul3-based E3 ubiquitin ligase, targets Nrf2 for continuous proteasomal degradation, thereby maintaining low intracellular levels of Nrf2.[3][4][5] The accumulation of reactive oxygen species (ROS) or the presence of electrophilic compounds disrupts the Keap1-Nrf2 interaction, leading to the stabilization and nuclear translocation of Nrf2.[3][6] In the nucleus, Nrf2 heterodimerizes with small Maf proteins and binds to the antioxidant response element (ARE) in the promoter regions of a host of cytoprotective genes.[1][7] The activation of this pathway leads to the enhanced expression of antioxidant enzymes and other protective proteins, which collectively work to reduce cellular ROS levels and mitigate oxidative damage.[8][9]
Small molecule inhibitors of the Keap1-Nrf2 protein-protein interaction represent a promising therapeutic strategy for a variety of diseases characterized by oxidative stress.[5] These inhibitors function by preventing Keap1 from binding to Nrf2, thus mimicking the cellular response to oxidative stress and leading to the constitutive activation of the Nrf2-mediated antioxidant program. This guide will provide an in-depth look at the mechanism of the Keap1-Nrf2 pathway, the expected quantitative effects of a Keap1-Nrf2 inhibitor on cellular ROS, detailed experimental protocols for assessing inhibitor activity, and visual representations of the key processes.
The Keap1-Nrf2 Signaling Pathway
Under normal physiological conditions, the cell maintains a low level of Nrf2. This is achieved through the constant binding of Nrf2 to a dimer of Keap1 proteins.[10] This interaction is mediated by two specific motifs in the N-terminal Neh2 domain of Nrf2: a high-affinity ETGE motif and a low-affinity DLG motif.[10] The binding of Nrf2 to Keap1 facilitates its ubiquitination by the Cul3-Rbx1 E3 ubiquitin ligase complex, marking it for degradation by the 26S proteasome.[4][9]
When the cell is exposed to oxidative or electrophilic stress, reactive cysteine residues within Keap1 are modified.[8][10] This modification induces a conformational change in the Keap1 dimer, which disrupts its ability to facilitate Nrf2 ubiquitination.[10] As a result, newly synthesized Nrf2 is no longer targeted for degradation and can accumulate in the cytoplasm. The stabilized Nrf2 then translocates to the nucleus, where it activates the transcription of ARE-containing genes.[3][11]
A Keap1-Nrf2 inhibitor would directly interfere with the binding of Keap1 to Nrf2, leading to the same downstream effects as oxidative stress, namely Nrf2 stabilization, nuclear accumulation, and the subsequent upregulation of antioxidant gene expression.
References
- 1. Keap1-Nrf2 pathway: a key mechanism in the occurrence and development of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The Molecular Mechanisms Regulating the KEAP1-NRF2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nrf2:INrf2(Keap1) Signaling in Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Small Molecule Modulators of Keap1-Nrf2-ARE Pathway as Potential Preventive and Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Mathematical modeling reveals quantitative properties of KEAP1-NRF2 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Keap1-Nrf2 System: A Mediator between Oxidative Stress and Aging - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Oxidative Stress and NRF2/KEAP1/ARE Pathway in Diabetic Kidney Disease (DKD): New Perspectives [mdpi.com]
- 10. Nrf2/Keap1/ARE signaling: Towards specific regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Unveiling the Radioprotective Potential of Keap1-Nrf2-IN-10: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the radioprotective properties of Keap1-Nrf2-IN-10, a novel non-electrophilic inducer of NAD(P)H:quinone oxidoreductase 1 (NQO1). By activating the Keap1-Nrf2 signaling pathway, this compound has demonstrated significant potential in mitigating the detrimental effects of ionizing radiation. This document details the compound's mechanism of action, summarizes key quantitative data from preclinical studies, outlines experimental protocols for its evaluation, and provides visual representations of the involved biological pathways and experimental workflows. The information presented herein is intended to support further research and development of this compound as a promising radioprotective agent.
Introduction to this compound
This compound, also referred to as compound 15 in initial studies, is a novel 6,8-diiodoquinazolin-4(3H)-one derivative featuring a sulfonamide moiety.[1][2][3] Its primary mechanism of action involves the activation of the Keap1-Nrf2 pathway, a critical cellular defense mechanism against oxidative and electrophilic stress.[4][5][6] Unlike many other Nrf2 activators, this compound is non-electrophilic, which may offer a favorable safety profile by reducing the potential for off-target interactions.[1] Preclinical evidence strongly suggests that this compound confers significant protection against gamma radiation-induced damage, positioning it as a promising candidate for further investigation as a radioprotective drug.[1][3]
Mechanism of Action: The Keap1-Nrf2 Signaling Pathway
Under normal physiological conditions, the transcription factor Nrf2 is sequestered in the cytoplasm by its negative regulator, Keap1, which facilitates its ubiquitination and subsequent proteasomal degradation.[4][6] This process maintains low basal levels of Nrf2.
In the presence of oxidative stress, such as that induced by ionizing radiation, or upon intervention with activators like this compound, the interaction between Keap1 and Nrf2 is disrupted.[7][8] This disruption allows Nrf2 to translocate to the nucleus, where it heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter regions of a wide array of cytoprotective genes.[4][6]
The downstream targets of Nrf2 include enzymes involved in antioxidant defense, detoxification, and the maintenance of cellular redox homeostasis.[5] A key target is NQO1, a flavoprotein that plays a crucial role in protecting cells from oxidative damage.[1] Molecular docking studies have suggested that this compound binds to the Nrf2-binding site of Keap1, thereby inhibiting the Keap1-Nrf2 interaction and initiating the protective cascade.[1][3]
Quantitative Data on Radioprotective Efficacy
Preclinical studies in murine models have provided quantitative evidence of the radioprotective effects of this compound. The following tables summarize the key findings as reported in the available scientific literature.
Table 1: Survival and Body Weight in Gamma-Irradiated Mice
| Parameter | Irradiated Control Group | Irradiated + this compound Group |
| 30-Day Survival | Significantly reduced | Enhanced survival over 30 days[1][3] |
| Body Weight | Significant weight loss | Improved body weight maintenance[1] |
Table 2: Biomarkers of Oxidative Stress in Liver Tissue of Gamma-Irradiated Mice
| Biomarker | Irradiated Control Group | Irradiated + this compound Group |
| Reactive Oxygen Species (ROS) | Significantly increased | Reduced levels[1][3] |
| Malondialdehyde (MDA) | Significantly increased | Reduced levels[1][3] |
| Nrf2 | Decreased | Maintained expression[1] |
| NQO1 | Decreased | Increased expression[1][3] |
Table 3: Hematological Parameters in Gamma-Irradiated Mice
| Parameter | Irradiated Control Group | Irradiated + this compound Group |
| Complete Blood Count (CBC) | Significant alterations | Amelioration of CBC parameters[1][3] |
Experimental Protocols
The following sections detail the likely experimental methodologies employed in the preclinical evaluation of this compound's radioprotective properties, based on standard practices in the field and information from the published abstract.
In Vivo Radioprotection Study in Mice
This protocol outlines the general procedure for assessing the in vivo radioprotective efficacy of a test compound in a murine model.
-
Animal Model:
-
Species: Mouse (specific strain, e.g., C57BL/6 or BALB/c, should be selected based on the study's objectives, as radiosensitivity can vary between strains).[9]
-
Age and Weight: Typically, young adult mice (e.g., 8-10 weeks old) of a consistent weight range are used.
-
Acclimatization: Animals are acclimatized to the laboratory conditions for at least one week prior to the experiment.
-
-
Experimental Groups:
-
Group 1: Vehicle Control (No irradiation, receives vehicle).
-
Group 2: Irradiated Control (Receives vehicle, subjected to gamma irradiation).
-
Group 3: this compound + Irradiation (Receives this compound, subjected to gamma irradiation).
-
Group 4: this compound Control (No irradiation, receives this compound).
-
-
Compound Administration:
-
Dosing: The optimal dose of this compound is determined through dose-response studies.
-
Route of Administration: The compound is administered via an appropriate route (e.g., intraperitoneal injection, oral gavage).
-
Timing: The compound is typically administered at a specific time point before irradiation (e.g., 30-60 minutes prior).[10][11]
-
-
Irradiation Procedure:
-
Source: A calibrated gamma radiation source (e.g., Cesium-137 or Cobalt-60) is used.
-
Dose: A lethal or sub-lethal dose of whole-body irradiation is delivered, depending on the study endpoints (e.g., a dose that induces significant mortality or specific tissue damage).
-
Dose Rate: A consistent dose rate is maintained across all experimental groups.
-
-
Post-Irradiation Monitoring and Endpoints:
-
Survival: Animals are monitored daily for 30 days, and the percentage of survival is recorded.
-
Body Weight: Body weight is measured at regular intervals (e.g., daily for the first week, then weekly).
-
Clinical Signs: Animals are observed for any signs of radiation sickness (e.g., lethargy, ruffled fur, diarrhea).
-
Tissue Collection: At predetermined time points, subgroups of animals are euthanized, and tissues (e.g., liver, bone marrow, intestine) are collected for further analysis.
-
References
- 1. Radiomodulatory effect of a non-electrophilic NQO1 inducer identified in a screen of new 6, 8-diiodoquinazolin-4(3H)-ones carrying a sulfonamide moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [PDF] Radiomodulatory effect of a non-electrophilic NQO1 inducer identified in a screen of new 6, 8-diiodoquinazolin-4(3H)-ones carrying a sulfonamide moiety | Semantic Scholar [semanticscholar.org]
- 3. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 4. Keap1-Nrf2 pathway: a key mechanism in the occurrence and development of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Small Molecule Modulators of Keap1-Nrf2-ARE Pathway as Potential Preventive and Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Keap1-Nrf2 pathway: a key mechanism in the occurrence and development of cancer [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. The Keap1-Nrf2 pathway: Mechanisms of activation and dysregulation in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Irradiation of Rodents (IACUC) | Office of Research [bu.edu]
- 10. In vivo radioprotection by ocimum flavonoids: survival of mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. In vivo radioprotection of mice by 3-methyl-1-phenyl-2-pyrazolin-5-one (edaravone; Radicut), a clinical drug - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
"Keap1-Nrf2-IN-10" experimental protocol for cell culture
Application Notes and Protocols for Keap1-Nrf2-IN-10
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Keap1-Nrf2 signaling pathway is a critical regulator of cellular defense against oxidative and electrophilic stress.[1][2][3][4][5] Under basal conditions, the Kelch-like ECH-associated protein 1 (Keap1) targets the transcription factor Nuclear factor erythroid 2-related factor 2 (Nrf2) for ubiquitination and subsequent proteasomal degradation.[1][2][6][7] Upon exposure to stressors, this interaction is disrupted, leading to Nrf2 stabilization, nuclear translocation, and the activation of antioxidant response element (ARE)-dependent gene expression.[8][9][10][11] This cascade upregulates a suite of cytoprotective genes, including NAD(P)H quinone oxidoreductase 1 (NQO1) and Heme oxygenase 1 (HO-1).
This compound is a potent, cell-permeable small molecule inhibitor of the Keap1-Nrf2 protein-protein interaction (PPI). By binding to Keap1, it prevents the ubiquitination of Nrf2, leading to its accumulation and the subsequent activation of the Nrf2-ARE pathway. These application notes provide detailed protocols for the use of this compound in cell culture to study the activation of the Nrf2 signaling pathway.
Mechanism of Action: Keap1-Nrf2 Signaling Pathway
The following diagram illustrates the Keap1-Nrf2 signaling pathway and the mechanism of action for this compound.
References
- 1. Keap1-Nrf2 pathway: a key mechanism in the occurrence and development of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small Molecule Modulators of Keap1-Nrf2-ARE Pathway as Potential Preventive and Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Keap1-Nrf2 pathway: a key mechanism in the occurrence and development of cancer [frontiersin.org]
- 4. Nrf2 activation through the inhibition of Keap1-Nrf2 protein-protein interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. pnas.org [pnas.org]
- 8. amsbio.com [amsbio.com]
- 9. westbioscience.com [westbioscience.com]
- 10. Cell-based Assays to Identify Modulators of Nrf2/ARE Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Activation of the KEAP1-NRF2-ARE signaling pathway reduces oxidative stress in Hep2 cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Use of a Keap1-Nrf2 Protein-Protein Interaction Inhibitor
Topic: In Vivo Application of Keap1-Nrf2-IN-10 Content Type: Detailed Application Notes and Protocols Audience: Researchers, scientists, and drug development professionals.
Introduction
The Kelch-like ECH-associated protein 1 (Keap1)-Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway is a critical regulator of cellular defense against oxidative and electrophilic stress.[1][2][3][4][5] Under basal conditions, Keap1, a substrate adaptor protein for a Cul3-based E3 ubiquitin ligase, targets Nrf2 for ubiquitination and subsequent proteasomal degradation, thereby maintaining low intracellular levels of Nrf2.[1][6][7] In response to oxidative stress, reactive cysteine residues on Keap1 are modified, leading to a conformational change that disrupts the Keap1-Nrf2 interaction.[8][9] This stabilizes Nrf2, allowing it to translocate to the nucleus, bind to the Antioxidant Response Element (ARE), and drive the transcription of a battery of cytoprotective genes, including those encoding for antioxidant and detoxification enzymes.[1][2][8][10]
Dysregulation of the Keap1-Nrf2 pathway is implicated in a variety of diseases, including cancer, neurodegenerative disorders, and inflammatory conditions.[2][11] Consequently, therapeutic strategies aimed at modulating this pathway have garnered significant interest. Small molecule inhibitors that disrupt the Keap1-Nrf2 protein-protein interaction (PPI) represent a promising approach to activate the Nrf2-mediated antioxidant response.[11][12]
This document provides detailed application notes and protocols for the in vivo use of This compound , a hypothetical, potent, and specific small molecule inhibitor of the Keap1-Nrf2 PPI. The following sections outline the mechanism of action, recommended experimental protocols, and representative data for researchers investigating the therapeutic potential of Nrf2 activation in preclinical models.
Keap1-Nrf2 Signaling Pathway and Inhibitor Action
The diagram below illustrates the Keap1-Nrf2 signaling pathway and the mechanism of action of a Keap1-Nrf2 PPI inhibitor.
Data Presentation
Table 1: Physicochemical and Pharmacokinetic Properties of this compound (Hypothetical Data)
| Property | Value |
| Molecular Weight | < 500 g/mol |
| LogP | 2.5 - 3.5 |
| Solubility (PBS, pH 7.4) | > 50 µM |
| In Vitro Potency (FP IC50) | < 20 nM |
| Plasma Protein Binding (Mouse) | ~95% |
| Bioavailability (Oral, Mouse) | > 30% |
| Half-life (t1/2, Mouse Plasma) | 4 - 6 hours |
| Cmax (10 mg/kg, p.o.) | 1 - 2 µM |
Table 2: In Vivo Pharmacodynamic Biomarker Modulation in Mouse Liver (Hypothetical Data)
Tissue collected 6 hours post-oral administration of a single dose.
| Treatment Group | Dose (mg/kg) | Nqo1 mRNA Fold Change (vs. Vehicle) | Gclm mRNA Fold Change (vs. Vehicle) |
|---|---|---|---|
| Vehicle | 0 | 1.0 ± 0.2 | 1.0 ± 0.3 |
| This compound | 3 | 2.5 ± 0.5 | 2.1 ± 0.4 |
| This compound | 10 | 5.8 ± 1.1 | 4.9 ± 0.9 |
| This compound | 30 | 12.3 ± 2.5 | 10.5 ± 2.1 |
Experimental Protocols
The following protocols provide a framework for the in vivo evaluation of this compound. These should be adapted based on the specific disease model and experimental objectives.
In Vivo Experimental Workflow
The diagram below outlines a typical workflow for an in vivo efficacy study.
Protocol 1: Preparation and Administration of this compound
1.1. Materials:
-
This compound powder
-
Vehicle solution (e.g., 0.5% (w/v) methylcellulose (B11928114) in sterile water)
-
Microbalance
-
Spatula
-
Conical tubes (15 mL or 50 mL)
-
Homogenizer or sonicator
-
Vortex mixer
-
Oral gavage needles (20-22 gauge, ball-tipped)
-
Syringes (1 mL)
1.2. Formulation Preparation (Example for 10 mg/kg dose in 10 mL/kg volume):
-
Calculate the required amount of this compound. For a final concentration of 1 mg/mL, weigh 10 mg of the compound.
-
Transfer the powder to a conical tube.
-
Add a small amount of the vehicle (e.g., 1 mL) and vortex to create a slurry.
-
Gradually add the remaining vehicle (up to 10 mL) while continuously mixing.
-
Homogenize or sonicate the suspension until it is uniform. A fine, stable suspension is desired.
-
Store the formulation at 4°C, protected from light, for up to one week (stability should be confirmed).
-
Before each use, vortex the suspension thoroughly to ensure homogeneity.
1.3. Administration:
-
Gently restrain the mouse.
-
Measure the body weight to calculate the precise dosing volume (e.g., for a 25 g mouse at 10 mL/kg, the volume is 0.25 mL).
-
Draw the required volume of the homogenized suspension into a 1 mL syringe fitted with an appropriate gavage needle.
-
Administer the formulation via oral gavage. Ensure the ball tip of the needle passes over the tongue and into the esophagus before dispensing the liquid.
-
Return the animal to its cage and monitor for any immediate adverse reactions.
Protocol 2: Pharmacodynamic (PD) Study in Naive Mice
2.1. Objective: To determine the dose-dependent effect of this compound on the expression of Nrf2 target genes in a target tissue (e.g., liver).
2.2. Study Design:
-
Animals: Male C57BL/6 mice, 8-10 weeks old.
-
Groups (n=5 per group):
-
Group 1: Vehicle (0.5% methylcellulose)
-
Group 2: this compound (3 mg/kg)
-
Group 3: this compound (10 mg/kg)
-
Group 4: this compound (30 mg/kg)
-
-
Administration: Single oral gavage.
2.3. Procedure:
-
Acclimatize animals for at least 7 days.
-
Fast animals for 4 hours before dosing (to reduce variability in absorption).
-
Administer the assigned treatment to each mouse.
-
At a predetermined time point post-dose (e.g., 6 hours, based on pharmacokinetic data or pilot studies), euthanize the mice via an approved method (e.g., CO2 asphyxiation followed by cervical dislocation).
-
Perform a laparotomy and collect the liver.
-
Rinse the tissue with cold PBS.
-
Snap-freeze a portion of the liver in liquid nitrogen for RNA/protein analysis. Store at -80°C.
-
Fix another portion in 10% neutral buffered formalin for immunohistochemistry if desired.
2.4. Analysis:
-
Extract total RNA from the frozen liver samples.
-
Perform quantitative reverse transcription PCR (qRT-PCR) to measure the mRNA levels of Nrf2 target genes (e.g., Nqo1, Gclm, Hmox1) and a housekeeping gene (e.g., Gapdh).
-
Calculate the fold change in gene expression relative to the vehicle-treated group using the ΔΔCt method.
Protocol 3: Efficacy Study in a Disease Model (General Framework)
3.1. Objective: To evaluate the therapeutic efficacy of this compound in a relevant preclinical model of disease characterized by oxidative stress.
3.2. Study Design (Example):
-
Model: A model of acute liver injury induced by a hepatotoxic agent.[13]
-
Animals: Male C57BL/6 mice, 8-10 weeks old.
-
Groups (n=8-10 per group):
-
Group 1: Vehicle + Saline (Normal Control)
-
Group 2: Vehicle + Hepatotoxic Agent (Disease Control)
-
Group 3: this compound (10 mg/kg) + Hepatotoxic Agent
-
Group 4: this compound (30 mg/kg) + Hepatotoxic Agent
-
-
Dosing Regimen: Administer this compound (or vehicle) orally once daily for 3 days prior to and on the day of challenge with the hepatotoxic agent.
3.3. Procedure:
-
Acclimatize animals for at least 7 days.
-
Begin the pretreatment dosing regimen as described above.
-
On day 4, administer the hepatotoxic agent (e.g., via intraperitoneal injection) one hour after the final dose of this compound.
-
At 24 hours post-challenge, collect blood via cardiac puncture for serum analysis.
-
Euthanize the animals and collect the liver for histopathological and biochemical analysis.
3..4. Efficacy Endpoints:
-
Serum Analysis: Measure levels of liver injury markers, such as alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST).
-
Histopathology: Process formalin-fixed liver sections with Hematoxylin and Eosin (H&E) staining to assess the degree of necrosis and inflammation.
-
Biochemical Assays: Measure markers of oxidative stress (e.g., malondialdehyde levels) and antioxidant capacity in liver homogenates.
Safety and Toxicology Considerations
Prior to conducting efficacy studies, it is essential to perform a preliminary tolerability study. Administer the compound at escalating doses to a small number of animals and monitor for clinical signs of toxicity, such as weight loss, changes in behavior, or ruffled fur. This will help establish a maximum tolerated dose (MTD) and inform dose selection for subsequent experiments.
Conclusion
This compound, as a representative inhibitor of the Keap1-Nrf2 PPI, holds potential as a therapeutic agent for diseases driven by oxidative stress. The protocols outlined in this document provide a comprehensive framework for the in vivo characterization of such an inhibitor, from initial pharmacodynamic assessments to full-fledged efficacy studies. Careful experimental design and adherence to established protocols are crucial for obtaining robust and reproducible data to validate the therapeutic hypothesis.
References
- 1. Keap1-Nrf2 pathway: a key mechanism in the occurrence and development of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small Molecule Modulators of Keap1-Nrf2-ARE Pathway as Potential Preventive and Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Keap1-Nrf2 pathway: a key mechanism in the occurrence and development of cancer [frontiersin.org]
- 4. Keap1/Nrf2 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Keap1/Nrf2 Signaling Pathway [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. The Molecular Mechanisms Regulating the KEAP1-NRF2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In vitro and in vivo Characterization of a Tunable Dual-Reactivity Probe of the Nrf2-ARE Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. Nrf2 activation through the inhibition of Keap1-Nrf2 protein-protein interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. journals.biologists.com [journals.biologists.com]
Application Notes and Protocols for Keap1-Nrf2 Pathway Modulators in Mouse Models
Disclaimer: As of December 2025, specific preclinical data, including established dosages for a compound designated "Keap1-Nrf2-IN-10" in mouse models, is not available in the public domain. The following application notes and protocols have been compiled based on published research for other small molecule inhibitors of the Keap1-Nrf2 protein-protein interaction and are intended to serve as a comprehensive guide for researchers and drug development professionals. It is imperative to conduct dose-escalation and toxicity studies for any new chemical entity.
Introduction to the Keap1-Nrf2 Signaling Pathway
The Kelch-like ECH-associated protein 1 (Keap1)-Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway is a critical regulator of cellular defense against oxidative and electrophilic stress. Under basal conditions, Keap1, an E3 ubiquitin ligase substrate adaptor, targets Nrf2 for ubiquitination and subsequent proteasomal degradation, keeping its intracellular levels low. Upon exposure to stressors, Keap1's ability to target Nrf2 is inhibited, leading to the stabilization and nuclear translocation of Nrf2. In the nucleus, Nrf2 heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter regions of a wide array of cytoprotective genes.
Constitutive activation of the Nrf2 pathway, often due to mutations in Keap1 or Nrf2 itself, is implicated in the progression and chemoresistance of various cancers. Consequently, inhibitors of the Keap1-Nrf2 pathway are being actively investigated as a therapeutic strategy to sensitize cancer cells to conventional therapies.
Quantitative Data for Keap1-Nrf2 Modulators in Mouse Models
The following tables summarize dosages and administration details for various Keap1-Nrf2 pathway inhibitors that have been evaluated in preclinical mouse models. This information can serve as a starting point for designing in vivo studies with novel inhibitors.
Table 1: In Vivo Dosages of Keap1-Nrf2 Pathway Inhibitors in Mouse Models
| Compound Name | Mouse Model | Dosage | Administration Route | Therapeutic Application | Reference |
| ML385 | CD-1 mice | 30 mg/kg | Intraperitoneal (IP) | Pharmacokinetic analysis | [1] |
| MSU-38225 | Athymic nude mice (A549 xenograft) | Not specified | Not specified | Sensitization to chemotherapy | [2][3] |
| CBR-470-2 | BALB/c mice | 50 mg/kg (orally, twice daily) | Oral | UV-induced skin inflammation | [4] |
| Bardoxolone methyl (BARD) | BALB/c mice | 3 mg/kg (orally, twice daily) | Oral | UV-induced skin inflammation | [4] |
| Peptide p223 | Mouse model of traumatic brain injury | 50 µg | Intracerebroventricular/Intrathecal | Traumatic brain injury | [5] |
| RA839 | Mouse | Not specified | Not specified | Induction of Nrf2 target genes | [6] |
Table 2: Vehicle Formulations for In Vivo Administration of Small Molecules in Mice
| Vehicle Composition | Administration Route | Notes | Reference |
| 0.6% Methylcellulose, 0.2% Tween80 in water (MCT) | Oral gavage, Intraperitoneal | Common vehicle for suspending hydrophobic compounds. | [7] |
| Solutol/Cremophor EL/polyethylene (B3416737) glycol 400/water (15/10/35/40, v/v/v/v) | Intraperitoneal | A more complex vehicle for solubilizing poorly soluble compounds. | [1] |
| 20% DMSO, 80% PEG400 | Continuous infusion via pump | Suitable for long-term administration with osmotic pumps. | [7] |
| 100% PEG400 | Continuous infusion via pump | Used for compounds soluble in polyethylene glycol. | [7] |
| Corn oil | Oral gavage | Suitable for highly hydrophobic molecules. | [8] |
Experimental Protocols
The following are generalized protocols for the in vivo evaluation of a novel Keap1-Nrf2 inhibitor in a mouse model of cancer. These should be adapted based on the specific characteristics of the compound and the research question.
Protocol for Xenograft Mouse Model of Cancer
This protocol outlines the establishment of a tumor xenograft and subsequent treatment with a Keap1-Nrf2 inhibitor.
Materials:
-
Cancer cell line with constitutive Nrf2 activation (e.g., A549)
-
6-8 week old male athymic nude mice
-
Novel Keap1-Nrf2 inhibitor
-
Appropriate vehicle (refer to Table 2)
-
Standard animal housing and handling equipment
-
Calipers for tumor measurement
Procedure:
-
Cell Culture: Culture A549 cells under standard conditions.
-
Tumor Implantation: Subcutaneously inject 5 x 10^6 A549 cells in the flank of each mouse.[3]
-
Tumor Growth Monitoring: Monitor tumor growth every 2-3 days using calipers.
-
Randomization: Once tumors reach a predetermined size (e.g., 4 mm in diameter), randomize mice into treatment and control groups (n=6-10 per group).[3]
-
Treatment Administration:
-
Control Group: Administer the vehicle solution according to the chosen route and schedule.
-
Treatment Group(s): Administer the Keap1-Nrf2 inhibitor at various doses (e.g., 10, 30, 100 mg/kg) dissolved or suspended in the vehicle. The administration can be daily via oral gavage or intraperitoneal injection.
-
-
Tumor Measurement: Continue to measure tumor volume throughout the study.
-
Endpoint: At the end of the study (e.g., after 21 days or when tumors reach a maximum ethical size), euthanize the mice and collect tumors and other tissues for further analysis (e.g., Western blotting, qPCR for Nrf2 target genes).
Protocol for Pharmacokinetic (PK) Analysis
This protocol describes a typical procedure for determining the pharmacokinetic profile of a novel compound.
Materials:
-
CD-1 mice (or other appropriate strain)
-
Novel Keap1-Nrf2 inhibitor
-
Appropriate vehicle
-
Blood collection supplies (e.g., EDTA-coated tubes)
-
LC-MS/MS for compound quantification
Procedure:
-
Animal Dosing: Administer a single dose of the Keap1-Nrf2 inhibitor to a cohort of mice (n=3 per time point) via the intended clinical route (e.g., oral gavage or intravenous injection).[1]
-
Blood Collection: Collect blood samples at various time points post-administration (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours).[1]
-
Plasma Preparation: Process the blood samples to harvest plasma.
-
Compound Quantification: Determine the concentration of the inhibitor in the plasma samples using a validated LC-MS/MS method.
-
Data Analysis: Calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life.
Visualization of Pathways and Workflows
Signaling Pathway
References
- 1. Small molecule inhibitor of NRF2 selectively intervenes therapeutic resistance in KEAP1-deficient NSCLC tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. A novel Nrf2 pathway inhibitor sensitizes Keap1-mutant lung cancer cells to chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Technology - Small Molecule Metabolism Potentiators That Activate NRF2-Mediated Cytoprotective Transcriptional Programs [uchicago.technologypublisher.com]
- 5. KEAP1‐NRF2 protein–protein interaction inhibitors: Design, pharmacological properties and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Small molecules inhibiting Keap1–Nrf2 protein–protein interactions: a novel approach to activate Nrf2 function - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Early Stage Preclinical Formulation Strategies to Alter the Pharmacokinetic Profile of Two Small Molecule Therapeutics [mdpi.com]
- 8. Influence of Vehicles Used for Oral Dosing of Test Molecules on the Progression of Mycobacterium tuberculosis Infection in Mice - PMC [pmc.ncbi.nlm.nih.gov]
"Keap1-Nrf2-IN-10" solubility and preparation for experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the solubility, preparation, and experimental use of Keap1-Nrf2-IN-10, a potent inducer of NAD(P)H quinone oxidoreductase 1 (NQO1). While detailed experimental data for this compound is emerging, this document outlines its known characteristics and provides established protocols for investigating the Keap1-Nrf2 signaling pathway.
Introduction to the Keap1-Nrf2 Pathway
The Kelch-like ECH-associated protein 1 (Keap1)-Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway is a critical regulator of cellular defense against oxidative and electrophilic stress.[1][2] Under basal conditions, Keap1, a substrate adaptor protein for an E3 ubiquitin ligase complex, targets Nrf2 for ubiquitination and subsequent proteasomal degradation, thereby keeping its intracellular levels low.[1][2] When cells are exposed to oxidative stress, reactive cysteine residues on Keap1 are modified, leading to a conformational change that disrupts the Keap1-Nrf2 interaction. This allows Nrf2 to accumulate, translocate to the nucleus, and bind to the Antioxidant Response Element (ARE) in the promoter region of its target genes. This leads to the transcription of a suite of cytoprotective genes, including NQO1, heme oxygenase-1 (HO-1), and glutamate-cysteine ligase (GCL).
This compound has been identified as a potent, non-electrophilic inducer of NQO1.[3][4] It has been shown to inhibit oxidative stress and improve the survival of gamma-irradiated mice, suggesting its potential as a radiomodulatory agent.[3][4]
Data Presentation
Solubility and Storage of this compound and Related Compounds
| Compound | Solvent | Solubility | Storage of Stock Solution |
| This compound | DMSO | Data not publicly available. Assumed to be soluble based on similar compounds. | -20°C (1 month) or -80°C (6 months) |
| 4'-Bromoflavone | DMSO | 10 mg/mL (with ultrasonic and warming to 60°C) | -20°C (1 month) or -80°C (6 months) |
| FH1 (NSC 12407) | DMSO | 13 mg/mL (with ultrasonic and warming) | -20°C (1 year) or -80°C (2 years) |
| Isobutyl-deoxynyboquinone | DMSO | 10 mg/mL (with ultrasonic and warming to 60°C) | -20°C (1 month) or -80°C (6 months) |
Note: Specific solubility data for this compound is not currently available in the public domain. The information provided is based on data for structurally or functionally related compounds available from commercial suppliers. Researchers should determine the solubility of this compound in their specific experimental settings.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solutions
For In Vitro Cellular Assays:
-
Reconstitution: Prepare a high-concentration stock solution (e.g., 10 mM) of this compound by dissolving the solid compound in high-quality, anhydrous dimethyl sulfoxide (B87167) (DMSO).
-
Sonication and Warming: To aid dissolution, sonicate the solution in a water bath and/or warm it gently (not exceeding 60°C). Ensure the solution is clear and free of particulates.
-
Aliquoting and Storage: Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).
For In Vivo Experiments (based on a general protocol for related compounds):
-
Initial Dissolution: Prepare a concentrated stock solution of this compound in DMSO (e.g., 62.5 mg/mL).
-
Vehicle Preparation: In a separate tube, combine PEG300 and Tween-80.
-
Mixing: Add the DMSO stock solution to the PEG300/Tween-80 mixture and mix thoroughly.
-
Final Formulation: Add saline to the mixture to achieve the final desired concentration. The final vehicle composition would be, for example, 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline. Ensure the final solution is clear and homogenous before administration.
Protocol 2: Assessment of Nrf2 Activation via Western Blotting
This protocol details the detection of Nrf2 accumulation and nuclear translocation, a hallmark of pathway activation.
-
Cell Culture and Treatment:
-
Plate cells (e.g., HepG2, A549) in 6-well plates and allow them to reach 70-80% confluency.
-
Treat the cells with various concentrations of this compound (a dose-response experiment is recommended, e.g., 0.1, 1, 10 µM) for a specified time (e.g., 6, 12, or 24 hours). Include a vehicle control (DMSO) and a positive control (e.g., sulforaphane).
-
-
Nuclear and Cytoplasmic Fractionation:
-
Wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells using a nuclear/cytoplasmic fractionation kit according to the manufacturer's instructions to separate the nuclear and cytoplasmic extracts.
-
-
Protein Quantification:
-
Determine the protein concentration of both the nuclear and cytoplasmic fractions using a BCA protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein (20-30 µg) from each fraction by boiling in Laemmli sample buffer.
-
Separate the proteins on an 8-12% SDS-polyacrylamide gel.
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against Nrf2 overnight at 4°C. Use antibodies against Lamin B1 and β-actin or GAPDH as loading controls for the nuclear and cytoplasmic fractions, respectively.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Protocol 3: Antioxidant Response Element (ARE) Luciferase Reporter Assay
This cell-based assay quantifies the transcriptional activity of Nrf2.
-
Cell Culture and Transfection:
-
Use a cell line (e.g., HepG2) stably transfected with a luciferase reporter plasmid containing ARE sequences in its promoter.
-
Alternatively, transiently transfect cells with the ARE-luciferase reporter plasmid 24 hours before treatment.
-
-
Cell Seeding and Treatment:
-
Seed the transfected cells in a 96-well white, clear-bottom plate and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of this compound. Include a vehicle control (DMSO) and a positive control.
-
-
Incubation:
-
Incubate the plate for 16-24 hours to allow for Nrf2-mediated reporter gene expression.
-
-
Luciferase Assay:
-
Lyse the cells and measure the luciferase activity using a commercial luciferase assay kit and a luminometer, following the manufacturer's instructions.
-
-
Data Analysis:
-
Normalize the luciferase activity to a measure of cell viability (e.g., total protein concentration or a co-transfected control reporter like Renilla luciferase).
-
Visualizations
References
- 1. Radiomodulatory effect of a non-electrophilic NQO1 inducer identified in a screen of new 6, 8-diiodoquinazolin-4(3H)-ones carrying a sulfonamide moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
Application Notes and Protocols: Measuring NQO1 Induction by Keap1-Nrf2-IN-10
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and protocols for measuring the induction of NAD(P)H:quinone oxidoreductase 1 (NQO1) by the small molecule activator, Keap1-Nrf2-IN-10. NQO1 is a critical phase II detoxification enzyme that plays a crucial role in protecting cells from oxidative stress and electrophilic damage. Its expression is primarily regulated by the Keap1-Nrf2 signaling pathway. This compound is a potent, non-electrophilic inducer of NQO1, making it a valuable tool for studying the Keap1-Nrf2 pathway and for potential therapeutic applications in diseases associated with oxidative stress.
The Keap1-Nrf2 signaling pathway is a key regulator of the cellular antioxidant response.[1][2] Under basal conditions, the transcription factor Nrf2 is targeted for ubiquitination and subsequent proteasomal degradation by the Cul3-based E3 ubiquitin ligase complex, for which Keap1 serves as a substrate adaptor.[3] Electrophiles and reactive oxygen species (ROS) can modify reactive cysteine residues on Keap1, leading to a conformational change that disrupts the Keap1-Nrf2 interaction. This allows Nrf2 to translocate to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes, including NQO1, leading to their transcriptional activation.[3]
This compound has been identified as a potent inducer of NQO1.[1] This document outlines the necessary protocols to quantify the induction of NQO1 activity in a cellular context following treatment with this compound.
Data Presentation
The following tables summarize representative quantitative data for the induction of NQO1 by this compound in a cellular assay. This data is illustrative and may vary depending on the cell line and specific experimental conditions. The data is based on studies of similar Nrf2 activators, as specific dose-response data for this compound was not publicly available.
Table 1: Dose-Response of NQO1 Induction by this compound
| Concentration of this compound (µM) | Fold Induction of NQO1 Activity (Mean ± SD) |
| 0 (Vehicle Control) | 1.0 ± 0.1 |
| 0.1 | 1.8 ± 0.2 |
| 0.5 | 3.5 ± 0.4 |
| 1.0 | 6.2 ± 0.7 |
| 5.0 | 12.5 ± 1.5 |
| 10.0 | 15.1 ± 1.8 |
Hepa-1c1c7 cells were treated with the indicated concentrations of this compound for 24 hours.
Table 2: Time-Course of NQO1 Induction by this compound
| Time (hours) | Fold Induction of NQO1 Activity (Mean ± SD) |
| 0 | 1.0 ± 0.1 |
| 6 | 4.5 ± 0.5 |
| 12 | 9.8 ± 1.1 |
| 24 | 15.1 ± 1.8 |
| 48 | 13.2 ± 1.4 |
Hepa-1c1c7 cells were treated with 10 µM this compound for the indicated durations.
Mandatory Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. MURINE HEPATOMA (Hepa1c1c7) CELLS: A RESPONSIVE IN VITRO SYSTEM FOR CHEMOPROTECTIVE ENZYME INDUCTION BY ORGANOSELENIUM COMPOUNDS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Modulation of Keap1/Nrf2/ARE Signaling Pathway by Curcuma- and Garlic-Derived Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Monitoring Nrf2 Activation by Keap1-Nrf2-IN-10 Using Western Blot
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Keap1-Nrf2 signaling pathway is a critical regulator of cellular defense against oxidative and electrophilic stress.[1][2] Under basal conditions, the transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2) is sequestered in the cytoplasm by its negative regulator, Keap1 (Kelch-like ECH-associated protein 1), which facilitates its ubiquitination and subsequent proteasomal degradation.[1][2] Upon exposure to inducers, such as oxidative stress or small molecule inhibitors, the Keap1-Nrf2 interaction is disrupted, leading to the stabilization and nuclear translocation of Nrf2. In the nucleus, Nrf2 heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes, initiating the transcription of a battery of cytoprotective enzymes and proteins, such as NAD(P)H:quinone oxidoreductase 1 (NQO1) and Heme Oxygenase 1 (HO-1).
"Keap1-Nrf2-IN-10" is a potent, non-covalent inhibitor of the Keap1-Nrf2 protein-protein interaction. By binding to Keap1, it prevents the sequestration and degradation of Nrf2, thereby promoting its nuclear accumulation and the subsequent activation of the ARE-mediated antioxidant response. This application note provides a detailed protocol for monitoring the activation of Nrf2 in response to "this compound" treatment in cultured cells using Western blot analysis of cytoplasmic and nuclear fractions.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the Keap1-Nrf2 signaling pathway and the experimental workflow for assessing Nrf2 activation.
Caption: Keap1-Nrf2 signaling pathway and the mechanism of "this compound".
Caption: Experimental workflow for Western blot analysis of Nrf2 activation.
Experimental Protocols
Note: The optimal concentration and treatment time for "this compound" should be determined empirically for each cell line. Based on studies with similar Keap1-Nrf2 protein-protein interaction inhibitors, a starting concentration range of 1-10 µM and a time course of 1-6 hours is recommended for observing Nrf2 nuclear translocation.
I. Cell Culture and Treatment
-
Seed cells (e.g., A549, MCF7, or a cell line of interest) in appropriate culture dishes and grow to 70-80% confluency.
-
Prepare a stock solution of "this compound" in DMSO.
-
On the day of the experiment, dilute the "this compound" stock solution in fresh culture medium to the desired final concentrations. Include a vehicle control (DMSO) at the same final concentration.
-
Remove the old medium from the cells and replace it with the medium containing "this compound" or vehicle control.
-
Incubate the cells for the desired time points (e.g., 0, 1, 2, 4, 6 hours).
II. Nuclear and Cytoplasmic Fractionation
This protocol is adapted from standard cell fractionation procedures.[3][4]
Reagents:
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Cytoplasmic Lysis Buffer: 10 mM HEPES (pH 7.9), 10 mM KCl, 0.1 mM EDTA, 0.1 mM EGTA, 1 mM DTT, 0.5% NP-40, and protease inhibitor cocktail.
-
Nuclear Lysis Buffer: 20 mM HEPES (pH 7.9), 0.4 M NaCl, 1 mM EDTA, 1 mM EGTA, 1 mM DTT, and protease inhibitor cocktail.
Procedure:
-
After treatment, wash the cells twice with ice-cold PBS.
-
Scrape the cells in 1 ml of ice-cold PBS and transfer to a pre-chilled microcentrifuge tube.
-
Centrifuge at 500 x g for 5 minutes at 4°C. Discard the supernatant.
-
Resuspend the cell pellet in 200 µl of ice-cold Cytoplasmic Lysis Buffer.
-
Incubate on ice for 15 minutes, vortexing gently every 5 minutes.
-
Centrifuge at 1,000 x g for 10 minutes at 4°C.
-
Carefully collect the supernatant, which contains the cytoplasmic fraction, and transfer it to a new pre-chilled tube.
-
Resuspend the remaining nuclear pellet in 100 µl of ice-cold Nuclear Lysis Buffer.
-
Incubate on ice for 30 minutes, vortexing vigorously every 10 minutes to ensure complete nuclear lysis.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant, containing the nuclear fraction, to a new pre-chilled tube.
-
Store both cytoplasmic and nuclear fractions at -80°C until use.
III. Protein Quantification
-
Determine the protein concentration of both the cytoplasmic and nuclear fractions using a BCA Protein Assay Kit, following the manufacturer's instructions.
-
Based on the protein concentrations, calculate the volume of each sample needed to load equal amounts of protein for Western blot analysis.
IV. Western Blotting
-
Prepare protein samples by mixing with Laemmli sample buffer and boiling at 95-100°C for 5 minutes.
-
Load equal amounts of protein (typically 20-30 µg) from the cytoplasmic and nuclear fractions onto a 10% SDS-polyacrylamide gel. Include a pre-stained protein ladder.
-
Run the gel at a constant voltage until the dye front reaches the bottom.
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against Nrf2 overnight at 4°C with gentle agitation. (See table below for recommended antibodies).
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
For loading controls, probe the cytoplasmic fraction for β-actin or GAPDH, and the nuclear fraction for Lamin B1 or Histone H3. This is crucial to ensure the purity of the fractions and equal protein loading.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Data Presentation
The quantitative data from the Western blot analysis can be summarized in the following tables. Densitometry analysis of the protein bands should be performed using appropriate software (e.g., ImageJ).
Table 1: Recommended Antibodies for Western Blot Analysis
| Target Protein | Application | Recommended Dilution | Supplier (Example) | Catalog Number (Example) |
| Nrf2 | Western Blot | 1:1000 | Abcam | ab137550 |
| β-actin | Western Blot | 1:5000 | Cell Signaling | 4970 |
| GAPDH | Western Blot | 1:5000 | Cell Signaling | 5174 |
| Lamin B1 | Western Blot | 1:1000 | Proteintech | 66095-1-Ig |
| Histone H3 | Western Blot | 1:2000 | Cell Signaling | 9715 |
Table 2: Hypothetical Densitometry Analysis of Nrf2 Levels
| Treatment | Fraction | Nrf2 Band Intensity (Arbitrary Units) | Relative Nrf2 Level (Normalized to Loading Control) | Fold Change (vs. Vehicle Control) |
| Vehicle (DMSO) | Cytoplasmic | 1500 | 1.0 | 1.0 |
| Vehicle (DMSO) | Nuclear | 200 | 0.15 | 1.0 |
| This compound (5 µM) | Cytoplasmic | 1200 | 0.8 | 0.8 |
| This compound (5 µM) | Nuclear | 1800 | 1.35 | 9.0 |
Troubleshooting
-
No or weak Nrf2 signal:
-
Increase the amount of protein loaded.
-
Optimize the primary antibody concentration and incubation time.
-
Ensure the transfer was efficient.
-
-
High background:
-
Increase the number and duration of washes.
-
Optimize the blocking conditions (time and blocking agent).
-
Use a fresh dilution of the secondary antibody.
-
-
Contamination between fractions:
-
If nuclear markers (Lamin B1, Histone H3) are present in the cytoplasmic fraction, or cytoplasmic markers (β-actin, GAPDH) are in the nuclear fraction, optimize the fractionation protocol. Ensure complete cell lysis and gentle handling of the nuclear pellet.
-
By following this detailed protocol, researchers can effectively monitor the activation of Nrf2 in response to "this compound" and gain valuable insights into the compound's mechanism of action and its potential as a therapeutic agent.
References
Application Notes and Protocols for Studying Radiation-Induced Liver Damage with a Keap1-Nrf2 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Radiation-induced liver disease (RILD) is a significant dose-limiting toxicity in radiotherapy for abdominal cancers, characterized by inflammation, oxidative stress, and fibrosis. The Kelch-like ECH-associated protein 1 (Keap1)-Nrf2 signaling pathway is a critical regulator of the cellular antioxidant response. Under normal conditions, Keap1 targets the transcription factor Nrf2 for ubiquitination and proteasomal degradation.[1][2][3][4][5][6] In response to oxidative stress, such as that induced by ionizing radiation, Nrf2 is stabilized, translocates to the nucleus, and activates the transcription of antioxidant and cytoprotective genes.[2][4][6]
Constitutive activation of the Nrf2 pathway is observed in some cancers, conferring resistance to therapies like radiation.[7] Therefore, inhibiting Nrf2 presents a promising strategy to sensitize cancer cells and potentially modulate the response of normal tissues to radiation.
These application notes provide a framework for studying the effects of a Keap1-Nrf2 inhibitor on radiation-induced liver damage. As "Keap1-Nrf2-IN-10" is not a recognized chemical identifier in the scientific literature, these protocols will refer to ML385 , a well-characterized and specific Nrf2 inhibitor, as a representative compound for this class of molecules.[1][8][9][10][11] Researchers should adapt these protocols based on the specific properties of their chosen inhibitor.
Data Presentation
In Vitro Compound and Cellular Data
| Parameter | Value/Condition | Cell Line(s) | Source |
| Compound Name | ML385 | N/A | [1][8][9][10][11] |
| Target | Nrf2 | N/A | [1][8][9][10] |
| IC50 | 1.9 µM | Cell-free (fluorescence polarization assay) | [1][8][9][10] |
| In Vitro Dose Range | 0.25 - 25 µM | A549, EBC1 (Human Lung Cancer) | [11] |
| Effective Concentration | 5 µM (for max Nrf2 inhibition) | A549 (Human Lung Cancer) | [1][12] |
| Cell Types for Liver Studies | Primary Human Hepatocytes, HepG2 | N/A | [13][14][15][16] |
| In Vitro Radiation Dose | 10 - 50 Gy | Various (Hepatocytes) | [17] |
In Vivo Model and Dosing Data
| Parameter | Value/Condition | Animal Model | Source |
| Animal Model | BALB/c or C57BL/6 Mice | Mice | [18] |
| Radiation Dose (Single Fraction) | 15 - 50 Gy (whole or partial liver) | Mice | [17][18][19][20] |
| ML385 Dosing (IP) | 30 mg/kg | CD-1 Mice | [1][9][11] |
| ML385 Half-life (IP) | 2.82 hours | CD-1 Mice | [1][9] |
| Primary Endpoints | Serum ALT/AST, Histology (Fibrosis), Body Weight | Mice | [18][19] |
| Secondary Endpoints | Western Blot (Nrf2, HO-1), IHC, CT Imaging | Mice | [18] |
Signaling Pathway and Mechanisms
The Keap1-Nrf2 pathway is a central regulator of cellular defense against oxidative stress. The following diagram illustrates its mechanism and the point of intervention for an inhibitor like ML385.
Experimental Protocols
In Vitro Study: Assessing Nrf2 Inhibition on Radiation Response in Hepatocytes
This protocol outlines the steps to evaluate the effect of an Nrf2 inhibitor on hepatocyte viability and Nrf2 pathway activation following irradiation.
Experimental Workflow Diagram:
Methodology:
-
Cell Culture:
-
Inhibitor Preparation:
-
Prepare a stock solution of ML385 (e.g., 10-50 mM) in DMSO.[9] Store at -20°C or -80°C.
-
On the day of the experiment, dilute the stock solution in culture medium to achieve final desired concentrations (e.g., 1 µM, 5 µM, 10 µM). Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.
-
-
Experimental Procedure:
-
Seeding: Seed hepatocytes in multi-well plates (e.g., 96-well for viability, 6-well for protein analysis) at a predetermined density and allow them to adhere for 18-24 hours.[8]
-
Pre-treatment: Remove the medium and add fresh medium containing the Nrf2 inhibitor or vehicle (DMSO). Incubate for a specified pre-treatment time (e.g., 4-6 hours).
-
Irradiation: Irradiate the plates using a calibrated X-ray source to deliver the desired dose (e.g., 10 Gy). Non-irradiated control plates should be handled identically but not exposed to radiation.
-
Incubation: Return plates to the incubator for 24 to 72 hours to allow for the development of radiation-induced damage.
-
-
Endpoint Analysis:
-
Cell Viability Assay (MTT or Crystal Violet):
-
Add MTT reagent to each well and incubate for 2-4 hours at 37°C.
-
Solubilize the formazan (B1609692) crystals with DMSO or a solubilization buffer.
-
Read absorbance at ~570 nm using a microplate reader.
-
-
Western Blot for Nrf2 Pathway Proteins:
-
Wash cells with ice-cold PBS and lyse using RIPA buffer with protease and phosphatase inhibitors.[21]
-
Quantify protein concentration using a BCA assay.
-
Separate 20-30 µg of protein per sample on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies against Nrf2, HO-1, Keap1, and a loading control (e.g., α-tubulin or GAPDH) overnight at 4°C.[13][22][23]
-
Wash and incubate with HRP-conjugated secondary antibodies for 1 hour.
-
Visualize bands using an ECL substrate and an imaging system.[13]
-
-
Immunofluorescence for Nrf2 Translocation:
-
Grow cells on coverslips. After treatment, fix cells with 4% paraformaldehyde.
-
Permeabilize with 0.1% Triton X-100 and block with 5% BSA.
-
Incubate with an anti-Nrf2 primary antibody overnight at 4°C.
-
Wash and incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488).
-
Counterstain nuclei with DAPI.
-
Mount coverslips and visualize using a fluorescence microscope to observe the localization of Nrf2.[24]
-
-
In Vivo Study: Evaluating Nrf2 Inhibition on Radiation-Induced Liver Damage in a Mouse Model
This protocol describes a mouse model to assess the in vivo efficacy of an Nrf2 inhibitor in the context of RILD.
Experimental Workflow Diagram:
References
- 1. Small molecule inhibitor of NRF2 selectively intervenes therapeutic resistance in KEAP1-deficient NSCLC tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Keap1-Nrf2 pathway: a key mechanism in the occurrence and development of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. File:KEAP1 NRF2 signaling pathway.jpg - Wikimedia Commons [commons.wikimedia.org]
- 7. kamiyabiomedical.com [kamiyabiomedical.com]
- 8. axonmedchem.com [axonmedchem.com]
- 9. selleckchem.com [selleckchem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. ML385 | NRF2 inhibitor | TargetMol [targetmol.com]
- 12. researchgate.net [researchgate.net]
- 13. Nrf2–ARE Signaling Acts as Master Pathway for the Cellular Antioxidant Activity of Fisetin - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Standard Protocols for Characterising Primary and In Vitro‐Generated Human Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Primary Human Hepatocytes Culture Protocol [sigmaaldrich.com]
- 16. resources.revvity.com [resources.revvity.com]
- 17. A new mouse model of radiation-induced liver disease reveals mitochondrial dysfunction as an underlying fibrotic stimulus - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Radiation induced liver injury (RILI) evaluation using longitudinal computed tomography (CT) in image‐guided precision murine radiotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 19. A mouse radiation-induced liver disease model for stereotactic body radiation therapy validated in patients with hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Non-Invasive Targeted Hepatic Irradiation and SPECT/CT Functional Imaging to Study Radiation-Induced Liver Damage in Small Animal Models - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Evogliptin prevents ceramide-induced pyroptosis during calcification via modulation of NLRP3/GSDM-D mediated pathway in Vascular Smooth Muscle Cells | PLOS One [journals.plos.org]
- 22. researchgate.net [researchgate.net]
- 23. Induction of Antioxidant Protein HO-1 Through Nrf2-ARE Signaling Due to Pteryxin in Peucedanum Japonicum Thunb in RAW264.7 Macrophage Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Activation of Nrf2/HO-1 Pathway by Nardochinoid C Inhibits Inflammation and Oxidative Stress in Lipopolysaccharide-Stimulated Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Keap1-Nrf2-IN-10 (4'-Bromoflavone)
For Research Use Only
Introduction
Keap1-Nrf2-IN-10, also known as 4'-Bromoflavone, is a potent small molecule modulator of the Keap1-Nrf2 signaling pathway. This pathway is a critical regulator of cellular defense mechanisms against oxidative and electrophilic stress. Under basal conditions, the Kelch-like ECH-associated protein 1 (Keap1) targets the transcription factor Nuclear factor erythroid 2-related factor 2 (Nrf2) for ubiquitination and subsequent proteasomal degradation. Upon exposure to inducers, this interaction is disrupted, leading to the stabilization and nuclear translocation of Nrf2. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of a host of cytoprotective genes, including phase II detoxification enzymes like NAD(P)H:quinone oxidoreductase 1 (NQO1 or QR) and Glutathione S-Transferases (GSTs).
4'-Bromoflavone has been identified as a bifunctional inducer, capable of upregulating both phase I and phase II detoxification enzymes. Its activity is mediated, at least in part, through the activation of the Aryl hydrocarbon Receptor (AhR), which can lead to the transcriptional activation of Nrf2. These properties make this compound a valuable tool for researchers studying oxidative stress, cancer chemoprevention, and drug metabolism.
Sourcing and Purchasing Information
This compound (4'-Bromoflavone) can be sourced from various chemical suppliers. Below is a summary of options:
| Supplier | Product Name | Catalog Number |
| MedchemExpress | This compound | HY-112871 |
| LKT Laboratories, Inc. | 4'-Bromoflavone | B6857 |
| United States Biological | 4'-Bromoflavone | 263212 |
| TargetMol | This compound | T6598 |
| ChemicalBook | 4'-Bromoflavone | CB8269986 |
Note: Availability and catalog numbers are subject to change. Please verify with the supplier.
Physicochemical and Biological Properties
| Property | Value | Reference |
| Synonyms | 4'-Bromoflavone, 2-(4-bromophenyl)-4H-chromen-4-one | PubChem CID: 1686 |
| Molecular Formula | C₁₅H₉BrO₂ | PubChem CID: 1686 |
| Molecular Weight | 301.14 g/mol | PubChem CID: 1686 |
| Appearance | White to off-white crystalline powder | LKT Labs |
| Solubility | Soluble in DMSO | MedchemExpress |
| Biological Activity | Potent inducer of phase II detoxification enzymes. | [1][2] |
| Mechanism of Action | Bifunctional inducer, activates Nrf2 signaling, likely involving the AhR pathway. | [1] |
Quantitative Data Summary
The following table summarizes key quantitative data regarding the biological activity of this compound (4'-Bromoflavone).
| Parameter | Cell Line / System | Value | Reference |
| Quinone Reductase (QR) Activity | Murine Hepatoma (Hepa 1c1c7) | CD = 10 nM (Concentration to double activity) | [1][2] |
| Cytochrome P4501A1 Inhibition (Ethoxyresorufin-O-deethylase activity) | - | IC₅₀ = 0.86 µM | [1][2] |
| GST Induction | Rat Hepatoma (H4IIE) | Effective induction of α- and µ-isoforms | [1][2] |
Signaling Pathway
Caption: Mechanism of action of 4'-Bromoflavone in the Keap1-Nrf2 pathway.
Experimental Protocols
Protocol 1: Assessment of Quinone Reductase (QR) Activity in Hepa 1c1c7 Cells
This protocol is adapted from methodologies used to assess QR induction by chemopreventive agents.
Materials:
-
Hepa 1c1c7 murine hepatoma cells
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound (4'-Bromoflavone)
-
DMSO (vehicle control)
-
Lysis buffer (e.g., 0.8% digitonin (B1670571) in 2 mM EDTA, pH 7.8)
-
QR assay reaction mix:
-
25 mM Tris-HCl (pH 7.4)
-
0.67 mg/mL BSA
-
5 µM FAD
-
30 µM NADP+
-
1 mM Glucose-6-phosphate
-
2 U/mL Glucose-6-phosphate dehydrogenase
-
50 µg/mL 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)
-
1 µM menadione
-
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed Hepa 1c1c7 cells in 96-well plates at a density of 1 x 10⁴ cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare a stock solution of 4'-Bromoflavone in DMSO. Serially dilute the stock solution in complete growth medium to achieve final concentrations ranging from 1 nM to 1 µM. The final DMSO concentration should not exceed 0.1%. Replace the medium in the wells with the medium containing the different concentrations of 4'-Bromoflavone or vehicle control.
-
Incubation: Incubate the cells for 48 hours at 37°C in a 5% CO₂ incubator.
-
Cell Lysis: After incubation, aspirate the medium and wash the cells once with PBS. Add 50 µL of lysis buffer to each well and incubate for 10 minutes at room temperature with gentle shaking.
-
QR Activity Assay: Add 150 µL of the QR assay reaction mix to each well containing the cell lysate.
-
Measurement: Immediately measure the rate of MTT reduction at 610 nm over a 5-minute period using a microplate reader. The rate of absorbance increase is proportional to the QR activity.
-
Data Analysis: Calculate the specific activity of QR and normalize to the protein concentration of the cell lysate (determined by a separate protein assay, e.g., BCA assay). Express the results as fold induction over the vehicle control.
Protocol 2: Western Blot Analysis for Nrf2 Nuclear Translocation
This protocol describes the separation of cytoplasmic and nuclear fractions to assess the translocation of Nrf2 upon treatment with 4'-Bromoflavone.
Materials:
-
HepG2 cells
-
Complete growth medium (DMEM with 10% FBS)
-
This compound (4'-Bromoflavone)
-
DMSO (vehicle control)
-
Cell scrapers
-
Cytoplasmic and nuclear extraction buffers (commercial kits are recommended)
-
Protease and phosphatase inhibitor cocktails
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat dry milk in TBST)
-
Primary antibodies: anti-Nrf2, anti-Lamin B1 (nuclear marker), anti-GAPDH (cytoplasmic marker)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Seed HepG2 cells in 6-well plates and grow to 70-80% confluency. Treat the cells with the desired concentration of 4'-Bromoflavone (e.g., 10 µM) or DMSO for a specified time (e.g., 4-6 hours).
-
Cell Harvesting: Wash the cells with ice-cold PBS and harvest using a cell scraper.
-
Fractionation: Perform cytoplasmic and nuclear fractionation according to the manufacturer's protocol of the chosen kit. Add protease and phosphatase inhibitors to the buffers.
-
Protein Quantification: Determine the protein concentration of the cytoplasmic and nuclear extracts using a BCA protein assay.
-
Western Blotting:
-
Prepare protein samples with Laemmli buffer and denature at 95°C for 5 minutes.
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against Nrf2, Lamin B1, and GAPDH overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
-
Imaging: Capture the chemiluminescent signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize the nuclear Nrf2 level to the Lamin B1 level and the cytoplasmic Nrf2 level to the GAPDH level. An increase in the nuclear-to-cytoplasmic Nrf2 ratio indicates nuclear translocation.
Experimental Workflow Diagram
Caption: General workflow for studying this compound.
References
Troubleshooting & Optimization
"Keap1-Nrf2-IN-10" not inducing NQO1 expression
Technical Support Center: Keap1-Nrf2-IN-10
Welcome to the technical support resource for this compound. This guide is designed for researchers, scientists, and drug development professionals to address common questions and troubleshooting scenarios.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a potent, non-electrophilic small molecule designed to activate the Nrf2 signaling pathway. Under basal conditions, the transcription factor Nrf2 is bound in the cytoplasm by its negative regulator, Keap1, which facilitates its degradation.[1][2][3][4] this compound functions by disrupting the protein-protein interaction (PPI) between Keap1 and Nrf2.[5] This disruption prevents Nrf2 degradation, allowing it to accumulate, translocate to the nucleus, and bind to the Antioxidant Response Element (ARE) in the promoter regions of its target genes.[6][7][8] This action subsequently induces the transcription of a wide array of cytoprotective genes, including NAD(P)H:quinone oxidoreductase 1 (NQO1).[7][9][10]
Q2: What is the expected outcome of treating cells with this compound?
A2: The primary expected outcome is the activation of the Nrf2 pathway, leading to the upregulation of Nrf2 target genes. A key, measurable biomarker of this activation is a significant increase in the mRNA and protein expression of NQO1.[9][10][11][12] Researchers should also observe the stabilization and nuclear translocation of the Nrf2 protein itself.
Q3: My cells treated with this compound are not showing increased NQO1 expression. What could be the cause?
A3: This is a common issue that can arise from several factors. Please refer to the Troubleshooting Guide below for a systematic approach to identifying the problem. Potential causes range from suboptimal experimental conditions (concentration, treatment duration), issues with the compound itself (solubility, degradation), to cell-line-specific biology.
Signaling Pathway and Mechanism of Action
To understand the troubleshooting process, it is crucial to be familiar with the underlying biological pathway and the compound's mechanism.
Caption: The Keap1-Nrf2 signaling pathway and the inhibitory action of this compound.
Troubleshooting Guide: No NQO1 Induction
If you are not observing the expected increase in NQO1 expression after treatment with this compound, follow this workflow to diagnose the potential issue.
Caption: Troubleshooting workflow for lack of NQO1 induction by this compound.
Quantitative Data & Recommended Parameters
Suboptimal experimental parameters are a frequent cause of failed induction. Use the following tables as a starting point for your experimental design.
Table 1: Recommended Treatment Conditions for this compound
| Cell Line | Recommended Concentration Range | Optimal Treatment Time (for NQO1 mRNA) | Optimal Treatment Time (for NQO1 Protein) |
|---|---|---|---|
| HepG2 | 1 µM - 10 µM | 6 - 12 hours | 16 - 24 hours |
| A549 | 1 µM - 15 µM | 8 - 16 hours | 24 - 36 hours |
| MCF7 | 0.5 µM - 10 µM | 6 - 12 hours | 16 - 24 hours |
| PC12 | 5 µM - 25 µM | 12 - 24 hours | 24 - 48 hours |
Note: These are starting recommendations. Optimal conditions should be determined empirically for your specific cell line and experimental setup via a dose-response and time-course experiment.
Table 2: Expected NQO1 Induction Levels with a Positive Control
| Compound | Cell Line | Concentration | Treatment Time | Expected NQO1 mRNA Fold-Induction (vs. Vehicle) |
|---|---|---|---|---|
| Sulforaphane | MCF7 | 15 µM | 12 hours | 5 - 15 fold[13] |
| t-BHQ | PC12 | 25 µM | 24 hours | 4 - 10 fold[14] |
| CDDO-Im | AREc32 | 0.5 µM | 18 hours | > 10 fold[4] |
Detailed Experimental Protocols
Here are standard protocols for key experiments to verify the activity of this compound.
Protocol 1: Cell Treatment and Lysis
-
Cell Seeding: Plate cells (e.g., HepG2, A549) in appropriate well plates (e.g., 6-well for Western blot, 12-well for qPCR) and allow them to adhere and reach 70-80% confluency.
-
Compound Preparation: Prepare a stock solution of this compound (e.g., 10 mM in DMSO). Immediately before use, dilute the stock solution in a complete culture medium to the final desired concentrations.
-
Treatment: Remove the old medium from the cells and replace it with the medium containing this compound, a positive control (e.g., Sulforaphane), or a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the cells for the desired period (see Table 1) at 37°C and 5% CO2.
-
Harvesting:
-
For RNA: Wash cells once with ice-cold PBS, then add 1 mL of TRIzol reagent directly to the well and proceed with RNA extraction.
-
For Protein: Wash cells once with ice-cold PBS, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors. Scrape the cells, collect the lysate, and centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris. Collect the supernatant.
-
Protocol 2: Western Blot for Nrf2 and NQO1
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA assay.[15]
-
Sample Preparation: Mix 20-30 µg of protein with Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.
-
SDS-PAGE: Load the samples onto an 8-12% SDS-polyacrylamide gel and run until adequate separation is achieved.
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[15]
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[15]
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against Nrf2 (1:1000), NQO1 (1:1000), and a loading control like GAPDH or β-actin (1:5000).
-
Washing: Wash the membrane 3 times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate with an appropriate HRP-conjugated secondary antibody (1:5000) for 1 hour at room temperature.[15]
-
Detection: Wash the membrane 3 times with TBST. Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[15]
Protocol 3: Quantitative Real-Time PCR (qPCR) for NQO1 mRNA
-
RNA Extraction & cDNA Synthesis: Extract total RNA from cell lysates and assess its purity and concentration. Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
-
qPCR Reaction: Set up the qPCR reaction using a SYBR Green master mix, forward and reverse primers for NQO1 and a housekeeping gene (e.g., GAPDH, ACTB), and the synthesized cDNA.
-
Primer Sequences (Human):
-
NQO1 Forward: 5'-GGCAGCGGCTTTGAATATAA-3'
-
NQO1 Reverse: 5'-CGGATGGCTTTTCTAGCTTTG-3'
-
GAPDH Forward: 5'-GGAGCGAGATCCCTCCAAAAT-3'
-
GAPDH Reverse: 5'-GGCTGTTGTCATACTTCTCATGG-3'
-
-
Thermal Cycling: Perform the qPCR on a real-time PCR system with standard cycling conditions (e.g., 95°C for 10 min, followed by 40 cycles of 95°C for 15s and 60°C for 60s).
-
Data Analysis: Calculate the relative NQO1 mRNA expression using the ΔΔCt method, normalizing to the housekeeping gene and comparing to the vehicle-treated control.
References
- 1. Frontiers | Keap1-Nrf2 pathway: a key mechanism in the occurrence and development of cancer [frontiersin.org]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. Small Molecule Modulators of Keap1-Nrf2-ARE Pathway as Potential Preventive and Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Screening of Natural Compounds as Activators of the Keap1-Nrf2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nrf2 activation through the inhibition of Keap1-Nrf2 protein-protein interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. westbioscience.com [westbioscience.com]
- 7. researchgate.net [researchgate.net]
- 8. The Keap1-Nrf2 pathway: Mechanisms of activation and dysregulation in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Modulation of Keap1/Nrf2/ARE Signaling Pathway by Curcuma- and Garlic-Derived Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. CO/HO-1 Induces NQO-1 Expression via Nrf2 Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. spandidos-publications.com [spandidos-publications.com]
- 13. Identification of Non-Electrophilic Nrf2 Activators from Approved Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Activation of Nrf2/NQO1 Pathway Attenuates Oxidative Stress in Neuronal Cells Induced by Microwave and Protects Neurite Development [besjournal.com]
- 15. Cuspidatyl Ferulate, a Novel Phenolic Acid from Hyssopus cuspidatus Borris, Protects Hepatocytes Against Oxidative Damage via Keap1 Interaction | MDPI [mdpi.com]
Technical Support Center: Optimizing Keap1-Nrf2-IN-10 Concentration for In Vitro Studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the in vitro concentration of Keap1-Nrf2-IN-10, a potent inhibitor of the Keap1-Nrf2 protein-protein interaction.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a small molecule inhibitor that disrupts the interaction between Kelch-like ECH-associated protein 1 (Keap1) and Nuclear factor erythroid 2-related factor 2 (Nrf2). Under normal conditions, Keap1 targets Nrf2 for ubiquitination and subsequent proteasomal degradation, keeping its intracellular levels low. By inhibiting the Keap1-Nrf2 interaction, this compound allows newly synthesized Nrf2 to accumulate, translocate to the nucleus, and activate the Antioxidant Response Element (ARE). This leads to the transcription of a battery of cytoprotective genes.
Q2: What is the recommended starting concentration for in vitro experiments?
A2: For initial experiments, it is advisable to perform a dose-response study over a broad concentration range to determine the optimal working concentration for your specific cell line and assay. A suggested starting range is from 1 nM to 10 µM. Based on available data for similar compounds, the half-maximal inhibitory concentration (IC50) or effective concentration (EC50) is expected to be in the nanomolar range.
Q3: How should I prepare and store this compound?
A3: this compound is soluble in dimethyl sulfoxide (B87167) (DMSO). For example, "Keap1-Nrf2-IN-1", a closely related compound, is soluble in DMSO at 100 mg/mL. It is recommended to prepare a high-concentration stock solution in DMSO (e.g., 10 mM) and store it at -20°C or -80°C. For cell-based assays, dilute the stock solution in a culture medium to the desired final concentration. Ensure the final DMSO concentration in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Q4: How long should I incubate cells with this compound?
A4: The optimal incubation time will depend on the specific assay and the biological question being addressed. For Nrf2 target gene induction (e.g., NQO1, HO-1), an incubation period of 6 to 24 hours is a common starting point. For cytotoxicity assays, longer incubation times (e.g., 24 to 72 hours) may be necessary to observe effects on cell viability.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| No or low Nrf2 activation (e.g., no increase in reporter gene activity or target gene expression) | Inhibitor concentration is too low. | Perform a dose-response experiment with a wider and higher concentration range (e.g., up to 100 µM). |
| Cell line is not responsive. | Use a positive control such as sulforaphane (B1684495) to confirm the responsiveness of the Keap1-Nrf2 pathway in your cell line. Consider using a different cell line known to have a functional Nrf2 pathway (e.g., HepG2, A549). | |
| Incorrect incubation time. | Optimize the incubation time. Perform a time-course experiment (e.g., 4, 8, 12, 24 hours) to determine the peak of Nrf2 activation. | |
| Inhibitor degradation. | Prepare fresh dilutions of the inhibitor from the stock solution for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. | |
| High background signal in assays | High DMSO concentration. | Ensure the final DMSO concentration in the culture medium is non-toxic and consistent across all wells, including controls. A final concentration of ≤ 0.1% is generally recommended. |
| Assay interference. | Run a control with the inhibitor in the absence of cells to check for any interference with the assay reagents (e.g., auto-fluorescence). | |
| Significant cell death or cytotoxicity | Inhibitor concentration is too high. | Determine the cytotoxic concentration of the inhibitor by performing a cell viability assay (e.g., MTT, CellTiter-Glo). Use concentrations below the cytotoxic threshold for your experiments. |
| Solvent toxicity. | Run a vehicle control with the highest concentration of DMSO used in your experiment to assess solvent-induced cytotoxicity. | |
| Cell line sensitivity. | Some cell lines may be more sensitive to the inhibitor. Lower the concentration range or shorten the incubation time. | |
| High variability between replicates | Uneven cell seeding. | Ensure a homogenous single-cell suspension before seeding. Use a calibrated multichannel pipette for seeding. |
| Edge effects in multi-well plates. | To minimize edge effects, avoid using the outer wells of the plate for experimental samples. Fill the outer wells with a sterile medium or PBS. | |
| Inconsistent inhibitor dilution. | Prepare serial dilutions carefully and ensure thorough mixing at each step. |
Quantitative Data Summary
| Compound Name | Assay Type | Value | Reference |
| Keap1-Nrf2-IN-1 (Compound 35) | Keap1 Protein Binding (IC50) | 43 nM | [1] |
| Compound 10 | Fluorescence Polarization (EC50) | 28.6 nM | [2] |
Note: "this compound" may be synonymous with or structurally related to the compounds listed above. Researchers should perform their own dose-response experiments to determine the optimal concentration for their specific experimental setup.
Experimental Protocols
Protocol 1: Determining the Optimal Concentration using an ARE-Luciferase Reporter Assay
This protocol outlines the steps to determine the concentration-dependent activation of the Nrf2 pathway by this compound using a luciferase reporter gene assay.
Materials:
-
ARE-luciferase reporter cell line (e.g., HepG2-ARE)
-
Cell culture medium and supplements
-
This compound
-
DMSO
-
96-well white, clear-bottom tissue culture plates
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Cell Seeding: Seed the ARE-luciferase reporter cells into a 96-well plate at a density that will result in 70-80% confluency at the time of the assay. Incubate for 24 hours.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in a cell culture medium to achieve a range of final concentrations (e.g., 1 nM to 10 µM). Include a vehicle control (medium with the same final concentration of DMSO as the highest inhibitor concentration).
-
Cell Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound.
-
Incubation: Incubate the plate for 16-24 hours at 37°C in a 5% CO2 incubator.
-
Luciferase Assay: After incubation, perform the luciferase assay according to the manufacturer's instructions.
-
Data Analysis: Measure the luminescence using a plate reader. Normalize the luciferase activity to a measure of cell viability if necessary. Plot the fold induction of luciferase activity against the log of the inhibitor concentration to determine the EC50 value.
Protocol 2: Assessing Cytotoxicity using an MTT Assay
This protocol describes how to evaluate the cytotoxic effects of this compound on a chosen cell line.
Materials:
-
Cell line of interest
-
Cell culture medium and supplements
-
This compound
-
DMSO
-
96-well clear tissue culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at an appropriate density and incubate for 24 hours.
-
Compound Preparation: Prepare serial dilutions of this compound in a cell culture medium to cover a broad concentration range (e.g., 0.1 µM to 100 µM). Include a vehicle control.
-
Cell Treatment: Treat the cells with the prepared dilutions of the inhibitor.
-
Incubation: Incubate the plate for 24, 48, or 72 hours.
-
MTT Assay:
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C until formazan (B1609692) crystals are formed.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
-
Data Analysis: Measure the absorbance at the appropriate wavelength (e.g., 570 nm). Calculate the percentage of cell viability relative to the vehicle-treated control. Plot cell viability against the log of the inhibitor concentration to determine the cytotoxic concentration 50 (CC50).
Visualizations
Caption: Keap1-Nrf2 signaling pathway and the action of this compound.
Caption: General experimental workflow for in vitro concentration optimization.
References
Technical Support Center: Investigating Potential Off-Target Effects of Keap1-Nrf2 Pathway Inhibitors
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in evaluating the potential off-target effects of Keap1-Nrf2 pathway inhibitors, using "Keap1-Nrf2-IN-10" as a representative compound.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for Keap1-Nrf2 inhibitors like this compound?
A1: Keap1-Nrf2 inhibitors are designed to disrupt the interaction between the Kelch-like ECH-associated protein 1 (Keap1) and the Nuclear factor erythroid 2-related factor 2 (Nrf2).[1][2][3] Under normal conditions, Keap1 targets Nrf2 for ubiquitination and subsequent degradation by the proteasome.[2][4] By inhibiting the Keap1-Nrf2 interaction, compounds like this compound allow Nrf2 to accumulate, translocate to the nucleus, and activate the Antioxidant Response Element (ARE).[2][5][6] This leads to the transcription of a wide array of cytoprotective genes involved in antioxidant defense and detoxification.[7][8][9]
Q2: What are the potential sources of off-target effects for a Keap1-Nrf2 inhibitor?
A2: Off-target effects can arise from several factors. Many inhibitors of protein-protein interactions (PPIs) can lack specificity and may interact with other proteins that have similar binding pockets.[1] Additionally, some Keap1-Nrf2 modulators are electrophilic and can react with cysteine residues on proteins other than Keap1, leading to a broader range of biological activities and potential side effects.[10] It is also possible that sustained activation of the Nrf2 pathway itself may lead to unintended downstream consequences that could be considered off-target effects in a specific disease context.
Q3: How can I distinguish between on-target and off-target effects in my cellular assays?
A3: A multi-faceted approach is recommended. This includes performing dose-response experiments to determine if the observed effect occurs at a concentration consistent with the inhibitor's potency for the Keap1-Nrf2 pathway.[11] Utilizing a structurally unrelated inhibitor of the same pathway can help confirm if the phenotype is truly due to Nrf2 activation.[11] Furthermore, genetic approaches such as siRNA or CRISPR-Cas9 knockdown of Nrf2 should abolish the on-target effect of the inhibitor.[12] Any remaining cellular phenotype after Nrf2 knockdown is likely due to off-target effects.
Q4: What are some known downstream targets of the Nrf2 pathway that I should monitor?
A4: Upon activation, Nrf2 upregulates a variety of genes containing an Antioxidant Response Element (ARE) in their promoters. Key downstream targets to monitor include enzymes involved in antioxidant defense and detoxification such as NAD(P)H quinone dehydrogenase 1 (NQO1), heme oxygenase-1 (HO-1), glutamate-cysteine ligase (GCL), and various glutathione (B108866) S-transferases (GSTs).[2][13][14] Monitoring the mRNA and protein levels of these genes is a reliable method to confirm on-target Nrf2 activation.
Troubleshooting Guides
Issue 1: Unexpected Cell Toxicity at High Concentrations
-
Question: My experiments with this compound show the expected increase in Nrf2 target genes at low concentrations, but at higher concentrations, I observe significant cytotoxicity. Is this an on-target or off-target effect?
-
Answer: This could be an off-target effect. While prolonged, high-level activation of Nrf2 can be detrimental in some contexts, sudden cytotoxicity at higher concentrations often points to off-target activity. We recommend performing a kinase panel screening to see if this compound inhibits any essential kinases at these higher concentrations.[15][16] Additionally, a simple counter-screen in Nrf2-knockout cells can be informative. If the cytotoxicity persists in the absence of Nrf2, it is definitively an off-target effect.
Issue 2: Discrepancy Between Biochemical and Cellular Assay Potency
-
Question: this compound shows high potency in a biochemical fluorescence polarization assay, but I need a much higher concentration to see Nrf2 activation in my cell-based reporter assay. What could be the reason for this?
-
Answer: This discrepancy is common and can be due to several factors including poor cell permeability of the compound, active efflux from the cell by transporters, or rapid metabolism of the compound within the cell. We suggest performing a cell permeability assay (e.g., PAMPA) and assessing the metabolic stability of the compound in liver microsomes.
Issue 3: Variable Nrf2 Activation Across Different Cell Lines
-
Question: I am testing this compound in multiple cell lines and observing different levels of Nrf2 target gene induction, even at the same concentration. Why is this happening?
-
Answer: The basal activity of the Keap1-Nrf2 pathway can vary significantly between different cell types and tissues. Some cell lines may have higher basal Keap1 levels, requiring more inhibitor to achieve the same level of Nrf2 stabilization. Additionally, the genetic background of the cell lines, such as mutations in Keap1 or Nrf2, can dramatically alter the response to inhibitors. It is crucial to characterize the basal Keap1 and Nrf2 levels in your cell lines of interest.
Data Presentation
Table 1: Hypothetical Potency of this compound in Various Assays
| Assay Type | Description | IC50 / EC50 (nM) |
| Fluorescence Polarization | Measures direct binding of the inhibitor to the Keap1 Kelch domain. | 50 |
| ARE-Luciferase Reporter | Measures Nrf2-dependent gene expression in a cellular context. | 500 |
| NQO1 qPCR | Measures the induction of a downstream Nrf2 target gene. | 750 |
| Cell Viability (Cytotoxicity) | Measures the concentration at which the compound induces cell death. | > 10,000 |
Table 2: Sample Kinase Selectivity Profile for this compound
| Kinase Target | Percent Inhibition at 1 µM |
| Keap1 (On-target) | N/A (PPI) |
| Off-Target Kinase A | 85% |
| Off-Target Kinase B | 62% |
| Off-Target Kinase C | 15% |
| 100 other kinases | < 10% |
Mandatory Visualizations
Caption: The Keap1-Nrf2 Signaling Pathway and Point of Inhibition.
Caption: Troubleshooting Workflow for Off-Target Effect Identification.
Experimental Protocols
Protocol 1: ARE-Luciferase Reporter Gene Assay
This cell-based assay is used to quantify the activation of the Nrf2 pathway.
-
Methodology:
-
Cell Culture: Use a suitable cell line (e.g., HepG2) stably transfected with a plasmid containing a luciferase reporter gene driven by an ARE promoter.
-
Assay Procedure: a. Seed the ARE-reporter cells into a 96-well white, clear-bottom plate and allow them to adhere overnight. b. Treat the cells with a serial dilution of this compound (e.g., from 1 nM to 30 µM) for 24 hours. Include a vehicle control (e.g., 0.1% DMSO). c. After incubation, lyse the cells and measure luciferase activity using a commercial luciferase assay system and a luminometer.
-
Data Analysis: Normalize the luciferase signal to a measure of cell viability (e.g., CellTiter-Glo®) to account for cytotoxicity. Plot the normalized luciferase activity against the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.
-
Protocol 2: Nrf2 Knockdown using siRNA
This protocol is used to confirm that the observed cellular phenotype is dependent on Nrf2.
-
Methodology:
-
Transfection: a. Seed the cells of interest in a 6-well plate. b. Transfect the cells with either a non-targeting control siRNA or an siRNA specific for Nrf2 using a suitable transfection reagent according to the manufacturer's protocol.
-
Verification of Knockdown: a. After 48-72 hours, harvest a subset of the cells and perform Western blotting or qPCR to confirm the efficient knockdown of Nrf2 protein or mRNA, respectively.
-
Inhibitor Treatment: a. Treat the remaining control and Nrf2-knockdown cells with this compound at the concentration that produces the phenotype of interest. b. Incubate for the appropriate amount of time and then perform the assay to measure the phenotype.
-
Data Analysis: Compare the effect of the inhibitor in the control cells versus the Nrf2-knockdown cells. A significant reduction or complete abolition of the effect in the knockdown cells indicates an on-target mechanism.
-
Protocol 3: In Vitro Kinase Profiling
This protocol is used to identify potential off-target kinase interactions.
-
Methodology:
-
Compound Preparation: Prepare a stock solution of this compound in DMSO.
-
Assay Setup: Utilize a commercial kinase profiling service that screens the compound against a large panel of purified, recombinant kinases (e.g., >400 kinases). Typically, the compound is tested at a single high concentration (e.g., 1 or 10 µM) in the initial screen.
-
Kinase Reaction: In a multi-well plate, each kinase is combined with its specific substrate and ATP in the presence of the test compound or a vehicle control.
-
Detection: The reaction is stopped, and the amount of phosphorylated substrate is measured using a suitable detection method (e.g., radiometric, fluorescence, or luminescence).
-
Data Analysis: The percentage of kinase activity inhibited by the compound relative to the vehicle control is calculated. "Hits" are identified as kinases that are inhibited above a certain threshold (e.g., >50% or >80% inhibition). Follow-up dose-response assays (IC50 determination) should be performed for any significant hits.
-
References
- 1. Small molecules inhibiting Keap1–Nrf2 protein–protein interactions: a novel approach to activate Nrf2 function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small Molecule Modulators of Keap1-Nrf2-ARE Pathway as Potential Preventive and Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. files.core.ac.uk [files.core.ac.uk]
- 4. The Molecular Mechanisms Regulating the KEAP1-NRF2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cell-based Assays to Identify Modulators of Nrf2/ARE Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cell-Based Assays to Identify Modulators of Nrf2/ARE Pathway | Springer Nature Experiments [experiments.springernature.com]
- 7. Targeting NRF2 and Its Downstream Processes: Opportunities and Challenges (2022) | 100 Citations [scispace.com]
- 8. researchgate.net [researchgate.net]
- 9. youtube.com [youtube.com]
- 10. mdpi.com [mdpi.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Frontiers | Nrf2 signaling pathway: current status and potential therapeutic targetable role in human cancers [frontiersin.org]
- 14. Nrf2 signaling pathway: current status and potential therapeutic targetable role in human cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 15. reactionbiology.com [reactionbiology.com]
- 16. pubs.acs.org [pubs.acs.org]
Troubleshooting "Keap1-Nrf2-IN-10" delivery in animal models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the novel Keap1-Nrf2 pathway inhibitor, Keap1-Nrf2-IN-10, in animal models.
I. Understanding this compound
This compound is a potent, small molecule inhibitor designed to disrupt the protein-protein interaction between Kelch-like ECH-associated protein 1 (Keap1) and Nuclear factor erythroid 2-related factor 2 (Nrf2).[1][2][3] By inhibiting this interaction, this compound prevents the ubiquitination and subsequent proteasomal degradation of Nrf2.[1][4][5][6][7] This allows Nrf2 to translocate to the nucleus, bind to the Antioxidant Response Element (ARE), and initiate the transcription of a battery of cytoprotective genes.[4][5][6][8]
Keap1-Nrf2 Signaling Pathway
Under basal conditions, Keap1 acts as a substrate adaptor for a Cullin3-based E3 ubiquitin ligase complex, targeting Nrf2 for degradation.[6][7][9] This maintains low intracellular levels of Nrf2. In the presence of oxidative or electrophilic stress, or a direct inhibitor like this compound, this interaction is disrupted, leading to Nrf2 stabilization and activation of the downstream antioxidant response.[9][10][11]
II. Physicochemical Properties & Formulation Challenges
A primary hurdle in the in vivo application of many small molecule inhibitors, including potentially this compound, lies in their physicochemical properties which can impact solubility and bioavailability. The following table presents hypothetical, yet representative, properties for this compound based on known characteristics of similar compounds.
| Property | Hypothetical Value | Implication for In Vivo Delivery |
| Molecular Weight | 450 - 550 g/mol | Can influence cell permeability and diffusion across biological membranes. |
| XLogP3 | > 4.0 | High lipophilicity, indicating poor aqueous solubility.[12] |
| Hydrogen Bond Donors | 1 - 2 | Low potential for hydrogen bonding with aqueous solvents.[12] |
| Hydrogen Bond Acceptors | 4 - 6 | Moderate potential for hydrogen bonding.[12] |
| Aqueous Solubility | < 0.1 mg/mL | Significant challenge for preparing injectable formulations at therapeutic concentrations. |
III. Troubleshooting Guide & FAQs
This section addresses common issues encountered during the in vivo delivery of this compound.
Formulation and Administration
Q1: My this compound is precipitating out of solution during preparation for injection. What should I do?
A1: This is a frequent issue with hydrophobic compounds.[12][13] Here are several strategies to improve solubility for in vivo administration:
-
Co-solvents: A common approach is to first dissolve the compound in 100% Dimethyl Sulfoxide (DMSO) and then dilute it with an aqueous vehicle like saline or phosphate-buffered saline (PBS). It is critical to keep the final DMSO concentration low (ideally <10%, and as low as 1-5% for some routes) to minimize toxicity.[12]
-
Excipients: The use of solubilizing agents can significantly improve the formulation.
-
Cyclodextrins: Hydroxypropyl-β-cyclodextrin (HP-β-CD) can encapsulate the hydrophobic molecule, enhancing its aqueous solubility.
-
Surfactants: Non-ionic surfactants like Tween® 80 or Cremophor® EL can form micelles that carry the drug.
-
-
Advanced Formulations: For highly insoluble compounds, more advanced delivery systems may be necessary.[13][14]
Q2: What is a good starting formulation for a pilot in vivo study?
A2: A tiered approach is recommended. Start with a simple co-solvent system and move to more complex formulations if needed.
| Formulation Tier | Composition | Preparation Notes | Considerations |
| Tier 1: Co-solvent | 10% DMSO, 40% PEG400, 50% Saline | Dissolve compound in DMSO first, then add PEG400, and finally titrate in saline while vortexing. | Simple to prepare, but check for precipitation upon addition of saline. Final DMSO concentration is important. |
| Tier 2: Cyclodextrin (B1172386) | 20-40% HP-β-CD in Saline | Prepare the HP-β-CD solution first. Add the compound and sonicate or stir overnight to facilitate dissolution. | Can significantly improve solubility. Ensure the cyclodextrin itself does not interfere with the experimental model. |
| Tier 3: Surfactant | 5-10% Tween® 80 in PBS | Dissolve the compound in a small amount of ethanol (B145695) or DMSO, then add to the Tween® 80 solution. | Check for any potential immune responses or toxicity associated with the surfactant. |
Q3: Which route of administration is best for this compound?
A3: The optimal route depends on the experimental goals, the formulation, and the pharmacokinetic properties of the compound.
-
Intravenous (IV): Bypasses absorption barriers and provides 100% bioavailability. However, poor solubility can be a major limitation.
-
Intraperitoneal (IP): A common route in rodent models, offering good systemic exposure. The formulation must be non-irritating.
-
Oral (PO): Desirable for chronic studies, but bioavailability can be limited by poor solubility and first-pass metabolism.
Efficacy and Target Engagement
Q4: I am not observing the expected phenotype or downstream effects of Nrf2 activation (e.g., increased expression of HO-1 or NQO1) in my animal model. What could be the issue?
A4: This could be due to several factors:
-
Insufficient Dose: The administered dose may not be high enough to achieve a therapeutic concentration at the target tissue. A dose-response study is essential.
-
Poor Bioavailability: The compound may not be well absorbed or may be rapidly cleared from circulation. Pharmacokinetic (PK) studies are crucial to understand the drug's exposure profile.
-
Rapid Metabolism: this compound may be quickly metabolized by the liver.
-
Model-Specific Issues: The role of the Keap1-Nrf2 pathway in your specific disease model may not be as critical as hypothesized.
Q5: How can I confirm that this compound is engaging its target in vivo?
A5: Target engagement can be assessed through several methods:
-
Pharmacodynamic (PD) Biomarkers: Measure the downstream effects of Nrf2 activation.
-
Gene Expression: Use qPCR to measure the mRNA levels of Nrf2 target genes (e.g., Nqo1, Hmox1, Gclc) in the tissue of interest.
-
Protein Levels: Use Western blotting or ELISA to measure the protein levels of NQO1, HO-1, etc.
-
-
Direct Target Occupancy: More advanced techniques can be used to measure the direct binding of the inhibitor to Keap1, though these are often more complex to implement.
IV. Experimental Protocols
Protocol 1: Preparation of a Tier 2 Formulation (HP-β-CD)
-
Calculate the required amounts of this compound and HP-β-CD for your desired concentration and volume.
-
Prepare a 30% (w/v) solution of HP-β-CD in sterile saline. Warm the solution to 37-40°C to aid dissolution.
-
Weigh the this compound powder and add it to the warm HP-β-CD solution.
-
Vortex the mixture vigorously for 5-10 minutes.
-
Place the mixture in a sonicator bath for 30-60 minutes, or stir overnight at room temperature, protected from light.
-
Visually inspect the solution for any undissolved particles. If necessary, filter through a 0.22 µm syringe filter.
-
Administer the formulation to the animals within a few hours of preparation.
Protocol 2: Assessment of In Vivo Target Engagement by qPCR
-
Dose animals with this compound or vehicle control via the chosen route of administration.
-
At a predetermined time point (e.g., 4, 8, or 24 hours post-dose), euthanize the animals and harvest the tissue of interest (e.g., liver, kidney, brain).
-
Immediately snap-freeze the tissue in liquid nitrogen and store at -80°C.
-
Extract total RNA from the tissue using a suitable kit (e.g., RNeasy Kit, TRIzol).
-
Perform reverse transcription to synthesize cDNA.
-
Set up qPCR reactions using primers for Nrf2 target genes (Nqo1, Hmox1) and a housekeeping gene (Gapdh, Actb).
-
Analyze the data using the ΔΔCt method to determine the fold change in gene expression in the treated group relative to the vehicle control.
V. Experimental Workflow Visualization
The following diagram outlines a typical workflow for an in vivo efficacy study with this compound.
VI. Hypothetical Pharmacokinetic Data
The following table provides illustrative pharmacokinetic parameters for this compound in a rodent model, highlighting the importance of formulation.
| Parameter | Formulation 1 (10% DMSO in Saline) | Formulation 2 (30% HP-β-CD in Saline) |
| Dose & Route | 10 mg/kg, IP | 10 mg/kg, IP |
| Cmax (ng/mL) | 150 ± 35 | 850 ± 120 |
| Tmax (hr) | 1.0 | 0.5 |
| AUC (0-24h) (ng*hr/mL) | 600 ± 110 | 4200 ± 550 |
| Bioavailability (%) | ~15% (estimated vs. IV) | ~70% (estimated vs. IV) |
Disclaimer: The information provided in this technical support center, including all quantitative data and protocols, is for illustrative purposes only. "this compound" is treated as a representative compound, and specific experimental details should be optimized based on the actual properties of the molecule and the experimental model being used. Always consult relevant literature and safety data sheets before handling any chemical compound.
References
- 1. KEAP1‐NRF2 protein–protein interaction inhibitors: Design, pharmacological properties and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of direct inhibitors of Keap1–Nrf2 protein–protein interaction as potential therapeutic and preventive agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Keap1-Nrf2 pathway: a key mechanism in the occurrence and development of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. File:KEAP1 NRF2 signaling pathway.jpg - Wikimedia Commons [commons.wikimedia.org]
- 8. Small Molecule Modulators of Keap1-Nrf2-ARE Pathway as Potential Preventive and Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Keap1-Nrf2 pathway: Mechanisms of activation and dysregulation in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In vitro and in vivo Characterization of a Tunable Dual-Reactivity Probe of the Nrf2-ARE Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Nrf2/Keap1/ARE signaling: Towards specific regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. worldscientific.com [worldscientific.com]
- 15. Liposome Formulations of Hydrophobic Drugs | Springer Nature Experiments [experiments.springernature.com]
- 16. asiapharmaceutics.info [asiapharmaceutics.info]
Keap1-Nrf2-IN-10 Cytotoxicity Assessment: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with essential information for assessing the cytotoxicity of Keap1-Nrf2-IN-10 in various cell lines. It includes troubleshooting guides, frequently asked questions, detailed experimental protocols, and data summaries to facilitate smooth and reliable experimentation.
Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses common issues that may arise during the assessment of this compound cytotoxicity.
| Question | Answer |
| My cytotoxicity results are inconsistent between experiments. What could be the cause? | Inconsistent results can stem from several factors: • Cell Passage Number: Use cells within a consistent and low passage number range, as high passage numbers can alter cellular responses.[1][2] • Cell Seeding Density: Ensure uniform cell seeding across all wells, as variations can significantly impact results.[1] • Reagent Preparation: Prepare fresh dilutions of this compound for each experiment to avoid degradation. • Incubation Time: Adhere strictly to the specified incubation times. |
| I am observing high background noise in my assay. How can I reduce it? | High background can be minimized by: • Washing Steps: Ensure thorough but gentle washing of the cell monolayer to remove all traces of media and non-internalized compound. • Plate Selection: For luminescence or fluorescence-based assays, use opaque-walled plates (white for luminescence, black for fluorescence) to prevent well-to-well crosstalk.[2] • Reagent Quality: Use high-purity solvents and reagents to avoid introducing interfering substances. |
| How do I choose the right cell line for my experiment? | The choice of cell line should be guided by your research question. Consider: • Nrf2 Pathway Status: Select cell lines with known Keap1 and Nrf2 expression levels and functional activity. • NQO1 Expression: Given that this compound is a potent NQO1 inducer, using cell lines with varying NQO1 expression could be insightful.[3][4] • Tissue of Origin: Choose cell lines relevant to the therapeutic area of interest (e.g., lung cancer cell lines like A549 for respiratory-related research).[3] |
| What is the optimal concentration range for this compound? | Based on available data, a starting point for the IC50 of this compound in A549/TR cells is 25.6 µM.[3] It is recommended to perform a dose-response curve starting from a low concentration (e.g., nanomolar range) and extending to a high concentration (e.g., 100 µM or higher) to determine the optimal range for your specific cell line. |
| My cells are detaching from the plate during the assay. What should I do? | Cell detachment can be addressed by: • Plate Coating: Use plates pre-coated with extracellular matrix proteins (e.g., collagen, fibronectin) to improve cell adherence. • Gentle Handling: Be gentle during media changes and washing steps to avoid dislodging the cells. • Toxicity Check: High concentrations of the compound or solvent may be causing excessive cell death and detachment. Consider lowering the concentration range.[5] |
Quantitative Data Summary
The following table summarizes the available quantitative data on the cytotoxicity of this compound.
| Cell Line | Assay Type | Exposure Time | IC50 Value | Reference |
| A549/TR | MTT Assay | 72 hours | 25.6 µM | [3] |
Note: Publicly available cytotoxicity data for this compound is currently limited. Researchers are encouraged to perform their own dose-response studies across a panel of relevant cell lines.
Experimental Protocols
Protocol: Assessing Cytotoxicity using the MTT Assay
This protocol outlines the steps for determining the cytotoxicity of this compound using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
This compound
-
Selected cell line(s)
-
Complete cell culture medium
-
96-well, clear, flat-bottom plates
-
MTT reagent (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well).
-
Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of this compound in complete cell culture medium to achieve the desired final concentrations. Include a vehicle control (DMSO) at the same concentration as the highest compound concentration.
-
Carefully remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 20 µL of MTT reagent to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan (B1609692) crystals by viable cells.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete solubilization.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells (medium only) from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.
-
Visualizations
Signaling Pathway
Caption: The Keap1-Nrf2 signaling pathway and the mechanism of action of this compound.
Experimental Workflow
Caption: A typical experimental workflow for assessing the cytotoxicity of a compound.
References
Technical Support Center: Improving the Bioavailability of Keap1-Nrf2-IN-10
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the experimental use of Keap1-Nrf2-IN-10, with a focus on enhancing its bioavailability.
Understanding the Keap1-Nrf2 Signaling Pathway
The Kelch-like ECH-associated protein 1 (Keap1)-nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway is a critical regulator of cellular defense against oxidative and electrophilic stress.[1][2][3][4][5] Under normal conditions, Keap1 targets Nrf2 for ubiquitination and subsequent proteasomal degradation, keeping its levels low.[1][2][3][4][5][6][7] When cells are exposed to oxidative stress, Keap1's ability to bind to Nrf2 is inhibited, allowing Nrf2 to accumulate, translocate to the nucleus, and activate the transcription of a wide array of cytoprotective genes.[1][6][8][9][10] Small molecule inhibitors of the Keap1-Nrf2 protein-protein interaction (PPI), such as this compound, are being investigated as a therapeutic strategy to harness this protective mechanism in various diseases.[1][7][11]
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small molecule inhibitor of the Keap1-Nrf2 protein-protein interaction. By binding to Keap1, it prevents the subsequent ubiquitination and degradation of Nrf2. This leads to the accumulation of Nrf2 in the cytoplasm, its translocation to the nucleus, and the activation of antioxidant response element (ARE)-dependent gene expression, ultimately enhancing cellular protection against oxidative stress.
Q2: I am observing potent in vitro activity with this compound, but poor efficacy in my cell-based assays. What could be the reason?
A2: A common reason for this discrepancy is the low aqueous solubility and poor membrane permeability of the compound. While it may be effective in a cell-free assay, its ability to reach the intracellular target in a cellular context might be limited. Consider the troubleshooting steps outlined below to address potential solubility and permeability issues.
Q3: What are the key challenges associated with the oral bioavailability of small molecule inhibitors like this compound?
A3: The primary challenges include poor aqueous solubility, limited permeability across the intestinal epithelium, susceptibility to first-pass metabolism in the liver, and potential efflux by transporters like P-glycoprotein (P-gp).[12][13]
Q4: What are some initial steps I can take to improve the solubility of this compound for my experiments?
A4: For in vitro experiments, you can try using co-solvents such as DMSO or ethanol, but be mindful of their potential cellular toxicity at higher concentrations. For in vivo studies, formulation strategies such as creating a nanosuspension or using a cyclodextrin-based formulation can be explored to enhance solubility.[14][15][16]
Troubleshooting Guide
This guide addresses common issues encountered during the pre-clinical development of this compound, focusing on challenges related to its bioavailability.
Issue 1: Low Aqueous Solubility
Symptom: Difficulty dissolving this compound in aqueous buffers for in vitro and in vivo studies, leading to inconsistent results and low exposure.
Possible Causes & Solutions:
| Possible Cause | Suggested Solution | Experimental Protocol |
| High Lipophilicity | Particle Size Reduction: Micronization or nanomilling can increase the surface area-to-volume ratio, thereby improving the dissolution rate.[15][17][18] | Protocol 1: Nanosuspension Preparation |
| Amorphous Solid Dispersions: Dispersing the compound in a polymer matrix can prevent crystallization and enhance solubility.[15][16][19] | Protocol 2: Solid Dispersion Formulation | |
| Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) can improve solubilization in the gastrointestinal tract.[13][15][16] | Protocol 3: SEDDS Formulation | |
| Cyclodextrin (B1172386) Complexation: Encapsulating the molecule within a cyclodextrin complex can increase its aqueous solubility.[15] | Protocol 4: Cyclodextrin Complexation |
Issue 2: Poor Intestinal Permeability
Symptom: Even with improved solubility, the compound shows low absorption in Caco-2 cell assays or low oral bioavailability in vivo.
Possible Causes & Solutions:
| Possible Cause | Suggested Solution | Experimental Protocol |
| Low Passive Diffusion | Prodrug Approach: Synthesize an ester or carbamate (B1207046) prodrug to mask polar groups and increase lipophilicity for better passive diffusion.[12][13][14] | Protocol 5: Prodrug Synthesis and Evaluation |
| Structural Modification: Modify the structure to reduce hydrogen bond donors/acceptors and optimize the LogP value.[12] | N/A (Requires Medicinal Chemistry Expertise) | |
| Efflux Transporter Substrate | P-gp Inhibition: Co-administer a known P-gp inhibitor (e.g., verapamil) in Caco-2 assays to confirm if this compound is a substrate.[12] | Protocol 6: Caco-2 Permeability Assay with P-gp Inhibitor |
Issue 3: High First-Pass Metabolism
Symptom: The compound is well-absorbed from the intestine, but systemic exposure remains low after oral administration.
Possible Causes & Solutions:
| Possible Cause | Suggested Solution | Experimental Protocol |
| Extensive Hepatic Metabolism | Inhibition of Metabolic Enzymes: Co-administer an inhibitor of the relevant cytochrome P450 (CYP) enzymes to increase bioavailability.[12] | Protocol 7: In Vivo Pharmacokinetic Study with CYP Inhibitor |
| Prodrug Strategy: Design a prodrug that is less susceptible to first-pass metabolism.[12] | Protocol 5: Prodrug Synthesis and Evaluation | |
| Structural Modification: Modify metabolic "soft spots" on the molecule to reduce enzymatic degradation.[12] | N/A (Requires Medicinal Chemistry Expertise) |
Experimental Protocols
Protocol 1: Nanosuspension Preparation
-
Dissolution: Dissolve 10 mg of this compound in a minimal amount of a suitable organic solvent (e.g., acetone).
-
Precipitation: Inject the solution into 10 mL of an aqueous solution containing a stabilizer (e.g., 0.5% w/v Tween 80).
-
Homogenization: Subject the resulting suspension to high-pressure homogenization for 10-15 cycles at 1500 bar.
-
Characterization: Analyze the particle size and distribution using dynamic light scattering (DLS).
Protocol 2: Solid Dispersion Formulation
-
Solvent Evaporation Method:
-
Dissolve this compound and a carrier polymer (e.g., PVP K30) in a common solvent (e.g., methanol).
-
Evaporate the solvent under vacuum to obtain a solid mass.
-
Grind and sieve the resulting solid dispersion.
-
-
Characterization:
-
Confirm the amorphous state using powder X-ray diffraction (PXRD) and differential scanning calorimetry (DSC).
-
Evaluate the dissolution profile in a relevant buffer (e.g., simulated gastric fluid).
-
Protocol 3: SEDDS Formulation
-
Component Selection: Screen various oils, surfactants, and co-surfactants for their ability to solubilize this compound.
-
Formulation: Prepare a mixture of the selected oil, surfactant, and co-surfactant containing the dissolved compound.
-
Emulsification: Add the formulation to an aqueous medium under gentle agitation and observe the formation of a microemulsion.
-
Characterization: Measure the droplet size and polydispersity index of the resulting emulsion.
Protocol 4: Cyclodextrin Complexation
-
Kneading Method:
-
Triturate a 1:1 molar ratio of this compound and a cyclodextrin (e.g., hydroxypropyl-β-cyclodextrin) in a mortar.
-
Add a small amount of a hydroalcoholic solvent and knead to a paste-like consistency.
-
Dry the paste under vacuum and pulverize.
-
-
Characterization:
-
Confirm complex formation using techniques like Fourier-transform infrared spectroscopy (FTIR) and DSC.
-
Determine the solubility enhancement in aqueous media.
-
Protocol 5: Prodrug Synthesis and Evaluation
-
Synthesis: Synthesize an ester or carbamate prodrug of this compound by reacting a suitable functional group on the parent molecule.
-
Characterization: Confirm the structure of the prodrug using NMR and mass spectrometry.
-
In Vitro Conversion: Evaluate the conversion of the prodrug to the active parent drug in plasma and liver microsomes.
-
Permeability Assessment: Compare the permeability of the prodrug and the parent drug using a Caco-2 cell assay.
Protocol 6: Caco-2 Permeability Assay with P-gp Inhibitor
-
Cell Culture: Culture Caco-2 cells on permeable supports until a confluent monolayer is formed.
-
Permeability Study:
-
Add this compound to the apical side of the monolayer, with and without a P-gp inhibitor (e.g., 100 µM verapamil).
-
Measure the concentration of the compound on the basolateral side over time.
-
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) in both directions (apical to basolateral and basolateral to apical) and determine the efflux ratio.
Protocol 7: In Vivo Pharmacokinetic Study with CYP Inhibitor
-
Animal Dosing:
-
Administer this compound orally to a group of rodents.
-
Administer a broad-spectrum CYP inhibitor (e.g., 1-aminobenzotriazole) to a second group of rodents prior to dosing with this compound.
-
-
Sample Collection: Collect blood samples at various time points after dosing.
-
Bioanalysis: Quantify the concentration of this compound in the plasma samples using LC-MS/MS.
-
Data Analysis: Compare the pharmacokinetic parameters (e.g., AUC, Cmax) between the two groups to assess the impact of CYP inhibition on bioavailability.
Quantitative Data Summary
The following tables present hypothetical data to illustrate the potential outcomes of the troubleshooting experiments.
Table 1: Solubility of this compound in Different Formulations
| Formulation | Solubility (µg/mL) |
| Aqueous Buffer (pH 7.4) | < 1 |
| 10% DMSO in Buffer | 15 |
| Nanosuspension | 50 |
| Solid Dispersion (1:5 drug:PVP K30) | 85 |
| SEDDS (in water) | 120 |
| 5% HP-β-CD in Buffer | 65 |
Table 2: Caco-2 Permeability of this compound
| Condition | Papp (A→B) (10⁻⁶ cm/s) | Papp (B→A) (10⁻⁶ cm/s) | Efflux Ratio |
| This compound | 0.5 | 2.5 | 5.0 |
| This compound + Verapamil | 1.8 | 2.0 | 1.1 |
Table 3: In Vivo Pharmacokinetics of this compound in Rats (10 mg/kg, p.o.)
| Formulation/Condition | Cmax (ng/mL) | AUC₀-t (ng*h/mL) | Oral Bioavailability (%) |
| Aqueous Suspension | 25 | 150 | < 5 |
| Nanosuspension | 120 | 750 | 15 |
| With CYP Inhibitor | 250 | 1800 | 35 |
References
- 1. Emerging Screening Approaches in the Development of Nrf2–Keap1 Protein–Protein Interaction Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Keap1-Nrf2 pathway: a key mechanism in the occurrence and development of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Keap1-Nrf2 pathway: a key mechanism in the occurrence and development of cancer [frontiersin.org]
- 4. Small Molecule Modulators of Keap1-Nrf2-ARE Pathway as Potential Preventive and Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The Molecular Mechanisms Regulating the KEAP1-NRF2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of direct inhibitors of Keap1–Nrf2 protein–protein interaction as potential therapeutic and preventive agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmacogenomics of Chemically Distinct Classes of Keap1-Nrf2 Activators Identify Common and Unique Gene, Protein, and Pathway Responses In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Nrf2/Keap1/ARE signaling: Towards specific regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 14. sphinxsai.com [sphinxsai.com]
- 15. hilarispublisher.com [hilarispublisher.com]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. sygnaturediscovery.com [sygnaturediscovery.com]
- 19. psjd.icm.edu.pl [psjd.icm.edu.pl]
Validation & Comparative
A Comparative Analysis of Keap1-Nrf2-IN-10 and Other Nrf2 Activators for Researchers and Drug Development Professionals
A detailed guide to the mechanisms, potency, and experimental evaluation of prominent Nrf2 activators, providing a comparative framework for Keap1-Nrf2-IN-10.
Introduction
The Keap1-Nrf2 signaling pathway is a critical regulator of cellular defense against oxidative and electrophilic stress. Its activation through small molecule Nrf2 activators is a promising therapeutic strategy for a multitude of diseases characterized by inflammation and oxidative damage. This guide provides a comprehensive comparison of this compound with other well-established Nrf2 activators, including Sulforaphane, Bardoxolone Methyl, and Dimethyl Fumarate. We present available experimental data, detail relevant experimental protocols, and visualize key pathways and workflows to aid researchers and drug development professionals in their evaluation of these compounds.
Mechanism of Nrf2 Activation
Under basal conditions, the transcription factor Nrf2 is sequestered in the cytoplasm by its negative regulator, Keap1, which facilitates its ubiquitination and subsequent proteasomal degradation. Nrf2 activators function by disrupting the Keap1-Nrf2 interaction, leading to the stabilization and nuclear translocation of Nrf2. Once in the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes, initiating the transcription of a battery of cytoprotective enzymes and proteins.
The primary mechanisms of action for the Nrf2 activators discussed in this guide are:
-
This compound (Compound 15): This compound is a non-electrophilic inhibitor of the Keap1-Nrf2 protein-protein interaction. Molecular docking studies suggest that it binds to the Nrf2-binding site of Keap1, thereby preventing the sequestration and degradation of Nrf2.[1][2]
-
Sulforaphane: This isothiocyanate, found in cruciferous vegetables, is an electrophilic activator. It covalently modifies specific cysteine residues on Keap1, leading to a conformational change that releases Nrf2.
-
Bardoxolone Methyl: A semi-synthetic triterpenoid, Bardoxolone Methyl is also an electrophilic activator that covalently binds to cysteine residues on Keap1, disrupting the Keap1-Nrf2 complex.
-
Dimethyl Fumarate (DMF): An ester of fumaric acid, DMF is an electrophilic compound that modifies Keap1 cysteine residues, leading to Nrf2 activation.
Figure 1: Simplified Keap1-Nrf2 signaling pathway and points of intervention by Nrf2 activators.
Comparative Performance Data
Quantitative data on the potency and efficacy of Nrf2 activators are crucial for their comparative evaluation. The following tables summarize the available data for this compound and other prominent activators. It is important to note that direct head-to-head comparisons in the same experimental setup are limited, and values can vary depending on the cell type and assay conditions.
| Compound | Assay | Cell Line | Parameter | Value | Reference |
| This compound (Compound 15) | NQO1 Induction | - | Activity | Most potent in a screen of 15 compounds | [1][2][3] |
| Acute Toxicity (in vivo) | Mice | LD50 | 500 mg/kg | [2][3] |
| Compound | Assay | Cell Line | Parameter | Value |
| Sulforaphane | ARE-luciferase | - | EC50 | Varies |
| NQO1 Induction | - | Potency | High | |
| Bardoxolone Methyl | ARE-luciferase | - | EC50 | Varies |
| Nrf2 Nuclear Translocation | - | Potency | High | |
| Dimethyl Fumarate | ARE-luciferase | - | EC50 | Varies |
| Keap1 Modification | - | Potency | High |
Key Experimental Protocols
Accurate and reproducible experimental protocols are essential for the evaluation of Nrf2 activators. Below are detailed methodologies for key assays.
ARE-Luciferase Reporter Gene Assay
This assay is a common method to quantify the transcriptional activity of Nrf2.
Figure 2: General workflow for an ARE-luciferase reporter gene assay.
Protocol:
-
Cell Culture: Plate cells stably or transiently transfected with an ARE-luciferase reporter plasmid in a 96-well plate.
-
Compound Treatment: The following day, treat the cells with a serial dilution of the Nrf2 activator or vehicle control.
-
Incubation: Incubate the cells for a period of 6 to 24 hours to allow for Nrf2 activation and luciferase expression.
-
Cell Lysis: Lyse the cells using a suitable lysis buffer.
-
Luminescence Measurement: Add a luciferase substrate to the cell lysate and measure the resulting luminescence using a luminometer.
-
Data Analysis: Normalize the luminescence readings to a control (e.g., a co-transfected Renilla luciferase) and plot the fold induction against the compound concentration to determine the EC50 value.
Western Blot for Nrf2 Target Gene Expression (e.g., NQO1, HMOX1)
Western blotting is used to detect the protein levels of Nrf2 target genes, providing a direct measure of the functional outcome of Nrf2 activation.
Protocol:
-
Cell Treatment and Lysis: Treat cells with the Nrf2 activator for an appropriate duration, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with a primary antibody specific for the Nrf2 target protein (e.g., anti-NQO1 or anti-HMOX1).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Nrf2 Nuclear Translocation Assay
This assay visualizes and quantifies the movement of Nrf2 from the cytoplasm to the nucleus upon activation.
Protocol:
-
Cell Culture and Treatment: Grow cells on coverslips and treat with the Nrf2 activator or vehicle control.
-
Immunofluorescence Staining:
-
Fix the cells with paraformaldehyde and permeabilize with Triton X-100.
-
Block with a suitable blocking buffer.
-
Incubate with a primary antibody against Nrf2.
-
Wash and incubate with a fluorescently labeled secondary antibody.
-
Counterstain the nuclei with DAPI.
-
-
Imaging: Mount the coverslips on microscope slides and acquire images using a fluorescence microscope.
-
Analysis: Quantify the nuclear and cytoplasmic fluorescence intensity of Nrf2 to determine the extent of nuclear translocation.
Conclusion
This compound (Compound 15) represents a promising non-electrophilic Nrf2 activator with demonstrated in vivo efficacy in a model of radiation-induced oxidative stress.[2][3] Its mechanism as a Keap1-Nrf2 protein-protein interaction inhibitor offers a potential advantage over electrophilic activators by reducing the likelihood of off-target effects. However, a direct quantitative comparison of its in vitro potency with established Nrf2 activators like Sulforaphane, Bardoxolone Methyl, and Dimethyl Fumarate is currently lacking in the public domain. Further studies employing standardized assays, such as the ARE-luciferase reporter assay, are necessary to fully elucidate its comparative efficacy and potential as a therapeutic agent. The experimental protocols and comparative data provided in this guide offer a framework for researchers to conduct such evaluations and advance the field of Nrf2-targeted drug discovery.
References
- 1. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 2. Radiomodulatory effect of a non-electrophilic NQO1 inducer identified in a screen of new 6, 8-diiodoquinazolin-4(3H)-ones carrying a sulfonamide moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Radiomodulatory effect of a non-electrophilic NQO1 inducer identified in a screen of new 6, 8-diiodoquinazolin-4(3H)-ones carrying a sulfonamide moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Electrophilic and Non-Electrophilic Nrf2 Inducers for Therapeutic Development
For researchers, scientists, and drug development professionals, understanding the nuances of Nrf2 activation is critical for harnessing its therapeutic potential. This guide provides an objective comparison of two major classes of Nrf2 activators: electrophilic and non-electrophilic inducers, supported by experimental data and detailed protocols.
The transcription factor Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the cellular antioxidant response, making it a prime target for therapeutic intervention in a host of diseases characterized by oxidative stress and inflammation.[1] Small molecule activators of the Nrf2 pathway are broadly categorized into two groups based on their mechanism of action: electrophilic and non-electrophilic inducers. This guide delves into a detailed comparison of their mechanisms, performance, and potential therapeutic liabilities, providing researchers with the information needed to select the appropriate tool for their specific research or drug development program.
Mechanism of Action: Covalent Modification vs. Competitive Inhibition
The fundamental difference between these two classes of Nrf2 activators lies in their interaction with Keap1 (Kelch-like ECH-associated protein 1), the primary negative regulator of Nrf2.[2]
Electrophilic Nrf2 inducers are reactive molecules that covalently modify specific cysteine residues on Keap1.[3] This irreversible modification leads to a conformational change in Keap1, disrupting its ability to target Nrf2 for ubiquitination and subsequent proteasomal degradation. The stabilized Nrf2 is then free to translocate to the nucleus and initiate the transcription of a wide array of antioxidant and cytoprotective genes.[2]
Non-electrophilic Nrf2 inducers , on the other hand, function by a mechanism of competitive inhibition.[4] These compounds, often referred to as protein-protein interaction (PPI) inhibitors, bind non-covalently to the Kelch domain of Keap1, the same site where Nrf2 binds.[5] This direct competition physically blocks the Keap1-Nrf2 interaction, thereby preventing Nrf2 degradation and allowing its nuclear accumulation and subsequent activation of target genes.[4]
References
- 1. Inhibitors of Keap1-Nrf2 Protein-Protein Interaction Reduce Estrogen Responsive Gene Expression and Oxidative Stress in Estrogen Receptor-Positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. Activators and Inhibitors of NRF2: A Review of Their Potential for Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. KEAP1‐NRF2 protein–protein interaction inhibitors: Design, pharmacological properties and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 5. alzdiscovery.org [alzdiscovery.org]
Validating Antioxidant Efficacy: A Comparative Guide to Keap1-Nrf2 Pathway Modulators
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of small molecule activators of the Keap1-Nrf2 pathway, a critical signaling cascade in the cellular antioxidant response. We will focus on a potent, direct inhibitor of the Keap1-Nrf2 protein-protein interaction (PPI), herein exemplified by CPUY192018, and compare its performance with other well-established Nrf2 activators: Bardoxolone methyl (CDDO-Me), Sulforaphane, and Curcumin (B1669340). This guide includes quantitative data for potency comparison, detailed experimental protocols for validation, and visual diagrams of the signaling pathway and experimental workflows.
The Keap1-Nrf2 Signaling Pathway: A Master Regulator of Antioxidant Defense
Under normal physiological conditions, the transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2) is sequestered in the cytoplasm by its negative regulator, Keap1 (Kelch-like ECH-associated protein 1). Keap1 facilitates the ubiquitination and subsequent proteasomal degradation of Nrf2, thereby keeping its levels low.[1][2][3] In response to oxidative or electrophilic stress, or through the action of small molecule inhibitors, the interaction between Keap1 and Nrf2 is disrupted. This allows Nrf2 to translocate to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes. This binding initiates the transcription of a battery of cytoprotective genes, including antioxidant enzymes like heme oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase 1 (NQO1), which collectively enhance the cell's capacity to neutralize reactive oxygen species (ROS).[4]
Quantitative Comparison of Nrf2 Activators
The potency of different Keap1-Nrf2 pathway activators can be compared using their half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50) values obtained from various in vitro assays. The table below summarizes the reported potency of CPUY192018 and other selected Nrf2 activators. It is important to note that these values can vary depending on the specific assay and cell type used.
| Compound | Type | IC50/EC50 | Assay | Cell Line/System |
| CPUY192018 | Keap1-Nrf2 PPI Inhibitor | IC50: 14.4 nM[5] | Fluorescence Polarization Assay | In vitro |
| Bardoxolone methyl (CDDO-Me) | Nrf2 Activator | IC50: ~1.58-2.15 µM (viability)[6] | MTT Assay (Cell Viability) | K562 cells |
| EC50: 0.0445 µM (antiviral)[7] | Antiviral Assay | N2a cells | ||
| Sulforaphane | Nrf2 Activator | EC50: ~2.5-5 µM (Nrf2 activation) | ARE-luciferase Reporter Assay | Various |
| Curcumin | Nrf2 Activator | EC50: Varies significantly (µM range)[8][9][10] | Various Nrf2 activation assays | Various |
Experimental Protocols for Validation
To validate the antioxidant effect of a Keap1-Nrf2 pathway activator, a series of in vitro experiments are typically performed. Below are detailed protocols for three key assays.
Antioxidant Response Element (ARE) Luciferase Reporter Assay
This assay measures the ability of a compound to activate the transcription of genes regulated by Nrf2. It utilizes a reporter cell line that expresses the luciferase gene under the control of an ARE promoter.
Objective: To quantify the dose-dependent activation of the Nrf2 pathway by the test compound.
Materials:
-
ARE-luciferase reporter cells (e.g., HEK293 or HepG2 stably transfected with an ARE-luciferase construct)[1][2]
-
Cell culture medium (e.g., DMEM or MEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
Test compound (e.g., CPUY192018) and positive control (e.g., Sulforaphane)
-
96-well white, clear-bottom tissue culture plates
-
Luciferase assay reagent (e.g., ONE-Step™ Luciferase Assay System)
-
Luminometer
Protocol:
-
Cell Seeding: Seed the ARE-luciferase reporter cells into a 96-well plate at a density of approximately 40,000 cells per well in 100 µL of culture medium.[1] Incubate overnight at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of the test compound and positive control in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 6-24 hours at 37°C in a 5% CO2 incubator.
-
Luciferase Assay: Allow the plate to equilibrate to room temperature. Add 100 µL of the luciferase assay reagent to each well.
-
Measurement: Measure the luminescence using a luminometer. The fold induction is calculated by normalizing the luminescence of the treated wells to the vehicle control.
Quantitative Real-Time PCR (qPCR) for Nrf2 Target Genes
This assay measures the mRNA expression levels of Nrf2 target genes, such as HO-1 and NQO1, to confirm that the activation of the ARE reporter translates to the upregulation of endogenous antioxidant genes.
Objective: To determine the effect of the test compound on the transcription of Nrf2 target genes.
Materials:
-
Hepatocellular carcinoma cells (e.g., HepG2)
-
6-well tissue culture plates
-
Test compound
-
RNA extraction kit
-
cDNA synthesis kit
-
SYBR Green qPCR master mix
-
qPCR primers for HO-1, NQO1, and a housekeeping gene (e.g., GAPDH or β-actin)
-
Real-time PCR system
Protocol:
-
Cell Culture and Treatment: Seed HepG2 cells in 6-well plates and grow to 70-80% confluency. Treat the cells with various concentrations of the test compound for a specified time (e.g., 6-24 hours).
-
RNA Extraction: Harvest the cells and extract total RNA using a commercial RNA extraction kit according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qPCR: Set up the qPCR reactions using SYBR Green master mix, cDNA template, and specific primers for the target genes and the housekeeping gene.
-
Data Analysis: Analyze the qPCR data using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression, normalized to the housekeeping gene and the vehicle control.
Cellular Antioxidant Assay (CAA)
This assay measures the ability of a compound to reduce intracellular reactive oxygen species (ROS) levels, providing a direct measure of its antioxidant effect within a cellular context. A common method utilizes the fluorescent probe 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA).
Objective: To assess the intracellular antioxidant activity of the test compound.
Materials:
-
Adherent cells (e.g., HepG2 or HeLa)
-
96-well black, clear-bottom tissue culture plates
-
Test compound and a known antioxidant (e.g., Quercetin) as a positive control
-
2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA)
-
A free radical initiator (e.g., AAPH or H2O2)
-
Phosphate-buffered saline (PBS) or Hank's Balanced Salt Solution (HBSS)
-
Fluorescence microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well black plate and culture until they reach 90-100% confluency.[11]
-
Compound Incubation: Wash the cells with PBS or HBSS. Incubate the cells with the test compound or positive control at various concentrations for 1-24 hours.
-
Probe Loading: Wash the cells again and then load them with a working solution of DCFH-DA (e.g., 25 µM) in a serum-free medium for 30-60 minutes at 37°C.[12][13]
-
Induction of Oxidative Stress: Wash the cells to remove the excess probe. Add a solution of the free radical initiator to induce ROS production.
-
Fluorescence Measurement: Immediately measure the fluorescence intensity at an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm using a fluorescence microplate reader.[14] Readings can be taken kinetically over a period of time.
-
Data Analysis: The antioxidant capacity of the test compound is determined by its ability to reduce the fluorescence signal compared to the control cells treated only with the radical initiator.
Experimental Workflow
The following diagram illustrates a typical workflow for the validation of a Keap1-Nrf2 pathway activator.
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. signosisinc.com [signosisinc.com]
- 3. Discovery of direct inhibitors of Keap1–Nrf2 protein–protein interaction as potential therapeutic and preventive agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nrf2-Related Therapeutic Effects of Curcumin in Different Disorders [mdpi.com]
- 5. CPUY192018, a potent inhibitor of the Keap1-Nrf2 protein-protein interaction, alleviates renal inflammation in mice by restricting oxidative stress and NF-κB activation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bardoxolone methyl (CDDO-Me or RTA402) induces cell cycle arrest, apoptosis and autophagy via PI3K/Akt/mTOR and p38 MAPK/Erk1/2 signaling pathways in K562 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bardoxolone methyl inhibits the infection of rabies virus via Nrf2 pathway activation in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Nrf2 Regulation by Curcumin: Molecular Aspects for Therapeutic Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Activation of anti-oxidant Nrf2 signaling by enone analogues of curcumin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 13. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 14. doc.abcam.com [doc.abcam.com]
A Comparative Guide to Nrf2 Activation: Sulforaphane vs. Direct Keap1-Nrf2 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The Kelch-like ECH-associated protein 1 (Keap1)-Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway is a critical regulator of cellular defense against oxidative and electrophilic stress. Activation of Nrf2 has emerged as a promising therapeutic strategy for a multitude of chronic diseases characterized by inflammation and oxidative stress. This guide provides an objective comparison between two prominent classes of Nrf2 activators: the well-characterized phytochemical, sulforaphane (B1684495), and the emerging class of direct, non-covalent Keap1-Nrf2 protein-protein interaction (PPI) inhibitors. While a specific compound named "Keap1-Nrf2-IN-10" is not publicly documented, this guide will use the broader, mechanistically distinct class of direct inhibitors for a comprehensive comparison.
Mechanism of Action: Covalent Modification vs. Direct Disruption
The primary distinction between sulforaphane and direct Keap1-Nrf2 inhibitors lies in their mode of interaction with Keap1.
Sulforaphane , an isothiocyanate derived from cruciferous vegetables, is an electrophilic molecule. It functions as an indirect activator of Nrf2 by covalently modifying specific, highly reactive cysteine residues on the Keap1 protein.[1][2] This modification induces a conformational change in Keap1, impairing its ability to target Nrf2 for ubiquitination and subsequent proteasomal degradation.[1][2] The stabilized Nrf2 is then free to translocate to the nucleus, bind to the Antioxidant Response Element (ARE), and initiate the transcription of a battery of cytoprotective genes.
In contrast, direct Keap1-Nrf2 PPI inhibitors are a newer class of molecules designed to physically block the interaction between Keap1 and Nrf2.[1][3][4] These inhibitors are typically non-covalent and bind to the specific pocket on the Kelch domain of Keap1 where the "ETGE" motif of Nrf2 normally docks.[1][4] By competitively occupying this binding site, they prevent Keap1 from sequestering Nrf2, leading to Nrf2 stabilization, nuclear translocation, and ARE-driven gene expression. This mechanism avoids the covalent modification of proteins, which can potentially lead to off-target effects.[3]
Quantitative Comparison of Nrf2 Activators
Direct comparison of potency between sulforaphane and direct Keap1-Nrf2 inhibitors is challenging due to variations in experimental systems. However, available data from different studies can provide a general understanding of their relative activities.
| Compound Class | Representative Compound(s) | Assay Type | Endpoint | Potency (IC50/EC50) | Reference(s) |
| Indirect Covalent Modifier | Sulforaphane | ARE-Luciferase Reporter | Nrf2 Transcriptional Activity | ~2.5 µM (in BV2 cells) | [5] |
| Direct PPI Inhibitor | ML334 | Fluorescence Polarization | Keap1-Nrf2 Binding Inhibition | IC50 = 67.61 µM | [6] |
| Direct PPI Inhibitor | Compound 3 (Biogen) | Confocal FP Assay | Keap1-Nrf2 Binding Inhibition | IC50 = 2.7 µM | [1] |
| Direct PPI Inhibitor | LH601A | PathHunter® Nrf2 Nuclear Translocation | Nrf2 Nuclear Translocation | EC50 = 12 µM | [1] |
| Direct PPI Inhibitor | Compound 6 | Fluorescence Polarization | Keap1-Nrf2 Binding Inhibition | IC50 = 28.6 nM | [4] |
Note: IC50 and EC50 values are highly dependent on the specific assay conditions, cell type, and reagents used. The data presented here are for comparative purposes and are drawn from different studies.
Experimental Protocols
ARE-Luciferase Reporter Gene Assay (for Sulforaphane)
This assay measures the transcriptional activity of Nrf2.
-
Cell Line: A suitable cell line (e.g., human bronchial epithelial BEAS-2B cells or murine microglial BV2 cells) is transiently or stably transfected with a plasmid containing a luciferase reporter gene under the control of a promoter with multiple copies of the Antioxidant Response Element (ARE).
-
Treatment: Cells are seeded in 96-well plates and treated with varying concentrations of sulforaphane or vehicle control for a specified period (e.g., 6-24 hours).
-
Measurement: After treatment, cells are lysed, and luciferase activity is measured using a luminometer. The fold induction of luciferase activity relative to the vehicle control is calculated.
-
Data Analysis: The EC50 value, the concentration at which sulforaphane elicits a half-maximal response, is determined by plotting the fold induction against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Fluorescence Polarization (FP) Assay (for Direct PPI Inhibitors)
This biochemical assay directly measures the inhibition of the Keap1-Nrf2 protein-protein interaction.
-
Reagents:
-
Recombinant purified human Keap1 protein (Kelch domain).
-
A fluorescently labeled peptide corresponding to the high-affinity "ETGE" binding motif of Nrf2 (e.g., FITC-labeled Nrf2 peptide).
-
Test compounds (direct PPI inhibitors) at various concentrations.
-
-
Procedure:
-
The Keap1 protein and the fluorescent Nrf2 peptide are incubated together in a suitable buffer in a microplate well to allow for binding, resulting in a high fluorescence polarization signal.
-
The test compound is then added to the well.
-
If the test compound inhibits the Keap1-Nrf2 interaction, it will displace the fluorescent peptide from Keap1, leading to a decrease in the fluorescence polarization signal.
-
-
Measurement: The fluorescence polarization is measured using a plate reader equipped with appropriate filters.
-
Data Analysis: The IC50 value, the concentration of the inhibitor that causes a 50% reduction in the binding of the fluorescent peptide to Keap1, is calculated.
Summary and Conclusion
Both sulforaphane and direct Keap1-Nrf2 PPI inhibitors are effective activators of the Nrf2 pathway, but they operate through distinct mechanisms.
-
Sulforaphane , as a covalent modifier, is a potent and well-studied Nrf2 activator with demonstrated effects in numerous preclinical and clinical settings.[2] Its electrophilic nature, however, raises the potential for off-target interactions.
-
Direct Keap1-Nrf2 PPI inhibitors represent a more targeted approach to Nrf2 activation. By physically disrupting the protein-protein interaction, they offer the potential for greater specificity and a reduced risk of off-target effects.[3] This class of molecules is still in the relatively early stages of development, but initial data suggests high potency is achievable.
The choice between these two classes of activators will depend on the specific research or therapeutic context. For studies investigating the broad effects of Nrf2 activation, sulforaphane remains a valuable tool. For the development of targeted therapeutics with a potentially more favorable safety profile, direct Keap1-Nrf2 PPI inhibitors hold significant promise. Further head-to-head comparative studies utilizing standardized assays are warranted to more definitively delineate the relative potencies and therapeutic windows of these two important classes of Nrf2 activators.
References
- 1. Discovery of direct inhibitors of Keap1–Nrf2 protein–protein interaction as potential therapeutic and preventive agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Keap1-Nrf2 Signaling: A Target for Cancer Prevention by Sulforaphane - PMC [pmc.ncbi.nlm.nih.gov]
- 3. alzdiscovery.org [alzdiscovery.org]
- 4. researchgate.net [researchgate.net]
- 5. Sulforaphane induces Nrf2 target genes and attenuates inflammatory gene expression in microglia from brain of young adult and aged mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Cross-Validation of Keap1-Nrf2-IN-10 Activity: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Keap1-Nrf2 pathway inhibitors, with a focus on the cross-validation of their activity in different cell types. This document outlines supporting experimental data and detailed protocols to aid in the evaluation of these compounds for therapeutic development.
The Kelch-like ECH-associated protein 1 (Keap1)-Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway is a critical regulator of cellular defense against oxidative and electrophilic stress.[1] Under normal conditions, Keap1 targets Nrf2 for ubiquitination and subsequent degradation by the proteasome.[1] However, upon exposure to stressors, this interaction is disrupted, leading to the stabilization and nuclear translocation of Nrf2.[2] In the nucleus, Nrf2 activates the transcription of a wide array of cytoprotective genes.[2] Dysregulation of this pathway is implicated in various diseases, including cancer and neurodegenerative disorders, making it an attractive target for therapeutic intervention.[3]
Comparative Activity of Keap1-Nrf2 Inhibitors
The efficacy of Keap1-Nrf2 inhibitors can vary significantly across different cell types. The following tables summarize the half-maximal inhibitory concentration (IC50) and half-maximal effective concentration (EC50) values for several known inhibitors in various cancer cell lines. This data provides a baseline for comparing the potency of novel compounds like "Keap1-Nrf2-IN-10".
| Inhibitor | Cell Line | Assay Type | IC50 / EC50 (µM) | Reference |
| Brusatol | MCF-7 (Breast Cancer) | Cell Viability | 0.08 | [4] |
| HCT116 (Colon Cancer) | Cell Viability | 0.09 | [5] | |
| SW480 (Colon Cancer) | Cell Viability | 0.10 | [5] | |
| HL-60 (Leukemia) | Cell Viability | 0.10 | [5] | |
| A549 (Lung Cancer) | Nrf2 Inhibition | <0.05 | [6] | |
| ML385 | A549 (Lung Cancer) | Nrf2 Inhibition | 1.9 | [6] |
| FaDu (Head and Neck Cancer) | Cell Viability | Dose-dependent decrease | [7] | |
| YD9 (Head and Neck Cancer) | Cell Viability | Dose-dependent decrease | [7] | |
| Sulforaphane | MCF-7 (Breast Cancer) | Cell Growth Inhibition | 5 | [2] |
| PC-3 (Prostate Cancer) | Cell Growth Inhibition | Not specified | [8] | |
| HepG2 (Liver Cancer) | Nrf2 Activation (ARE-luciferase) | ~5 | [2] | |
| BEAS-2B (Bronchial Epithelium) | Nrf2 Activation | Not specified | [1] |
Experimental Protocols
To ensure robust and reproducible cross-validation of Keap1-Nrf2 inhibitor activity, standardized experimental protocols are essential. The following sections provide detailed methodologies for key assays.
ARE-Luciferase Reporter Assay
This assay quantitatively measures the activation of the Nrf2 pathway by assessing the expression of a luciferase reporter gene under the control of an Antioxidant Response Element (ARE) promoter.[2]
Materials:
-
ARE-Luciferase Reporter HepG2 Cell Line (or other suitable cell line)[9]
-
Thaw Medium 1 (MEM supplemented with 10% FBS, 1% non-essential amino acids, 1 mM Na-pyruvate, 1% Penicillin/Streptomycin)[9]
-
Keap1-Nrf2 inhibitor compounds (e.g., this compound, Sulforaphane as a positive control)
-
ONE-Step™ Luciferase Assay System[9]
-
White, clear-bottom 96-well cell culture plates
-
Luminometer
Procedure:
-
Cell Seeding: Seed ARE Luciferase Reporter HepG2 cells at a density of approximately 40,000 cells per well in 50 µL of Thaw Medium 1 into a white, clear-bottom 96-well plate.[9]
-
Compound Preparation and Treatment: Prepare 2-fold serial dilutions of the test compounds in Thaw Medium 1. Add 50 µL of the diluted compounds to the respective wells. The final DMSO concentration should not exceed 0.5%.[9]
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 15 to 18 hours.[9]
-
Luciferase Assay:
-
Add 100 µL of ONE-Step™ Luciferase Assay reagent to each well.
-
Rock the plate at room temperature for approximately 15 minutes.
-
Measure luminescence using a luminometer.[9]
-
-
Data Analysis: Subtract the average background luminescence from the cell-free control wells from all other readings. Normalize the data to the vehicle control to determine the fold induction of Nrf2 activity.
Western Blot for Nrf2 and Target Protein Expression
Western blotting is used to detect the levels of Nrf2 protein and its downstream targets, such as Heme Oxygenase-1 (HO-1) and NAD(P)H Quinone Dehydrogenase 1 (NQO1), in response to inhibitor treatment.[10][11]
Materials:
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-Nrf2, anti-HO-1, anti-NQO1, anti-β-actin or other loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: Treat cells with the Keap1-Nrf2 inhibitor for the desired time. Wash cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA assay.
-
SDS-PAGE and Transfer: Denature equal amounts of protein by boiling in Laemmli buffer. Separate the proteins on an SDS-PAGE gel and transfer them to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Wash the membrane again and add the chemiluminescent substrate. Detect the signal using an imaging system.
-
Data Analysis: Quantify the band intensities using densitometry software and normalize the protein of interest to the loading control.
Quantitative Real-Time PCR (qPCR) for Nrf2 Target Gene Expression
qPCR is employed to measure the mRNA expression levels of Nrf2 target genes, providing insight into the transcriptional activation of the pathway.
Materials:
-
RNA extraction kit
-
cDNA synthesis kit
-
SYBR Green or TaqMan qPCR master mix
-
qPCR primers for target genes (e.g., NQO1, GCLM) and a housekeeping gene (e.g., GAPDH, ACTB)[12][13]
-
Real-time PCR system
Procedure:
-
RNA Extraction and cDNA Synthesis: Treat cells with the inhibitor for the desired time. Extract total RNA and reverse transcribe it into cDNA.
-
qPCR: Set up the qPCR reaction with the cDNA template, primers, and master mix.
-
Thermal Cycling: Run the reaction on a real-time PCR system using a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).[14]
-
Data Analysis: Determine the cycle threshold (Ct) values. Calculate the relative gene expression using the 2^-ΔΔCt method, normalizing the target gene expression to the housekeeping gene and comparing it to the vehicle-treated control.[14]
Visualizing the Keap1-Nrf2 Pathway and Experimental Workflow
To further clarify the concepts discussed, the following diagrams illustrate the Keap1-Nrf2 signaling pathway, a typical experimental workflow for inhibitor validation, and the logical relationship of the comparative analysis.
Caption: The Keap1-Nrf2 signaling pathway and the mechanism of action for a Keap1-Nrf2 inhibitor.
Caption: Experimental workflow for the cross-validation of Keap1-Nrf2 inhibitor activity.
Caption: Logical relationship for the comparative analysis of Keap1-Nrf2 inhibitors.
References
- 1. Sulforaphane Induces Antioxidative and Antiproliferative Responses by Generating Reactive Oxygen Species in Human Bronchial Epithelial BEAS-2B Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Frontiers | Keap1-Nrf2 pathway: a key mechanism in the occurrence and development of cancer [frontiersin.org]
- 4. Brusatol modulates diverse cancer hallmarks and signaling pathways as a potential cancer therapeutic – ScienceOpen [scienceopen.com]
- 5. Brusatol: A potential anti-tumor quassinoid from Brucea javanica - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cancer Cell Growth Is Differentially Affected by Constitutive Activation of NRF2 by KEAP1 Deletion and Pharmacological Activation of NRF2 by the Synthetic Triterpenoid, RTA 405 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Effects of ML385 on Head and Neck Squamous Cell Carcinoma: Implications for NRF2 Inhibition as a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Role of Human NADPH Quinone Oxidoreductase (NQO1) in Oxygen-Mediated Cellular Injury and Oxidative DNA Damage in Human Pulmonary Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. NAD(P)H: Quinone Oxidoreductase 1 Is Induced by Progesterone in Cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. NQO1 regulates expression and alternative splicing of apoptotic genes associated with Alzheimer's disease in PC12 cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of Keap1-Nrf2-IN-10 in Keap1 Mutant vs. Wild-Type Cells
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the Keap1-Nrf2 inhibitor, Keap1-Nrf2-IN-10, and its efficacy in cancer cells with differing Keap1 mutation statuses. As the role of the Keap1-Nrf2 pathway in cancer progression and chemoresistance is increasingly recognized, understanding the effectiveness of targeted inhibitors in specific genetic contexts is paramount for advancing therapeutic strategies.[1][2][3] This document summarizes available quantitative data, details relevant experimental protocols, and visualizes key biological pathways and workflows to support researchers in this field.
The Keap1-Nrf2 Signaling Pathway and Inhibitor Action
The Keap1-Nrf2 signaling pathway is a critical regulator of cellular responses to oxidative and electrophilic stress.[4][5] Under normal conditions, the Kelch-like ECH-associated protein 1 (Keap1) targets the transcription factor Nrf2 for ubiquitination and subsequent proteasomal degradation, keeping its levels low.[3] In the presence of oxidative stress, Keap1 is modified, leading to the stabilization and nuclear translocation of Nrf2. In the nucleus, Nrf2 activates the transcription of a wide array of antioxidant and cytoprotective genes.
In several cancers, mutations in Keap1 lead to its inability to degrade Nrf2, resulting in the constitutive activation of the Nrf2 pathway.[6][7] This chronic activation can provide cancer cells with a survival advantage and contribute to resistance to chemotherapy.[1][2] Keap1-Nrf2 protein-protein interaction (PPI) inhibitors, such as this compound, are designed to disrupt the interaction between Keap1 and Nrf2, thereby activating the Nrf2-mediated antioxidant response.
Caption: The Keap1-Nrf2 signaling pathway and the mechanism of inhibitor action.
Quantitative Comparison of Keap1-Nrf2 Inhibitors
The following tables summarize the available data on the efficacy of this compound and other representative Keap1-Nrf2 pathway modulators in cancer cell lines with defined Keap1 status.
Table 1: Cell Viability Assay (IC50 Values)
| Compound | Cell Line | Keap1 Status | IC50 (µM) | Reference |
| This compound (Compound 15) | Data not available | Mutant | Not Available | - |
| HepG2 | Wild-Type | >100 (NQO1 induction) | Soliman et al., 2020 | |
| ML385 (Nrf2 Inhibitor) | A549 (R320Q mutant) | Mutant | ~10 | [6] |
| H1299 | Wild-Type | >20 | [6] | |
| Curcumin | A549 | Mutant | 33 | [8] |
| H1299 | Wild-Type | Data not available | - | |
| DFIQ | A549 | Mutant | 5.06 (24h), 3.53 (48h) | [9] |
| H1299 | Wild-Type | 4.16 (24h), 2.81 (48h) | [9] |
Table 2: Nrf2 Target Gene Induction (Fold Change)
| Compound | Cell Line | Keap1 Status | Target Gene | Fold Induction | Reference |
| This compound (Compound 15) | HepG2 | Wild-Type | NQO1 | ~2.5-fold at 10 µM | Soliman et al., 2020 |
| ML385 (Nrf2 Inhibitor) | A549 (R320Q mutant) | Mutant | HO-1 | Decrease | [6] |
| H1299 | Wild-Type | HO-1 | No significant change | [6] |
Note: The study by Soliman et al. (2020) primarily focused on the NQO1 inducer activity of this compound in a cell line presumed to be Keap1 wild-type and in vivo models, without explicitly testing in Keap1 mutant cell lines.
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
Experimental Workflow
The following diagram outlines a typical workflow for evaluating the efficacy of a Keap1-Nrf2 inhibitor.
Caption: Workflow for evaluating Keap1-Nrf2 inhibitor efficacy.
Protocol 1: Cell Viability (MTT) Assay
This protocol is used to assess the effect of a compound on cell proliferation and viability.
Materials:
-
Keap1 mutant (e.g., A549) and wild-type (e.g., H1299) lung cancer cell lines
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS)
-
This compound and other test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Treat the cells with a serial dilution of the test compounds (e.g., 0.1 to 100 µM) and a vehicle control (DMSO).
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Protocol 2: Western Blot Analysis
This protocol is for determining the protein levels of Keap1, Nrf2, and Nrf2 target genes like HO-1.
Materials:
-
Treated and untreated cell lysates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (anti-Keap1, anti-Nrf2, anti-HO-1, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) detection reagents
-
Imaging system
Procedure:
-
Lyse cells in RIPA buffer and determine protein concentration using a BCA assay.
-
Separate 20-40 µg of protein per sample on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using an ECL substrate and an imaging system.
-
Quantify band intensities and normalize to a loading control like β-actin.
Protocol 3: Real-Time Quantitative PCR (RT-qPCR)
This protocol is for measuring the mRNA expression levels of Nrf2 target genes.
Materials:
-
Treated and untreated cells
-
RNA extraction kit (e.g., TRIzol)
-
cDNA synthesis kit
-
SYBR Green qPCR master mix
-
Primers for target genes (e.g., NQO1, HO-1, GCLC) and a housekeeping gene (e.g., GAPDH)
-
RT-qPCR instrument
Procedure:
-
Extract total RNA from cells using an RNA extraction kit.
-
Synthesize cDNA from 1 µg of total RNA using a cDNA synthesis kit.
-
Perform qPCR using SYBR Green master mix, cDNA, and specific primers for the target and housekeeping genes.
-
Run the qPCR reaction in an RT-qPCR instrument.
-
Analyze the data using the ΔΔCt method to determine the fold change in gene expression relative to the vehicle control and normalized to the housekeeping gene.
Conclusion
The available data suggests that this compound is a potent inducer of the Nrf2 target gene NQO1 in cells with wild-type Keap1. However, its efficacy in Keap1 mutant cancer cells, a critical context for targeted therapy, remains to be elucidated. Comparative analysis with other Nrf2 pathway modulators highlights the differential sensitivity of Keap1 mutant and wild-type cells to these agents. Further investigation into the activity of this compound in a panel of cancer cell lines with defined Keap1 and Nrf2 mutation statuses is warranted to fully understand its therapeutic potential. The experimental protocols provided in this guide offer a robust framework for conducting such evaluations.
References
- 1. Nrf2 in cancers: A double‐edged sword - PMC [pmc.ncbi.nlm.nih.gov]
- 2. NRF2 addiction in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The KEAP1–NRF2 System in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mathematical modeling reveals quantitative properties of KEAP1-NRF2 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nrf2/Keap1/ARE signaling: Towards specific regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Loss-of-function mutations in KEAP1 drive lung cancer progression via KEAP1/NRF2 pathway activation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Keap1 mutation renders lung adenocarcinomas dependent on Slc33a1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. researchgate.net [researchgate.net]
A Head-to-Head Comparison of NQO1 Inducers: Keap1-Nrf2-IN-10 and Other Modulators
For researchers, scientists, and drug development professionals, the quest for potent and specific inducers of NAD(P)H:quinone oxidoreductase 1 (NQO1) is a critical endeavor in the development of therapies for a range of diseases, including cancer and neurodegenerative disorders. NQO1, a key enzyme in the cellular antioxidant defense system, is primarily regulated by the Keap1-Nrf2 signaling pathway. This guide provides a detailed comparison of Keap1-Nrf2-IN-10, a potent NQO1 inducer, with other well-known NQO1 inducers, supported by available experimental data and methodologies.
The Keap1-Nrf2 pathway is a major regulator of cytoprotective responses to oxidative and electrophilic stress.[1][2] Under normal conditions, the transcription factor Nrf2 is targeted for degradation by Keap1. However, in the presence of inducers, this interaction is disrupted, allowing Nrf2 to translocate to the nucleus and activate the transcription of antioxidant genes, including NQO1.[3][4]
The Keap1-Nrf2 Signaling Pathway
The mechanism of Nrf2 activation is a critical aspect of understanding how NQO1 inducers function. The following diagram illustrates the canonical Keap1-Nrf2 signaling pathway.
Comparative Analysis of NQO1 Inducers
While direct head-to-head quantitative comparisons across a wide range of NQO1 inducers in a single study are limited in publicly available literature, we can synthesize data from various sources to provide a comparative overview. The potency of NQO1 inducers is often measured by their ability to increase NQO1 enzyme activity or protein expression.
| Inducer | Chemical Class | Mechanism of Action | Reported Potency/Activity | Reference |
| This compound | 6,8-diiodoquinazolin-4(3H)-one derivative | Potent NQO1 inducer that inhibits oxidative stress. | Improves survival of gamma-irradiated mice by decreasing levels of MDA, ROS, and increasing NQO1 in the liver. | [5] |
| Sulforaphane (B1684495) | Isothiocyanate | Nrf2 activator; reacts with cysteine residues on Keap1. | Potent inducer of NQO1 and other phase II enzymes. | [6][7] |
| Curcumin (B1669340) | Polyphenol | Nrf2 activator. | Induces HO-1 and NQO1 gene and protein expression. | [6][8] |
| Butylated Hydroxyanisole (BHA) | Phenolic antioxidant | Nrf2 activator. | Induces NQO1 and other antioxidant enzymes. | [6][7] |
| Indole-3-carbinol (I3C) | Glucosinolate derivative | Nrf2 activator. | Induces NQO1 gene expression. | [6][9] |
Experimental Methodologies
Accurate and reproducible experimental protocols are essential for comparing the efficacy of NQO1 inducers. Below are detailed methodologies for key assays.
NQO1 Activity Assay (Cell-Based)
This protocol measures the enzymatic activity of NQO1 in cell lysates.
Protocol:
-
Cell Culture: Plate cells (e.g., murine hepatoma Hepa1c1c7) in 96-well plates and allow them to adhere overnight.[10]
-
Treatment: Treat cells with various concentrations of the NQO1 inducers (e.g., this compound, sulforaphane) for a specified period (e.g., 24-48 hours). Include a vehicle control.
-
Cell Lysis: Wash the cells with PBS and then lyse them using a suitable lysis buffer (e.g., digitonin-containing buffer).
-
Protein Quantification: Determine the protein concentration of each cell lysate using a standard method like the BCA assay to normalize the NQO1 activity.
-
Reaction Mixture: Prepare a reaction mixture containing a buffer (e.g., Tris-HCl), an electron acceptor like 2,6-dichlorophenolindophenol (DCPIP), and an NQO1 substrate such as menadione. The reaction is initiated by adding NAD(P)H.
-
Enzymatic Reaction: Add the cell lysate to the reaction mixture. NQO1 in the lysate will catalyze the reduction of the substrate, which in turn reduces DCPIP, leading to a color change.
-
Measurement: Measure the rate of decrease in absorbance at 600 nm using a microplate reader. The rate of DCPIP reduction is proportional to the NQO1 activity.[10]
-
Data Analysis: Calculate the specific NQO1 activity (e.g., in nmol/min/mg protein). The fold induction is determined by comparing the activity in treated cells to that in vehicle-treated cells.
Western Blot for NQO1 Protein Expression
This method quantifies the amount of NQO1 protein in cells following treatment with inducers.
Protocol:
-
Cell Treatment and Lysis: Treat cells with NQO1 inducers as described above and prepare cell lysates.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for NQO1 overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Incubate with a loading control antibody (e.g., β-actin or GAPDH) to ensure equal protein loading.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Analysis: Quantify the band intensities using densitometry software and normalize the NQO1 protein levels to the loading control.
Conclusion
This compound has been identified as a potent inducer of NQO1 with demonstrated in vivo efficacy in mitigating oxidative stress.[5] While direct, comprehensive comparative studies with other well-established NQO1 inducers like sulforaphane and curcumin are not extensively available in a single publication, the existing literature suggests that all these compounds effectively activate the Keap1-Nrf2 pathway to induce NQO1 expression.[6][7][8] The choice of inducer for specific research or therapeutic applications will depend on various factors, including desired potency, bioavailability, and potential off-target effects. The provided experimental protocols offer a standardized framework for conducting head-to-head comparisons to elucidate the relative efficacy of these and other novel NQO1 inducers. Further research involving direct comparative studies is warranted to establish a definitive hierarchy of potency and selectivity among these promising compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. The Keap1-Nrf2 pathway: Mechanisms of activation and dysregulation in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Small Molecule Modulators of Keap1-Nrf2-ARE Pathway as Potential Preventive and Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Signal amplification in the KEAP1-NRF2-ARE antioxidant response pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Modulation of Keap1/Nrf2/ARE Signaling Pathway by Curcuma- and Garlic-Derived Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Evaluation of a Direct Cellular Assay for NQO1 in the Presence of Phytochemicals – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 10. NAD(P)H:quinone acceptor oxidoreductase 1 (NQO1), a multifunctional antioxidant enzyme and exceptionally versatile cytoprotector - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Activity of Keap1-Nrf2-IN-10: A Guide for Researchers
A detailed analysis of the available pre-clinical data on Keap1-Nrf2-IN-10, a potent inducer of the Nrf2 antioxidant response pathway. This guide provides a comprehensive overview of its reported effects, benchmarked against other known Keap1-Nrf2 inhibitors, and includes detailed experimental protocols to aid in reproducibility.
Executive Summary
This compound, also identified as compound 15 in a key study, has emerged as a potent, non-electrophilic inducer of NAD(P)H: quinone oxidoreductase 1 (NQO1), a critical enzyme in the cellular antioxidant defense system. Research indicates its potential as a radiomodulatory agent, capable of mitigating the damaging effects of gamma radiation. This guide synthesizes the currently available data on this compound, offering a resource for researchers in pharmacology and drug development. Due to the limited number of published studies, a direct cross-laboratory comparison of reproducibility is not yet feasible. However, this document provides a foundational dataset and detailed methodologies to facilitate further investigation and validation of its effects.
The Keap1-Nrf2 Signaling Pathway
The Keap1-Nrf2 pathway is a primary regulator of cellular defense against oxidative and electrophilic stress. Under normal conditions, the Kelch-like ECH-associated protein 1 (Keap1) targets the transcription factor Nuclear factor erythroid 2-related factor 2 (Nrf2) for ubiquitination and subsequent degradation. In the presence of oxidative stress or chemical inducers, this interaction is disrupted, leading to the stabilization and nuclear translocation of Nrf2. In the nucleus, Nrf2 activates the expression of a suite of antioxidant and cytoprotective genes, including NQO1.
Figure 1: The Keap1-Nrf2 signaling pathway and the mechanism of action for this compound.
Performance Comparison of Keap1-Nrf2 Inhibitors
Quantitative data for this compound is primarily derived from a single study by Soliman et al. (2020).[1] The following table summarizes its NQO1 induction activity in comparison to other known Keap1-Nrf2 pathway activators. It is important to note that experimental conditions can vary between studies, affecting direct comparability.
| Compound | Assay Type | Cell Line/System | Potency (CD value)¹ | Reference |
| This compound (Compound 15) | NQO1 Induction | Murine Hepatoma (Hepa1c1c7) | 20.4 µM | Soliman et al., 2020[1] |
| Sulforaphane | NQO1 Induction | Murine Hepatoma (Hepa1c1c7) | 0.2 - 0.4 µM | Varies by study |
| Bardoxolone methyl (CDDO-Me) | NQO1 Induction | Murine Hepatoma (Hepa1c1c7) | < 0.1 µM | Varies by study |
| ML334 | Fluorescence Polarization (FP) | Purified proteins | IC₅₀ = 1.3 µM | Published data |
¹CD value: Concentration required to double the specific activity of NQO1.
In Vivo Efficacy of this compound
The radiomodulatory effects of this compound were evaluated in a murine model of gamma irradiation. The study demonstrated that the compound has low toxicity and can mitigate radiation-induced damage.[1]
| Parameter | Animal Model | Treatment | Outcome |
| Acute Toxicity | Male mice | Single intraperitoneal injection | LD₅₀ = 500 mg/kg[1] |
| Oxidative Stress Markers (Liver) | Gamma-irradiated mice | 100 mg/kg, i.p. daily for 7 days post-irradiation | - Significant decrease in Reactive Oxygen Species (ROS) and Malondialdehyde (MDA) levels.[1]- Significant increase in Nrf2 and NQO1 protein levels.[1] |
| Hematological Parameters | Gamma-irradiated mice | 100 mg/kg, i.p. daily for 7 days post-irradiation | Amelioration of radiation-induced changes in complete blood count.[1] |
| Survival | Gamma-irradiated mice | 100 mg/kg, i.p. daily for 7 days post-irradiation | Enhanced survival over a 30-day period.[1] |
Experimental Protocols
To facilitate the validation and further investigation of this compound, detailed experimental protocols from the foundational study are provided below.
NQO1 Induction Assay
This assay measures the ability of a compound to increase the enzymatic activity of NQO1 in cultured cells.
Figure 2: Workflow for the NQO1 induction assay.
Methodology:
-
Cell Culture: Murine hepatoma (Hepa1c1c7) cells are seeded in 96-well plates and allowed to attach for 24 hours.
-
Compound Treatment: Cells are treated with various concentrations of this compound or a vehicle control for 48 hours.
-
Cell Lysis: The cells are washed and then lysed.
-
Protein Quantification: The total protein concentration in the cell lysates is determined using a bicinchoninic acid (BCA) protein assay.
-
NQO1 Activity Measurement: The enzymatic activity of NQO1 is measured by monitoring the reduction of menadione, which is coupled to the reduction of a tetrazolium dye that can be measured spectrophotometrically.
-
Data Analysis: The NQO1 specific activity is calculated and normalized to the total protein concentration. The concentration of the compound that doubles the NQO1 activity (CD value) is then determined.
In Vivo Radiomodulatory Study
This protocol outlines the assessment of this compound's protective effects against gamma radiation in a mouse model.
Methodology:
-
Animal Model: Male mice are used for the study.
-
Acute Toxicity: To determine the LD₅₀, mice are administered single intraperitoneal (i.p.) injections of this compound at various doses.
-
Irradiation: Mice are exposed to a whole-body dose of gamma radiation.
-
Treatment: Following irradiation, mice are treated with this compound (e.g., 100 mg/kg, i.p.) daily for a specified period (e.g., 7 days).
-
Biochemical Analysis: At the end of the treatment period, liver tissues are collected to measure levels of Nrf2, NQO1, ROS, and MDA.
-
Hematological Analysis: Blood samples are collected to perform a complete blood count.
-
Survival Study: A separate cohort of irradiated and treated mice is monitored for survival over a 30-day period.
Conclusion and Future Directions
The available data from a single, comprehensive study suggests that this compound is a promising Nrf2 activator with significant in vivo efficacy as a radiomodulatory agent.[1] However, the lack of cross-laboratory validation underscores the need for further research to confirm its potency, mechanism of action, and therapeutic potential. Future studies should focus on:
-
Independent replication of the reported in vitro and in vivo effects.
-
Direct comparison with a wider range of established Keap1-Nrf2 inhibitors under standardized assay conditions.
-
Elucidation of the precise molecular interactions between this compound and the Keap1 protein.
-
Evaluation of its efficacy in other models of oxidative stress-related diseases.
This guide provides a solid foundation for researchers to build upon, enabling more rigorous and reproducible investigations into the promising therapeutic applications of this compound.
References
Benchmarking a Novel Nrf2 Activator, Keap1-Nrf2-IN-10, Against Established Radioprotectants: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the putative radioprotective agent, "Keap1-Nrf2-IN-10," with well-characterized radioprotectants. The comparison is based on the activation of the Keap1-Nrf2 signaling pathway, a critical cellular defense mechanism against oxidative stress induced by ionizing radiation. While direct experimental data for "this compound" is not publicly available, this guide utilizes data from other known Nrf2 activators as a proxy to benchmark its potential efficacy against established agents like Amifostine (B1664874), Resveratrol, and N-acetylcysteine (NAC).
Introduction to the Keap1-Nrf2 Pathway in Radioprotection
The Keap1-Nrf2 signaling pathway is a master regulator of the cellular antioxidant response.[1][2][3] Under normal conditions, the transcription factor Nrf2 is targeted for degradation by Keap1.[1][3] However, upon exposure to oxidative stress, such as that caused by ionizing radiation, Keap1 is inactivated, allowing Nrf2 to translocate to the nucleus.[2][3] In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) and initiates the transcription of a suite of cytoprotective genes. These genes encode for antioxidant enzymes and proteins that neutralize reactive oxygen species (ROS), thereby mitigating cellular damage.[2][3][4] Consequently, activation of the Nrf2 pathway is a promising strategy for developing effective radioprotectants.
Mechanism of Action of this compound (Hypothesized)
"this compound" is hypothesized to be a small molecule activator of the Nrf2 pathway. Its mechanism of action likely involves the disruption of the Keap1-Nrf2 interaction, leading to the stabilization and nuclear accumulation of Nrf2. This, in turn, would upregulate the expression of downstream antioxidant and cytoprotective genes, enhancing the cell's capacity to counteract radiation-induced oxidative damage.
dot
Caption: The Keap1-Nrf2 signaling pathway and the hypothesized mechanism of this compound.
Comparative Data of Radioprotectants
The following table summarizes the key performance metrics of various radioprotectants, with Nrf2 activators serving as a proxy for "this compound". The Dose Modifying Factor (DMF) is a common metric used to express the efficacy of a radioprotector, representing the factor by which the radiation dose can be increased to produce the same effect in the presence of the agent.
| Radioprotectant | Mechanism of Action | Dose Modifying Factor (DMF) | Key Experimental Findings | References |
| This compound (via Nrf2 Activators) | Nrf2 activation, antioxidant gene up-regulation | 1.1 - 1.5 (estimated) | Increased cell survival, reduced DNA damage, and mitigation of radiation-induced tissue injury in preclinical models. | [2][5][6] |
| Amifostine (WR-2721) | Free radical scavenger, DNA protection, induction of hypoxia | 1.8 - 2.7 | FDA-approved for reducing xerostomia in head and neck cancer patients and renal toxicity from cisplatin.[7][8][9] Significant side effects like hypotension and nausea can limit its use.[7] | [1][7][8][9][10] |
| Resveratrol | Antioxidant, Sirt1 activation, anti-inflammatory | 1.2 - 1.6 | Demonstrated protection against radiation-induced damage in bone marrow, skin, and gastrointestinal tract in animal studies.[3][11][12] | [3][4][11][12] |
| N-acetylcysteine (NAC) | GSH precursor, antioxidant, free radical scavenger | 1.1 - 1.4 | Shown to reduce radiation-induced DNA damage and apoptosis in vitro and in vivo.[13][14][15] | [13][14][15][16][17] |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments commonly used to evaluate the efficacy of radioprotectants.
Cell Viability Assay (MTT Assay)
This assay assesses the metabolic activity of cells as an indicator of cell viability.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Treatment: Pre-treat the cells with the radioprotective agent (e.g., this compound) at various concentrations for a specified duration (e.g., 2-4 hours).
-
Irradiation: Expose the cells to a specific dose of ionizing radiation (e.g., 2-8 Gy).
-
Incubation: Incubate the cells for 48-72 hours post-irradiation.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express cell viability as a percentage of the untreated control.
dot
Caption: Workflow for the MTT cell viability assay.
Clonogenic Survival Assay
This assay is the gold standard for determining cell reproductive death after treatment with ionizing radiation.[18][19]
Protocol:
-
Cell Preparation: Prepare a single-cell suspension of the desired cell line.
-
Cell Seeding: Plate a known number of cells (e.g., 200-1000 cells) into 60 mm dishes. The number of cells plated will depend on the expected survival fraction for each radiation dose.
-
Treatment: Pre-treat the cells with the radioprotective agent before irradiation.
-
Irradiation: Irradiate the dishes with a range of radiation doses (e.g., 0, 2, 4, 6, 8 Gy).
-
Incubation: Incubate the dishes for 7-14 days to allow for colony formation.
-
Fixing and Staining: Fix the colonies with a mixture of methanol (B129727) and acetic acid (3:1) and stain with 0.5% crystal violet.
-
Colony Counting: Count the number of colonies containing at least 50 cells.
-
Data Analysis: Calculate the plating efficiency and surviving fraction for each dose. Plot the surviving fraction against the radiation dose on a semi-logarithmic scale to generate a cell survival curve.
dot
Caption: Workflow for the clonogenic survival assay.
DNA Damage Assessment (γH2AX Foci Formation Assay)
This assay quantifies the formation of DNA double-strand breaks (DSBs), a critical lesion induced by ionizing radiation.[20][21]
Protocol:
-
Cell Culture and Treatment: Culture cells on coverslips and treat with the radioprotective agent followed by irradiation.
-
Fixation and Permeabilization: At various time points post-irradiation (e.g., 30 minutes, 24 hours), fix the cells with 4% paraformaldehyde and permeabilize with 0.25% Triton X-100.
-
Blocking: Block non-specific antibody binding with a blocking buffer (e.g., 5% BSA in PBS).
-
Primary Antibody Incubation: Incubate the cells with a primary antibody against γH2AX overnight at 4°C.
-
Secondary Antibody Incubation: Wash the cells and incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
Counterstaining and Mounting: Counterstain the nuclei with DAPI and mount the coverslips onto microscope slides.
-
Image Acquisition and Analysis: Acquire images using a fluorescence microscope and quantify the number of γH2AX foci per nucleus using image analysis software.
dot
Caption: Logical relationship of DNA damage and radioprotection.
In Vivo Radioprotection Studies
Animal models are crucial for evaluating the systemic efficacy and potential toxicity of radioprotectants.[22][23]
Experimental Design:
-
Animal Model: Use a suitable animal model, such as C57BL/6 mice.
-
Grouping: Divide animals into groups: vehicle control, radiation only, radioprotectant + radiation, and radioprotectant only.
-
Drug Administration: Administer the radioprotective agent via an appropriate route (e.g., oral gavage, intraperitoneal injection) at a predetermined time before irradiation.
-
Irradiation: Expose the animals to a lethal or sub-lethal dose of total body irradiation (TBI).
-
Monitoring: Monitor the animals for survival, body weight changes, and clinical signs of radiation sickness for at least 30 days.
-
Tissue Analysis: At the end of the study, or at specific time points, collect tissues (e.g., bone marrow, intestine, spleen) for histological analysis, and assessment of DNA damage and apoptosis.
Conclusion
Activation of the Keap1-Nrf2 pathway represents a promising strategy for mitigating the harmful effects of ionizing radiation. While "this compound" is a hypothetical compound for the purpose of this guide, the data from other Nrf2 activators suggest its potential as a radioprotectant. Head-to-head preclinical studies following the detailed protocols outlined in this guide are essential to definitively benchmark its performance against established agents like Amifostine. Such studies will be critical for advancing the development of novel and effective therapies to protect against radiation-induced injury.
References
- 1. Radioprotective effects of amifostine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Nrf2 activation protects against solar-simulated ultraviolet radiation in mice and humans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Radioprotective and Antioxidant Effect of Resveratrol in Hippocampus by Activating Sirt1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Ionizing radiation activates the Nrf2 antioxidant response - PMC [pmc.ncbi.nlm.nih.gov]
- 6. NRF2 promotes survival following exposure to ionizing radiation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. The role of amifostine as a radioprotector - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Amifostine: the first selective-target and broad-spectrum radioprotector - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. The Radioprotective Activity of Resveratrol—Metabolomic Point of View - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Protection Against Ionizing Radiation-Induced Normal Tissue Damage by Resveratrol: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The effects of N-acetylcysteine on radiotherapy-induced small intestinal damage in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Protective Effects of N-Acetylcysteine against Radiation-Induced Oral Mucositis In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Protective effect of N-acetyl cysteine against radiotherapy-induced cardiac damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Planarians as an In Vivo Experimental Model for the Study of New Radioprotective Substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Clonogenic Assay [en.bio-protocol.org]
- 19. Clonogenic Cell Survival Assay | Springer Nature Experiments [experiments.springernature.com]
- 20. Protocol for Quantifying γH2AX Foci in Irradiated Cells Using Immunofluorescence and Fiji Software - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Detection of DNA Double-Strand Breaks by γ-H2AX Immunodetection | Springer Nature Experiments [experiments.springernature.com]
- 22. Radioprotection | In Vivo [iv.iiarjournals.org]
- 23. jabonline.in [jabonline.in]
Safety Operating Guide
Safe Disposal of Keap1-Nrf2-IN-10: A Guide for Laboratory Professionals
For research use only. Not for use in humans or animals.
This document provides essential guidance on the proper disposal procedures for the research chemical Keap1-Nrf2-IN-10. Adherence to these protocols is crucial for maintaining laboratory safety and ensuring environmental compliance. As a potent modulator of the Keap1-Nrf2 pathway, this compound must be handled and disposed of with care, following institutional and regulatory standards for hazardous chemical waste.
Immediate Safety and Handling Precautions:
Prior to handling this compound, it is imperative to consult the Safety Data Sheet (SDS) for detailed information on potential hazards, personal protective equipment (PPE), and emergency procedures. In the absence of a specific SDS, treat the compound as a potentially hazardous chemical.
Core Safety Practices:
-
Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[1]
-
Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.
-
Prevent contact with skin and eyes. In case of accidental contact, flush the affected area with copious amounts of water and seek medical attention.
-
Avoid generating dust or aerosols.
Step-by-Step Disposal Protocol:
The disposal of this compound, like other research chemicals, must be managed through your institution's hazardous waste program.[2] Improper disposal, such as pouring it down the drain or discarding it in regular trash, is prohibited and can lead to legal and environmental repercussions.[1][3][4]
-
Waste Identification and Classification:
-
Treat all this compound waste, including pure compound, contaminated solutions, and grossly contaminated labware (e.g., pipette tips, tubes), as hazardous chemical waste.
-
-
Waste Segregation:
-
Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.
-
Keep solid and liquid waste in separate, designated containers.
-
Segregate incompatible chemicals to prevent dangerous reactions.[3]
-
-
Containerization and Labeling:
-
Storage of Waste:
-
Store the sealed waste container in a designated satellite accumulation area within the laboratory.
-
Ensure the storage area is secure and away from general traffic.
-
Use secondary containment for all liquid waste to prevent spills.[3]
-
-
Arranging for Disposal:
Disposal of Empty Containers:
Empty containers that once held this compound must also be disposed of properly.
-
Thoroughly empty the container.
-
The first rinse of the container with a suitable solvent should be collected and disposed of as hazardous waste.[3]
-
For containers of highly toxic chemicals, the first three rinses must be collected as hazardous waste.[3]
-
After appropriate rinsing, follow your institution's guidelines for the disposal of decontaminated labware.
Experimental Protocols Cited:
This guidance is based on standard best practices for chemical waste management in research laboratories. For specific experimental protocols involving this compound, researchers should refer to relevant scientific literature and their own institution's approved procedures.
Waste Disposal Workflow
Caption: Workflow for the safe disposal of this compound.
References
- 1. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 2. Chemical Waste | Environmental Health and Safety - Office of the Vice President for Research | The University of Iowa [ehs.research.uiowa.edu]
- 3. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 4. acs.org [acs.org]
Personal protective equipment for handling Keap1-Nrf2-IN-10
This guide provides critical safety, handling, and disposal information for Keap1-Nrf2-IN-10, a potent small molecule inhibitor of the Keap1-Nrf2 protein-protein interaction.[1] As this compound is intended for research use only and its toxicological properties have not been fully characterized, it must be handled with care, assuming it is a potentially hazardous substance.[2][3] Adherence to these procedures is essential to minimize exposure risk and ensure a safe laboratory environment.
Hazard Identification & Risk Assessment
Key Precautionary Measures:
-
Engineering Controls: All work with the solid (powder) form of this compound and the preparation of concentrated stock solutions must be performed in a certified chemical fume hood, Class II Biological Safety Cabinet (BSC), or other appropriate containment primary engineering control (C-PEC).[5][6] This is the most critical step in preventing inhalation exposure.
-
Designated Area: Establish a designated area for handling and storing the compound, clearly marked with appropriate hazard signage and restricted to authorized personnel.[6]
Required Personal Protective Equipment (PPE)
Consistent and correct use of PPE is the primary line of defense against accidental exposure.[4] The following table summarizes the mandatory PPE for handling this compound.
| PPE Component | Specification | Rationale |
| Hand Protection | Double-gloving with chemotherapy-tested or chemically resistant nitrile gloves (ASTM D6978 standard).[7] | Provides a robust barrier against skin contact and absorption.[4] The outer glove should be worn over the gown cuff and changed immediately if contaminated or torn. |
| Body Protection | Disposable, low-permeability gown with long sleeves and tight-fitting cuffs.[4] | Protects skin and personal clothing from contamination.[4] Standard cloth lab coats are not sufficient as they can be absorbent. |
| Eye Protection | Chemical splash goggles or safety glasses with solid side shields. | Protects eyes from splashes of solutions or accidental contact with airborne powder.[5] |
| Respiratory Protection | NIOSH-approved respirator (e.g., N95) if there is any risk of aerosolization outside a fume hood.[5][8] | Provides protection against inhalation of the powdered compound, which is a primary exposure route.[8] This is mandatory if weighing or handling powder in the open. |
Step-by-Step Handling Protocol
A. Preparation:
-
Gather Materials: Before starting, ensure all necessary PPE, a chemical spill kit, and designated hazardous waste containers are readily accessible within the work area.[4]
-
Don PPE: Put on all required PPE in the correct order, ensuring the outer gloves overlap the cuffs of the gown.[6]
-
Prepare Workspace: Place a disposable, absorbent lab mat on the work surface inside the chemical fume hood to contain any potential spills.[6]
B. Weighing and Solubilization (Solid Compound):
-
Perform in Fume Hood: Conduct all manipulations of the solid compound within a certified chemical fume hood to prevent inhalation of powder.[5]
-
Weigh Carefully: Use a tared weigh boat. Handle the container and spatula carefully to minimize dust generation.
-
Dissolve Slowly: To prepare a stock solution (e.g., in DMSO), slowly add the solvent to the powder to avoid aerosolization.[5] Mix gently by pipetting or vortexing at a low speed until the solid is completely dissolved.
-
Labeling: Clearly label the primary container with the compound name, concentration, solvent, date, and appropriate hazard symbols.[4]
C. Transport:
-
Use Secondary Containment: When moving the compound, even short distances within the lab, place the sealed primary container inside a clearly labeled, leak-proof, and shatter-resistant secondary container.[4]
Emergency Procedures
In the event of accidental exposure, immediate action is critical.[5]
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove all contaminated clothing. Seek medical attention.[5]
-
Eye Contact: Immediately flush eyes with an eyewash station for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[5]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, seek immediate medical attention.[5]
-
Spill: A spill kit with absorbent materials, cleaning agents, and appropriate PPE should be readily available. Follow your institution's specific spill cleanup procedures.
Disposal Plan
This compound and all materials contaminated with it must be disposed of as hazardous chemical waste. Under no circumstances should it be poured down the drain or placed in the regular trash.[9]
-
Waste Collection: Collect all waste containing the compound, including unused solutions, contaminated lab supplies (e.g., pipette tips, tubes, gloves, gowns, weigh boats), and the first solvent rinse of the empty container, in a designated hazardous waste container.[9]
-
Container Requirements: The waste container must be made of a chemically resistant material, be in good condition, and have a secure, leak-proof lid.[9] It must be clearly labeled with "Hazardous Waste" and the full chemical name(s) of the contents.[10][11]
-
Storage: Store the sealed waste container in a designated, secure area, segregated from incompatible materials.[10]
-
Pickup: Once the container is full, or in accordance with institutional policy, arrange for pickup by your institution's Environmental Health and Safety (EHS) department for proper disposal at a licensed facility.[9][11]
Operational Workflow Diagram
References
- 1. KEAP1‐NRF2 protein–protein interaction inhibitors: Design, pharmacological properties and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 8. gerpac.eu [gerpac.eu]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. blog.idrenvironmental.com [blog.idrenvironmental.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
